molecular formula C9H11NO2 B1612932 5-Isopropylnicotinic acid CAS No. 73591-69-2

5-Isopropylnicotinic acid

Cat. No.: B1612932
CAS No.: 73591-69-2
M. Wt: 165.19 g/mol
InChI Key: GSOWARZMPXGSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylnicotinic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOWARZMPXGSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634762
Record name 5-(Propan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73591-69-2
Record name 5-(Propan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-isopropylnicotinic acid. Designed for professionals in the fields of chemical research and drug development, this document delves into the nuanced characteristics of this molecule, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, biological activity, and potential therapeutic applications. The introduction of an isopropyl group at the 5-position of the nicotinic acid core imparts specific steric and electronic characteristics that are of significant interest in the design of novel bioactive compounds. This guide will explore the chemical intricacies of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, systematically named 5-(propan-2-yl)pyridine-3-carboxylic acid, possesses a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[2][3] The molecule's structure, featuring a carboxylic acid group and an isopropyl substituent on the pyridine ring, dictates its key chemical and physical attributes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 5-(propan-2-yl)pyridine-3-carboxylic acid[2][3]
CAS Number 73591-69-2[1][3]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
SMILES CC(C)C1=CC(=CN=C1)C(=O)O[1][3]
Topological Polar Surface Area (TPSA) 50.19 ŲChemScene
Predicted LogP 1.9032ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

Solubility Profile: The solubility of nicotinic acid and its derivatives is influenced by the interplay of the polar carboxylic acid group and the aromatic pyridine ring. For nicotinic acid itself, solubility has been determined in a range of solvents, with the order being dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile. It is important to note that in aqueous solutions, nicotinic acid can exist in zwitterionic, cationic, anionic, and neutral forms depending on the pH, while in organic solvents, it predominantly exists in its neutral form. The presence of the lipophilic isopropyl group in this compound is expected to enhance its solubility in nonpolar organic solvents compared to the parent nicotinic acid.

Synthesis of this compound

Proposed Synthetic Pathway

A likely synthetic approach mirrors the synthesis of 5-methylnicotinic acid, which utilizes the oxidation of 3,5-lutidine (3,5-dimethylpyridine).

Synthesis of this compound start 3-Bromo-5-isopropylpyridine intermediate1 5-Isopropyl-3-cyanopyridine start->intermediate1 CuCN, DMF, heat final_product This compound intermediate1->final_product H2SO4, H2O, heat Reactivity of this compound cluster_acid Carboxylic Acid Reactions cluster_ring Pyridine Ring Reactions main This compound ester Esterification (e.g., + ROH, H+) main->ester amide Amide Formation (e.g., + RNH2, coupling agent) main->amide acid_chloride Acid Chloride Formation (e.g., + SOCl2) main->acid_chloride n_oxide N-Oxidation (e.g., + m-CPBA) main->n_oxide nucleophilic_sub Nucleophilic Aromatic Substitution (at positions 2 and 6) main->nucleophilic_sub

Caption: Key reaction pathways for this compound based on its functional groups.

  • Reactions of the Carboxylic Acid Group: this compound will undergo typical reactions of a carboxylic acid, including esterification with alcohols in the presence of an acid catalyst, and amide formation with amines using standard coupling reagents. It can also be converted to the corresponding acid chloride with reagents like thionyl chloride (SOCl₂), which is a versatile intermediate for further derivatization.

  • Reactions of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution. However, it is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if a good leaving group is present. The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Applications in Drug Discovery and Development

Nicotinic acid derivatives are a cornerstone in the development of new therapeutic agents. [1][2]The introduction of substituents at the 5-position of the nicotinic acid scaffold has been shown to be a viable strategy for modulating biological activity. Research has indicated that modifications at this position are often well-tolerated by biological targets and can lead to the development of potent and selective ligands.

The Role of the Isopropyl Group: The isopropyl group is a common substituent in medicinal chemistry due to its specific properties:

  • Steric Bulk: The branched nature of the isopropyl group can provide steric hindrance, which can influence binding affinity and selectivity for a particular biological target.

  • Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for improving oral bioavailability and cell membrane permeability.

Potential Therapeutic Areas: Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas, including:

  • Cardiovascular Disease: As analogues of nicotinic acid, which is a known lipid-lowering agent.

  • Antimicrobial Agents: Substituted nicotinic acids have been explored for their antibacterial and antifungal properties. [1][2]* Oncology: Certain derivatives have been investigated for their potential as anticancer agents.

The unique combination of the nicotinic acid scaffold with a 5-isopropyl substituent makes this compound a valuable building block for the synthesis of compound libraries aimed at discovering novel drug candidates in these and other therapeutic areas.

Conclusion

This compound is a versatile chemical entity with a rich profile of properties that make it a compound of significant interest to the scientific community. Its synthesis, while not explicitly detailed in a plethora of sources, can be reliably approached through established methodologies for analogous compounds. The predictable spectroscopic and reactivity characteristics of this compound, coupled with the known biological relevance of the substituted nicotinic acid scaffold, position it as a valuable tool for researchers and drug development professionals. Further exploration of its specific biological activities and applications is warranted and holds the potential for the discovery of novel therapeutic agents.

References

  • PubChem. 5-(Propan-2-yl)pyridine-3-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (5-methyl-2-propan-2-ylcyclohexyl) pyridine-3-carboxylate.
  • Molbase. 5-METHYL-6-(PROPAN-2-YLOXY)PYRIDINE-3-CARBOXYLIC ACID | CAS 1011558-18-1.
  • PubChem. 5-Ethyl-2-propan-2-ylpyridine-3-carboxylic acid.
  • ResearchGate. Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate (С6H5NO2)2[H3O]4[CrMo6O18(OH)6].4Н2О | Request PDF.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • PubChemLite. 5-(propan-2-yloxy)pyridine-2-carboxylic acid.

Sources

An In-depth Technical Guide to 5-Isopropylnicotinic Acid (CAS: 73591-69-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Isopropylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, analytical techniques, and the known biological activities of related nicotinic acid derivatives, this document serves as a foundational resource for researchers exploring the potential of this compound.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 73591-69-2, is a derivative of nicotinic acid (Vitamin B3) featuring an isopropyl group at the 5-position of the pyridine ring.[1][2] This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties.

PropertyValueSource
CAS Number 73591-69-2[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
IUPAC Name 5-(propan-2-yl)pyridine-3-carboxylic acid
Synonyms 5-(1-Methylethyl)-3-pyridinecarboxylic acid[1][2]
Appearance White to off-white solid (predicted)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted based on nicotinic acid)[3]
pKa ~4-5 (predicted based on nicotinic acid)

Synthesis Strategies and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Approach

A highly versatile and widely employed method for the synthesis of 5-substituted nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This approach involves the palladium-catalyzed reaction of a boronic acid or its ester with a halide. In the context of this compound, this would entail the coupling of a 5-halonicotinic acid derivative with an isopropylboronic acid or a related organoboron reagent.

Conceptual Workflow for Suzuki-Miyaura Synthesis of this compound:

Suzuki_Miyaura_Synthesis Start 5-Bromonicotinic acid Reaction Suzuki-Miyaura Coupling Start->Reaction Reagent Isopropylboronic acid Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Suzuki-Miyaura coupling approach for this compound synthesis.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various boronic acids.[4]

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 eq), isopropylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by an appropriate technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with HCl to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Grignard Reagent-Based Approaches

Another potential synthetic route involves the use of a Grignard reagent.[8][9][10] This could theoretically be achieved in two ways:

  • Reaction of a 5-halonicotinate with isopropylmagnesium chloride: This would form the carbon-carbon bond, followed by hydrolysis of the ester to yield the desired carboxylic acid.

  • Formation of a Grignard reagent from a 5-halopyridine and subsequent carboxylation: This involves reacting a 5-halopyridine with magnesium to form the Grignard reagent, which is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group.[11]

Conceptual Workflow for Grignard-based Synthesis of this compound:

Grignard_Synthesis cluster_0 Grignard Formation cluster_1 Carboxylation Start 5-Bromopyridine Grignard 5-Pyridylmagnesium bromide Start->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Product This compound Grignard->Product CO2 Carbon Dioxide (CO₂) CO2->Product H3O Acidic Workup (H₃O⁺) H3O->Product Intermediate Intermediate Halopyridine

Caption: A Grignard-based synthesis route for this compound.

Potential Biological Activities and Applications in Drug Development

While there is a lack of direct studies on the biological activity of this compound, the broader class of nicotinic acid derivatives has been extensively investigated, revealing a wide range of pharmacological effects. This allows for informed hypotheses regarding the potential applications of the title compound.

Anti-inflammatory and Analgesic Potential

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various nicotinic acid derivatives.[12][13] These compounds often exert their effects through the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[12] The introduction of a lipophilic isopropyl group at the 5-position of the nicotinic acid scaffold could potentially enhance its interaction with hydrophobic pockets in target enzymes, potentially leading to improved potency or a modified selectivity profile.

Antimicrobial Activity

Nicotinic acid and its derivatives have also been explored for their antimicrobial properties.[13][14][15] The mechanism of action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways. The lipophilicity conferred by the isopropyl group in this compound might enhance its ability to penetrate bacterial cell walls, a key factor in antimicrobial efficacy.

Central Nervous System (CNS) Applications

Nicotinic acid itself is a known vasodilator and has effects on lipid metabolism.[16] Substituted nicotinic acid derivatives are also being investigated as ligands for various CNS receptors, including nicotinic acetylcholine receptors (nAChRs).[17] The 5-position of the nicotinic acid ring has been shown to be a site where substitution is tolerated in the development of potent receptor modulators. Further screening of this compound could reveal activity at these or other CNS targets.

Logical Flow of Drug Discovery and Development with this compound:

Drug_Discovery_Flow Start This compound Screening Biological Screening (e.g., Anti-inflammatory, Antimicrobial, CNS targets) Start->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for the drug discovery process involving this compound.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 3,5-disubstitution pattern.[18][19][20]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[21][22][23] Key signals will include those for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the carbons of the isopropyl group.[24][25]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this analysis. The expected molecular ion peak would correspond to the molecular weight of the compound (165.19 g/mol ).

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would be a suitable starting point for method development.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for nicotinic acid, it should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity with potential applications in drug discovery. Its synthesis can be readily achieved through established cross-coupling methodologies. Based on the known biological activities of related nicotinic acid derivatives, this compound warrants further investigation for its potential anti-inflammatory, antimicrobial, and CNS-modulating properties. The detailed analytical characterization of this molecule will be a critical step in enabling its biological evaluation and unlocking its full therapeutic potential. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological screening of this compound, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • BenchChem. (2025).
  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823.
  • Guzmán, A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3165.
  • Kala, A., & Khan, F. (2021). A-B: NMR spectroscopy (1 H NMR and 13 C NMR) spectra of isolate.
  • Kleinpeter, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(1), 148-154.
  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 948-954.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Isopropylmagnesium chloride.
  • Silverstein, R. M., et al. (2011).
  • Papke, R. L. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Topics in Medicinal Chemistry, 7(15), 1445-1456.
  • Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154.
  • ChemScene. (n.d.). 73591-69-2 | this compound.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Ibragimova, M. I., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(19), 6599.
  • Wikipedia. (n.d.).
  • Konecny, J., et al. (2012). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Current Organic Chemistry, 16(1), 3-24.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 5B-12B.
  • Eldehna, W. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(7), 896.
  • Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S45-S50.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11095-11104.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • European Patent Office. (n.d.). Process for producing pyridine carboxylic acids (EP 2428505 B1).
  • Google Patents. (n.d.). Process for making grignard reagents (US3597488A).
  • Google Patents. (n.d.). Process for the production of pyridine carboxylic acids (US3657259A).
  • Organic Syntheses. (n.d.). chlorodiisopropylphosphine.
  • Dewick, P. M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • El-Gazzar, M. G., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(6), 947-953.
  • Sciencemadness Discussion Board. (2013). grignard reaction.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.
  • Reddy, T. J., et al. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-5.
  • Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 237-244.
  • ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.

Sources

A Comprehensive Technical Guide to 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Isopropylnicotinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, propose a robust synthetic route with detailed protocols, outline methods for its analytical characterization, and discuss its potential applications as a versatile chemical building block.

Core Molecular Profile

This compound is a derivative of nicotinic acid (Vitamin B3), featuring an isopropyl group at the 5-position of the pyridine ring. This substitution significantly alters the molecule's lipophilicity and steric profile compared to the parent compound, making it a valuable intermediate for creating novel chemical entities with potentially unique pharmacological properties. Understanding its core attributes is the first step in leveraging its potential.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. These data are critical for experimental design, from predicting solubility to interpreting analytical results.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 73591-69-2[1][3]
IUPAC Name 5-propan-2-ylpyridine-3-carboxylic acid[3]
SMILES CC(C)C1=CC(=CN=C1)C(=O)O[3]
Topological Polar Surface Area (TPSA) 50.19 Ų[1]
LogP (Computed) 1.9032[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis and Purification

While specific literature on the synthesis of this compound is not abundant, a reliable pathway can be designed based on well-established reactions for analogous nicotinic acid derivatives. The most common and robust method involves the oxidation of an alkyl group on the pyridine ring.

Proposed Synthetic Pathway: Oxidation

The proposed synthesis involves the strong oxidation of a suitable precursor, such as 3-ethyl-5-isopropylpyridine or 3-methyl-5-isopropylpyridine, to form the carboxylic acid. Potassium permanganate (KMnO₄) is an ideal oxidant for this transformation due to its efficacy and cost-effectiveness.[4][5]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification Start 3-Methyl-5-isopropylpyridine (Starting Material) Reaction KMnO₄, H₂O Heat (Reflux) Start->Reaction Oxidant Intermediate Potassium 5-isopropylnicotinate (Salt Intermediate) Reaction->Intermediate Workup Acidification (e.g., HCl) Filtration Intermediate->Workup Protonation Product This compound (Crude Product) Workup->Product Purification Recrystallization (e.g., Ethanol/Water) Product->Purification Purity Enhancement Final Pure this compound Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material (e.g., 3-methyl-5-isopropylpyridine, 1.0 eq) in water.

  • Oxidation: Heat the mixture to 80-90°C. Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours. The deep purple color of the permanganate will dissipate as it is consumed.

    • Expertise & Experience: The portion-wise addition of KMnO₄ is crucial to control the exotherm of the reaction. The reaction progress can be monitored by the disappearance of the purple color and confirmed by thin-layer chromatography (TLC) of the starting material.

  • Reaction Completion: Maintain the reaction at reflux for 16-20 hours or until the starting material is consumed.[5] The reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂).

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product will precipitate as a white solid.

  • Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

    • Trustworthiness: The purity of the final product must be validated. A sharp melting point and a clean HPLC chromatogram are indicators of high purity. The structure should be unequivocally confirmed by NMR and MS analysis.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method is typically suitable for nicotinic acid derivatives.[6][7][8]

G SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection (1-10 µL) SamplePrep->Injection Separation C18 Column Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., 250-265 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity %) Detection->Analysis

Caption: General workflow for HPLC purity analysis.

Table 2: Representative HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for small aromatic acids.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)A common mobile phase for reversed-phase chromatography of polar analytes.[6]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 260 nmThe pyridine ring provides strong UV absorbance for sensitive detection.
Column Temp. 30°CEnsures reproducible retention times.
Structural Elucidation by Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For this compound, one would expect to see:

    • Signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring.

    • A septet in the aliphatic region (δ 3.0-3.5 ppm) for the methine (-CH) proton of the isopropyl group.

    • A doublet in the aliphatic region (δ 1.2-1.5 ppm) for the two equivalent methyl (-CH₃) groups.

    • A broad singlet at high delta (δ > 10 ppm) for the carboxylic acid proton.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.2. High-resolution mass spectrometry can be used to confirm the elemental composition. For bioanalytical applications, a more sensitive LC-MS/MS method can be developed.[9]

Applications and Research Context

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules in drug discovery programs.

  • Scaffold for Medicinal Chemistry: The nicotinic acid core is a well-known pharmacophore. The addition of the isopropyl group provides a lipophilic handle that can be used to probe interactions within the binding pockets of target proteins.

  • Intermediate for Heterocycle Synthesis: The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, serving as a key step in the synthesis of complex heterocyclic systems like those found in novel kinase inhibitors or GPCR modulators.[10]

G cluster_0 Chemical Derivatization cluster_1 Advanced Intermediates & Final Compounds Start 5-Isopropylnicotinic Acid Amide Amide Coupling Start->Amide Ester Esterification Start->Ester Reduction Reduction Start->Reduction Amide_Prod Bioactive Amides Amide->Amide_Prod Ester_Prod Novel Esters Ester->Ester_Prod Alcohol_Prod Pyridyl Alcohols Reduction->Alcohol_Prod

Caption: Role as a versatile synthetic intermediate.

Conclusion

This compound, with a molecular weight of 165.19 g/mol , is more than a simple chemical statistic.[1] It represents a valuable and strategically designed building block for chemical synthesis and drug discovery. Its preparation via the oxidation of an alkylpyridine precursor is a robust and scalable method. Proper analytical characterization using HPLC and spectroscopic methods is essential to ensure the quality required for advanced research applications. For scientists and researchers, this compound offers a strategic entry point for developing novel compounds with tailored physicochemical and pharmacological profiles.

References

  • 2-Bromo-4-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]
  • 5-Isobutylnicotinic acid | C10H13NO2 | CID 63887324. PubChem. [Link]
  • Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram.
  • CN104119269A - Synthetic method of 6-isopropyl nicotinic acid.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]
  • 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301. PubChem. [Link]
  • Isopropyl nicotinate | C9H11NO2 | CID 68379. PubChem. [Link]
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. [Link]
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]
  • Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. RSC Publishing. [Link]

Sources

The Unambiguous Identification of 5-Isopropylnicotinic Acid: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 5-isopropylnicotinic acid, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for the analytical techniques employed. Every step is part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Importance of Definitive Structure

In the realm of small molecule drug discovery and development, the unambiguous determination of a compound's chemical structure is a foundational requirement.[1][2] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. This compound (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) presents a valuable case study for illustrating a robust, multi-technique approach to structure elucidation.[3] Its structure, featuring a substituted pyridine ring, offers distinct spectroscopic signatures that, when analyzed in concert, provide a comprehensive and definitive identification.

This guide will detail the logical workflow for elucidating the structure of this compound, beginning with fundamental analyses and progressing to more detailed spectroscopic investigations. We will explore the "why" behind each experimental choice, ensuring a deep understanding of the data and its interpretation.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive structure elucidation of a novel compound is rarely achieved through a single analytical technique. Instead, a synergistic approach, where the data from multiple, orthogonal methods are integrated, is the gold standard.[4] This ensures that the proposed structure is consistent with all available evidence, minimizing the possibility of error.

Our workflow for this compound is designed to be systematic and self-validating, as illustrated below.

Elucidation_Workflow cluster_initial Initial Assessment cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Structural Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared (IR) Spectroscopy (Functional Groups) MS->IR Provides MW for functional group analysis NMR Nuclear Magnetic Resonance (NMR) (Connectivity & Environment) IR->NMR Identifies key bonds to look for in NMR XRay Single Crystal X-Ray (Definitive 3D Structure) NMR->XRay Provides detailed connectivity for crystal structure solution

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[4] This foundational data provides the molecular formula, a critical first step in piecing together the structural puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nicotinic acid derivatives, minimizing fragmentation and preserving the molecular ion.

  • Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Predicted Data and Interpretation

For this compound (C₉H₁₁NO₂), we would expect to observe a prominent ion in the positive ion mode corresponding to the protonated molecule [M+H]⁺.

IonPredicted m/z
[M+H]⁺166.0817

The high-resolution measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₉H₁₁NO₂. This immediately rules out other potential structures with the same nominal mass. The fragmentation pattern in tandem MS (MS/MS) can provide further structural clues, often showing characteristic losses of the carboxylic acid group (-45 Da) or fragments from the isopropyl group.

Part 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and alkyl groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C and C=N stretchesPyridine Ring
~2960, ~2870C-H stretchIsopropyl Group
~1385, ~1370C-H bend (doublet)Isopropyl Group

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch further confirms the presence of the carboxylic acid. The aromatic ring stretches and the characteristic doublet for the isopropyl group provide strong evidence for these structural components.

Part 3: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[5] It provides information about the chemical environment of individual atoms and how they are connected. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, such as COSY and HSQC, can be performed to further elucidate connectivity.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1s1HH-2 (Pyridine)
~8.7s1HH-6 (Pyridine)
~8.2s1HH-4 (Pyridine)
~3.1septet1HCH (Isopropyl)
~1.3d6HCH₃ (Isopropyl)
~11-13 (broad)s1HCOOH
  • Aromatic Region: The three signals in the aromatic region, each integrating to one proton, are characteristic of a tri-substituted pyridine ring. Their downfield chemical shifts are due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group.

  • Aliphatic Region: The septet and doublet are a classic signature of an isopropyl group. The septet arises from the methine proton being split by the six equivalent methyl protons, and the doublet arises from the methyl protons being split by the single methine proton.

  • Carboxylic Acid Proton: The very downfield and broad singlet is characteristic of a carboxylic acid proton.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~153C-2 (Pyridine)
~150C-6 (Pyridine)
~140C-5 (Pyridine)
~135C-4 (Pyridine)
~125C-3 (Pyridine)
~34CH (Isopropyl)
~23CH₃ (Isopropyl)

The ¹³C NMR spectrum complements the ¹H data, showing the expected number of carbon signals. The downfield chemical shift of the carbonyl carbon is characteristic of a carboxylic acid. The chemical shifts of the pyridine carbons are consistent with the substitution pattern.

Part 4: The Final Confirmation - Single Crystal X-Ray Crystallography

While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure of this compound, single crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule.[6][7]

Experimental Protocol: X-Ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.

The resulting crystal structure would definitively confirm the connectivity and stereochemistry of 5-isopropylnicotinioc acid, leaving no doubt as to its identity.

Conclusion

The structure elucidation of this compound serves as a prime example of a rigorous, multi-faceted analytical approach. By systematically employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a confident structural assignment can be made. Each technique provides a unique and complementary piece of the puzzle, and their combined data creates a self-validating system. For ultimate confirmation, single crystal X-ray crystallography provides an irrefutable 3D model. This comprehensive methodology ensures the scientific integrity required for advancing small molecule research and development.

References

  • Vertex AI Search.
  • ChemScene. This compound | 73591-69-2.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • Acanthus Pharma Services.
  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.
  • YouTube.
  • Broad Institute.
  • American Chemical Society - ACS Fall 2025. Crystal Structure Prediction for Small Molecule Drug Development: A Rogue Crystallographer's Point of View.
  • JOCPR.
  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b)
  • ResearchGate. Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands | Request PDF.
  • Drug Discovery World. Technique to identify small molecules could speed up drug discovery.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • Journal of Emerging Technologies and Innovative Research.
  • PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
  • ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
  • Benchchem.
  • ECHEMI. Proton NMR Spectrum for Nicotinic Acid.
  • PMC - PubMed Central. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches.
  • ChemicalBook. Nicotinic acid(59-67-6) IR Spectrum.
  • Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal.
  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid.
  • Taylor & Francis.
  • ResearchGate. (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry.
  • ResearchGate.
  • Google Patents. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid.
  • YouTube.
  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
  • ChemicalBook. 5-Methylnicotinic acid synthesis.
  • ChemicalBook. Nicotinic acid synthesis.
  • PubChem. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301.
  • PMC. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes.
  • Benchchem. In-Depth Technical Guide on the Structure Elucidation of 2,3-O-Isopropylidenyl Euscaphic Acid.
  • MDPI. Mass Spectrometry of Esterified Cyclodextrins.
  • NIH. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells.
  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.

Sources

Spectroscopic Data of 5-Isopropylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 5-isopropylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and available data for analogous compounds. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features and providing standardized protocols for data acquisition.

Introduction to this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a carboxylic acid and an isopropyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for structure verification, purity assessment, and understanding its chemical behavior.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.[1][2]

Data Summary: Predicted ¹H NMR

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~13.0 - 11.0Broad Singlet-1H
H-2~9.1Singlet-1H
H-6~8.8Singlet-1H
H-4~8.3Singlet-1H
CH (isopropyl)~3.2Septet~7.01H
CH₃ (isopropyl)~1.3Doublet~7.06H

Interpretation:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 11.0 and 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[3]

  • Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deshields these protons, shifting them downfield.[4] The H-2 and H-6 protons, being ortho to the nitrogen, are expected to be the most downfield. The H-4 proton will be slightly upfield relative to H-2 and H-6. Due to the substitution pattern, these protons are expected to appear as singlets or very finely split multiplets.

  • Isopropyl Protons (CH and CH₃): The methine proton (CH) of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons (CH₃) are coupled to the single methine proton, appearing as a doublet.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.[6]

Data Summary: Predicted ¹³C NMR

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
C-3 (ipso-COOH)~130
C-5 (ipso-isopropyl)~145
C-2~153
C-6~150
C-4~138
CH (isopropyl)~34
CH₃ (isopropyl)~23

Interpretation:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing around 167 ppm.[7]

  • Aromatic Carbons: The carbons of the pyridine ring typically resonate between 120 and 155 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The presence of the electron-donating isopropyl group will cause a slight upfield shift for the carbons ortho and para to it, while the electron-withdrawing carboxylic acid group will have a deshielding effect.[1]

  • Isopropyl Carbons: The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.[8]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Apply a 90° pulse.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.[8]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.[9]

    • Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer lock Lock & Shim transfer->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group, the aromatic pyridine ring, and the aliphatic isopropyl group.

Data Summary: Predicted IR Absorptions

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch3300 - 2500Broad, Strong
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch2980 - 2850Medium-Strong
C=O (Carboxylic Acid)Stretch1725 - 1700Strong, Sharp
C=C, C=N (Aromatic)Stretch1600 - 1450Medium-Strong
C-O (Carboxylic Acid)Stretch1320 - 1210Medium
O-H (Carboxylic Acid)Bend1440 - 1395 & 950 - 910Medium, Broad

Interpretation:

  • O-H Stretch: The most prominent feature will be a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[10][11]

  • C-H Stretches: Sharp peaks for the aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will be just below 3000 cm⁻¹.[12]

  • C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[3]

  • Aromatic Ring Stretches: Several bands of medium to strong intensity between 1600 and 1450 cm⁻¹ are due to the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O Stretch and O-H Bend: A medium intensity band for the C-O stretch is expected around 1320-1210 cm⁻¹, and a broad O-H bend can be observed around 950-910 cm⁻¹.[10]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.[13]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[14] Wipe with a solvent like isopropanol and allow it to dry.

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[15]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[14]

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule.[16]

Data Summary: Predicted m/z Values

IonFormulaPredicted m/z
[M+H]⁺ (Molecular Ion)[C₉H₁₂NO₂]⁺166.08
[M-H₂O+H]⁺[C₉H₁₀NO]⁺148.07
[M-COOH+H]⁺[C₈H₁₂N]⁺122.10
Isopropyl Cation[C₃H₇]⁺43.05

Interpretation:

  • Molecular Ion Peak: The molecular weight of this compound is 165.19 g/mol .[17] In positive-ion ESI-MS, the base peak or a very prominent peak is expected at m/z 166.08, corresponding to the protonated molecule [M+H]⁺.[18]

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ([M-H₂O+H]⁺) and the loss of the carboxylic acid group ([M-COOH+H]⁺).[19] Fragmentation of the isopropyl group can also occur, leading to a fragment at m/z 43.05.[20]

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[21]

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[22]

    • Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation.[23]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • If further structural information is required, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15. [Link]
  • Li, S., Yuan, S., & Chen, X. (2013). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Chemical Information and Modeling, 53(11), 2871-2879. [Link]
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.).
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Virginia. (n.d.). Sample Preparation – FT-IR/ATR.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.12.

Sources

Introduction: The Role of NMR in Modern Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Isopropylnicotinic Acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This compound, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structure, featuring a pyridine core, a carboxylic acid, and an isopropyl group, presents a unique set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating such structures in solution, providing unparalleled insight into the molecular framework through the precise analysis of atomic nuclei within a magnetic field.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the NMR spectral analysis of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, the logic behind experimental design, and the self-validating nature of a comprehensive NMR dataset.

Section 1: Experimental Protocol Design: A Foundation of Quality

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the thoughtful selection of acquisition parameters. These initial steps are not mere formalities; they are critical for obtaining high-resolution, artifact-free data that allows for confident structural assignment.

Sample Preparation: The Causality of Choice

The primary goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[1][2]

  • Analyte Purity and Concentration: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is required.[3] The concentration should be sufficient to yield a good signal-to-noise ratio in a reasonable time but not so high as to cause line broadening or solubility issues.[4]

  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.[5] For 5-isopropylnicottinic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the polar carboxylic acid, and importantly, its ability to hydrogen bond with the acidic proton of the carboxyl group slows down the proton exchange rate, often allowing this otherwise broad signal to be observed. Chloroform-d (CDCl₃) is another common choice, though the acidic proton may exchange more rapidly or appear as a very broad singlet.[2]

  • Sample Handling: The analyte is dissolved in approximately 0.6-0.7 mL of the chosen solvent in a clean vial before being transferred to a high-quality 5 mm NMR tube.[1][4] To ensure magnetic field homogeneity, the solution must be free of any solid particles. Filtering the solution through a small plug of glass wool in a Pasteur pipette is a reliable method to remove any particulates that could degrade spectral resolution.[4]

NMR Data Acquisition: Tailoring the Experiment

Modern NMR spectrometers offer a wide array of experiments. For routine structural elucidation of a small molecule like this compound, a standard suite of one-dimensional experiments provides a comprehensive dataset.

  • ¹H NMR: This is the cornerstone experiment, providing information on the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin coupling).

  • ¹³C NMR: A broadband-decoupled ¹³C spectrum reveals the number of unique carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (typically DEPT-90 and DEPT-135) is used to determine the multiplicity of each carbon signal, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.[6][7] This is a crucial step for unambiguous assignment.

The data acquisition process involves placing the sample in the spectrometer, locking onto the deuterium signal of the solvent, and optimizing the magnetic field homogeneity (shimming).[5] The Free Induction Decay (FID) signal is then acquired and subjected to Fourier transformation to generate the frequency-domain NMR spectrum.[8]

Section 2: ¹H NMR Spectral Analysis: Decoding Proton Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the three aromatic protons of the pyridine ring and the seven protons of the isopropyl group. The acidic proton of the carboxylic acid may also be visible as a broad singlet, typically at a very high chemical shift (>10 ppm), especially when using DMSO-d₆ as the solvent.

Predicted Chemical Shifts and Rationale

Chemical shift (δ) is dictated by the local electronic environment of a proton. Electronegative atoms and aromatic rings deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

  • Aromatic Protons (δ 8.0 - 9.5 ppm): The protons on the pyridine ring are significantly deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom.[9][10]

    • H-2 and H-6: The protons ortho to the ring nitrogen (H-2 and H-6) are the most deshielded. The H-2 proton, being also ortho to the electron-withdrawing carboxylic acid group, is expected to be the most downfield signal. The H-6 proton is also ortho to the nitrogen but is meta to the other substituents.

    • H-4: The proton at the 4-position is meta to the nitrogen and ortho to the isopropyl group. It will be less deshielded than H-2 and H-6.

  • Isopropyl Protons (δ 1.0 - 3.5 ppm): This group gives rise to a characteristic and easily recognizable pattern.[11][12]

    • Methine Proton (-CH, septet): The single proton on the tertiary carbon is adjacent to six equivalent methyl protons. It will be more deshielded than the methyl protons due to its attachment to the aromatic ring.

    • Methyl Protons (-CH₃, doublet): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are adjacent to the single methine proton.

Spin-Spin Coupling and Multiplicity Analysis

Spin-spin coupling, reported as the coupling constant J in Hertz (Hz), provides direct evidence of connectivity. The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent adjacent protons.

  • Isopropyl Group:

    • The single methine (CH) proton is coupled to the six methyl protons (n=6), so its signal is split into a septet (n+1 = 7).

    • The six methyl (CH₃) protons are coupled to the single methine proton (n=1), so their signal is split into a doublet (n+1 = 2).[13]

  • Aromatic Protons:

    • H-2: This proton is only coupled to H-4 (meta-coupling, ⁴J), resulting in a narrow doublet or doublet of doublets if also coupled to H-6 (long-range).

    • H-6: This proton is coupled to H-4 (para-coupling, ⁵J, often very small or zero) and potentially H-2. It will likely appear as a doublet .

    • H-4: This proton is coupled to both H-2 and H-6, appearing as a doublet of doublets .

The coupling relationships provide a self-validating system: the splitting pattern of one proton must be consistent with the number of protons on the adjacent carbons.

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

Integration Analysis

The area under each proton signal is directly proportional to the number of protons it represents. For this compound, the integral ratios must be consistent with the structure:

  • Aromatic Protons: 1H : 1H : 1H

  • Isopropyl Protons: 1H (methine) : 6H (methyls)

This provides a quantitative check that validates the assignments made from chemical shift and multiplicity.

Section 3: ¹³C NMR and DEPT Spectral Analysis: The Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR and its associated DEPT experiments map the underlying carbon skeleton.

Predicted Chemical Shifts and Assignments

The structure of this compound has 9 carbon atoms, but due to the equivalence of the two methyl carbons in the isopropyl group, a total of 8 distinct signals are expected in the ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): δ ~165-175 ppm. Carboxylic acid carbons are highly deshielded and appear far downfield.

  • Aromatic Carbons (Pyridine Ring): δ ~120-155 ppm. The carbons directly bonded to the electronegative nitrogen (C-2 and C-6) will be the most deshielded in this region. The quaternary carbons (C-3 and C-5) will also be in this range.

  • Aliphatic Carbons (Isopropyl Group): δ ~20-35 ppm. The tertiary methine carbon will be further downfield than the primary methyl carbons.

Structural Confirmation using DEPT

DEPT experiments are invaluable for confirming carbon types. A standard DEPT-135 experiment provides a spectrum where CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons and carbonyls do not appear.[14][15] A DEPT-90 spectrum shows only CH signals.[7]

  • DEPT-135 Spectrum:

    • Positive Signals: One CH (methine) and two CHs (aromatic C-4, C-6) and one CH₃ (isopropyl methyls).

    • Negative Signals: None (no CH₂ groups).

  • DEPT-90 Spectrum:

    • Positive Signals: One CH (methine) and two CHs (aromatic C-4, C-6).

  • Comparison: By comparing the full ¹³C spectrum with the DEPT spectra, all carbons can be unambiguously assigned. The signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum correspond to the quaternary carbons (C-3, C-5) and the carbonyl carbon.

Section 4: Data Summary and Structural Verification

The combined analysis of ¹H, ¹³C, and DEPT NMR spectra provides a cohesive and self-verifying dataset that unambiguously confirms the structure of this compound.

Signal Assignment¹H δ (ppm) (Predicted)¹H MultiplicityIntegration¹³C δ (ppm) (Predicted)Carbon Type (DEPT)
COOH>10broad s1H~168C
H-2~9.2d1H~153C
H-6~8.8d1H~150CH
H-4~8.3dd1H~138CH
C-3---~128C
C-5---~135C
-CH(CH₃)₂~3.2septet1H~34CH
-CH(CH₃)₂~1.3d6H~23CH₃

Section 5: Experimental Methodologies

Protocol for NMR Sample Preparation
  • Weigh approximately 10 mg of this compound into a clean, dry 4 mL glass vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial until the solid is completely dissolved. A brief application of a vortex mixer may be used.

  • Prepare a filter pipette by tightly packing a small piece of glass wool into the constriction of a Pasteur pipette.

  • Using the filter pipette, transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.[2]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Protocol for NMR Data Acquisition
  • Insert the prepared sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

  • Optimize the magnetic field homogeneity by shimming on the lock signal.

  • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Acquire DEPT-90 and DEPT-135 spectra using standard instrument parameters.

  • Process all acquired FIDs using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[8][16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (10 mg) dissolve Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim B₀ Field load->shim acquire Acquire FIDs (¹H, ¹³C, DEPT) shim->acquire process Process Data (FT, Phase/Baseline Correction) acquire->process assign Assign Signals (δ, J, Integration) process->assign verify Verify Structure assign->verify end end verify->end Final Report

Caption: General workflow for NMR spectral analysis.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Sample Preparation.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Keeler, J. (n.d.). NMR Data Processing.
  • Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications, 16(1), 1812.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • Columbia University NMR Core Facility. (n.d.). DEPT.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Abramovitch, R. A., & Deady, L. W. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(12), 859-865.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Pearson. (n.d.). 1H NMR:Spin-Splitting Patterns.
  • Studylib. (n.d.). 1H NMR Spectroscopy: Interpreting Proton NMR Spectra.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a pyridine carboxylic acid of interest in pharmaceutical and metabolic research. Understanding its structural properties is paramount for its identification and quantification in complex biological matrices. Mass spectrometry (MS) serves as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation. This guide offers an in-depth analysis of the predicted fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing researchers with the foundational knowledge for method development and data interpretation. While direct spectral data for this specific compound is not widely published, its fragmentation can be reliably predicted by applying established chemical principles and examining the behavior of analogous structures, such as nicotinic acid and its esters.[1][2][3][4]

I. Molecular Structure and Ionization Potential

This compound possesses a robust aromatic pyridine ring, a carboxylic acid functional group, and an isopropyl substituent. Its structure (Monoisotopic Mass: 165.0790 Da) presents several key sites for ionization and subsequent fragmentation:

  • Pyridine Ring Nitrogen: A site of protonation in positive-ion ESI.

  • Carboxylic Acid Group: A site of deprotonation in negative-ion ESI and a key point for fragmentation via neutral losses.

  • Isopropyl Group: Susceptible to alpha-cleavage and rearrangement reactions, particularly under high-energy EI conditions.

The choice of ionization technique—hard ionization like EI or soft ionization like ESI—will profoundly influence the resulting mass spectrum, either by inducing extensive fragmentation or by preserving the molecular ion for targeted tandem mass spectrometry (MS/MS) analysis.

II. Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation, the molecular ion (M+•), which is often unstable and undergoes extensive, predictable fragmentation.[5]

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 165. Key fragmentation pathways are predicted as follows:

  • Alpha (α)-Cleavage: The most favorable fragmentation for alkyl-substituted aromatic rings is the cleavage of the C-C bond benzylic to the ring. Loss of a methyl radical (•CH3, 15 Da) from the isopropyl group is a highly probable event, leading to the formation of a stable, resonance-stabilized secondary carbocation at m/z 150 . This is often the base peak in the EI spectra of isopropyl-substituted aromatics.

  • Loss of Carboxyl Group: Aromatic carboxylic acids characteristically lose the carboxyl group as a radical (•COOH, 45 Da) or through the combined loss of hydroxyl radical (•OH, 17 Da) and carbon monoxide (CO, 28 Da).[6]

    • Loss of •COOH results in an ion at m/z 120 .

    • Loss of •OH from the molecular ion yields an acylium ion at m/z 148 .

  • Pyridine Ring Fragmentation: The stable pyridine ring itself can fragment, though this typically results in lower abundance ions. Characteristic ions for a pyridine ring include fragments at m/z 78 (C5H4N+) and m/z 51 (C4H3+).[7]

dot graph "EI_Fragmentation_of_5_Isopropylnicotinic_Acid" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12, label="Predicted EI Fragmentation Pathways for this compound", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes M [label="this compound\nM+•\nm/z 165", fillcolor="#F1F3F4", fontcolor="#202124"]; F150 [label="[M - •CH3]+\nm/z 150\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F120 [label="[M - •COOH]+\nm/z 120", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F148 [label="[M - •OH]+\nm/z 148", fillcolor="#FBBC05", fontcolor="#202124"]; F78 [label="[C5H4N]+\nm/z 78", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges M -> F150 [label="- •CH3 (15 Da)"]; M -> F120 [label="- •COOH (45 Da)"]; M -> F148 [label="- •OH (17 Da)"]; F120 -> F78 [label="- C3H4 (40 Da)"]; } caption { label = "Diagram 1: Predicted EI Fragmentation Pathways"; fontsize = 10; fontcolor = "#5F6368"; }

III. Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a soft ionization technique, ideal for LC-MS, that generates intact protonated [M+H]+ or deprotonated [M-H]- ions with minimal in-source fragmentation.[8][9] Structural information is obtained via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

A. Positive-Ion Mode ESI-MS/MS ([M+H]+, m/z 166)

In positive-ion mode, protonation will occur on the most basic site, the pyridine nitrogen. The precursor ion at m/z 166 is selected and fragmented.

  • Loss of Formic Acid: The most common fragmentation pathway for protonated nicotinic acid and its derivatives is the neutral loss of formic acid (HCOOH, 46 Da).[10] This is a concerted rearrangement that results in a highly stable pyridinium ion. This fragmentation would produce a prominent product ion at m/z 120 .

  • Loss of Water: A secondary pathway involves the loss of a water molecule (H2O, 18 Da) from the protonated carboxylic acid, yielding an ion at m/z 148 .

dot graph "ESI_Positive_Fragmentation" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12, label="Predicted ESI+ MS/MS Fragmentation of [M+H]+", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Precursor_pos [label="Precursor Ion\n[M+H]+\nm/z 166", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_120 [label="Product Ion\n[M+H - HCOOH]+\nm/z 120", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_148 [label="Product Ion\n[M+H - H2O]+\nm/z 148", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Precursor_pos -> Product_120 [label="- HCOOH (46 Da)"]; Precursor_pos -> Product_148 [label="- H2O (18 Da)"]; } caption { label = "Diagram 2: Predicted ESI+ Fragmentation Pathways"; fontsize = 10; fontcolor = "#5F6368"; }

B. Negative-Ion Mode ESI-MS/MS ([M-H]-, m/z 164)

In negative-ion mode, deprotonation of the carboxylic acid yields the precursor ion at m/z 164 .

  • Loss of Carbon Dioxide: The hallmark fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (CO2, 44 Da).[8][9] This process is highly efficient and results in a carbanion. For this compound, this would generate a major product ion at m/z 120 .

dot graph "ESI_Negative_Fragmentation" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12, label="Predicted ESI- MS/MS Fragmentation of [M-H]-", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Precursor_neg [label="Precursor Ion\n[M-H]-\nm/z 164", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_120_neg [label="Product Ion\n[M-H - CO2]-\nm/z 120", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor_neg -> Product_120_neg [label="- CO2 (44 Da)"]; } caption { label = "Diagram 3: Predicted ESI- Fragmentation Pathway"; fontsize = 10; fontcolor = "#5F6368"; }

IV. Summary of Characteristic Ions

The table below summarizes the key predicted ions for the confident identification of this compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss / Fragment Structure
EI 165 (M+•)150•CH3
120•COOH
148•OH
78C5H4N+
ESI (+) MS/MS 166 ([M+H]+)120HCOOH
148H2O
ESI (-) MS/MS 164 ([M-H]-)120CO2

V. Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

A. GC-EI-MS Protocol
  • Sample Preparation: Derivatize the carboxylic acid group (e.g., via methylation or silylation) to improve volatility and chromatographic peak shape.

  • GC System:

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Inlet: Splitless mode at 250°C.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230°C.

B. LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ionization: Electrospray Ionization (ESI), positive and negative modes.

    • Analysis Mode: Tandem MS (MS/MS) using Collision-Induced Dissociation (CID).

    • Precursor Ion Selection: Isolate m/z 166 (positive) and m/z 164 (negative).

    • Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to maximize the intensity of characteristic product ions.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its three core structural features: the isopropyl group, the carboxylic acid, and the pyridine ring. Under high-energy EI, fragmentation is dominated by a characteristic loss of a methyl radical to form the base peak at m/z 150. Under soft ESI conditions, tandem MS analysis reveals predictable neutral losses. In positive mode, the loss of formic acid (m/z 166 → 120) is the primary diagnostic transition. In negative mode, the decarboxylation (m/z 164 → 120) is the most prominent fragmentation. These well-defined fragmentation pathways provide a robust and reliable basis for the unequivocal identification and structural confirmation of this compound in complex analytical workflows.

References

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.
  • De Biasi, A., et al. (2014). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 28(5), 537-545.
  • Feketeová, L., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(40), 23145-23154.
  • ResearchGate. Major fragment ions obtained in eI mode.
  • Numazawa, M., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 37(6), 637-646.
  • NIST. 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
  • Paik, M. J., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1021-1029.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • NIST. Isopropyl nicotinate. In NIST Chemistry WebBook.
  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
  • NIST. Mass Spectrometry Data Center.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.
  • NIST. 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
  • ResearchGate. Positive-ESI MS/MS spectra and proposed fragmentation pathways for nicotine (a) and cotinine (b).
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • NIST. 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystal structure of 5-Isopropylnicotinic acid. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for its elucidation, from chemical synthesis and single-crystal growth to X-ray diffraction analysis and the interpretation of intermolecular interactions. By leveraging established principles of crystal engineering and drawing parallels with structurally related nicotinic acid derivatives, we present a robust framework for researchers in medicinal chemistry and materials science. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying scientific rationale to empower researchers in their pursuit of novel crystalline materials.

Introduction: The Significance of this compound in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. The strategic placement of functional groups on the pyridine ring can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and, crucially, its interaction with biological targets. The introduction of an isopropyl group at the 5-position of the nicotinic acid scaffold is a compelling modification. This bulky, hydrophobic substituent has the potential to enhance binding affinity to target proteins through van der Waals interactions and by influencing the overall molecular conformation.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design. The crystal structure dictates key pharmaceutical properties such as dissolution rate, stability, and bioavailability. For drug development professionals, a detailed knowledge of the crystal structure of this compound would provide invaluable insights into its solid-state behavior, guiding formulation development and ensuring the consistency and efficacy of a potential therapeutic agent. This guide, therefore, outlines the critical path to obtaining and understanding this vital structural information.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. A highly effective and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance, making it a preferred choice in modern organic synthesis.[1]

The proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 5-bromo-nicotinic_acid 5-Bromonicotinic Acid Coupling Cross-Coupling Reaction 5-bromo-nicotinic_acid->Coupling isopropylboronic_acid Isopropylboronic Acid Pinacol Ester isopropylboronic_acid->Coupling Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Coupling Base K₂CO₃ Base->Coupling Solvent Dioxane/Water Solvent->Coupling 5-Isopropylnicotinic_acid This compound Coupling->5-Isopropylnicotinic_acid

Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1 equivalent), isopropylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous dioxane and water (4:1 v/v) are added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth

The cornerstone of single-crystal X-ray diffraction is the availability of high-quality single crystals. The process of crystallization is often the most challenging step in structure determination. For a small organic molecule like this compound, several techniques can be employed.

Crystallization Methodologies
  • Slow Evaporation: This is the simplest and most common crystallization technique. A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.

Experimental Protocol: Crystallization
  • Solvent Screening: A preliminary screening of solvents is conducted to determine the solubility of this compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water).

  • Slow Evaporation Trial: A nearly saturated solution of this compound in a promising solvent (e.g., ethanol) is prepared and filtered to remove any particulate matter. The filtrate is placed in a clean vial, covered with a perforated film (e.g., Parafilm with a few pinholes), and left undisturbed in a vibration-free environment.

  • Vapor Diffusion Trial: A concentrated solution of the compound in a solvent like ethanol is placed in a small vial. This vial is then placed inside a larger sealed jar containing a precipitant such as diethyl ether or hexane.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, well-defined faces) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

XRD_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Goniometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & Analysis Structure_Refinement->Validation Refined Structure CIF_File Crystallographic Information File (CIF) Validation->CIF_File Final Structural Data

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This step yields a file containing a list of unique reflections and their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Analysis of the Crystal Structure

While the specific crystal structure of this compound is yet to be determined, we can predict key structural features based on the known crystal structures of related nicotinic acid derivatives.

Molecular Conformation

The molecule is expected to be largely planar, with the carboxylic acid group potentially exhibiting some rotational freedom. The isopropyl group will likely orient itself to minimize steric hindrance with the adjacent pyridine ring protons.

Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that this compound will form the common carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a robust eight-membered ring.[3] Additionally, the pyridine nitrogen atom is a hydrogen bond acceptor and may participate in C-H···N interactions with neighboring molecules.

Intermolecular_Interactions cluster_dimer Carboxylic Acid Dimer cluster_stacking π-π Stacking cluster_ch_n C-H···N Interaction mol1 This compound mol2 This compound mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 Pyridine Ring mol4 Pyridine Ring mol3->mol4 mol5 Pyridine Ring (N atom) mol6 Neighboring Molecule (C-H) mol6->mol5 C-H···N

Figure 3: Potential intermolecular interactions in the crystal structure of this compound.

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky isopropyl group might influence the nature and geometry of these stacking interactions, potentially leading to slipped-parallel or T-shaped arrangements.

Hypothetical Crystallographic Data

Based on the analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for this compound is presented in the table below. It is crucial to note that these are predicted values and await experimental verification.

ParameterHypothetical Value
Chemical FormulaC₉H₁₁NO₂
Formula Weight165.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7.5
b (Å)~ 12.0
c (Å)~ 9.0
β (°)~ 105
Volume (ų)~ 780
Z4
Calculated Density (g/cm³)~ 1.40

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and systematic approach to determining and understanding the crystal structure of this compound. From a plausible synthetic route and detailed crystallization protocols to the intricacies of single-crystal X-ray diffraction and the prediction of key structural features, this document provides a solid foundation for researchers.

The experimental determination of the crystal structure of this compound will be a significant contribution to the field of medicinal and materials chemistry. It will not only provide definitive proof of its molecular structure but also offer critical insights into its solid-state properties. This knowledge is indispensable for the rational design of novel pharmaceuticals and the development of robust and reliable drug products. The methodologies and principles detailed herein are intended to empower scientists to unlock the full potential of this promising molecule.

References

  • Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(20), 3591-3595.[3]
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Rigaku. (n.d.). Single Crystal X-ray diffraction.
  • International Union of Crystallography. (n.d.). Teaching Pamphlet No. 25.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from a University of Zurich, Department of Chemistry website.[5]
  • Fiveable. (n.d.). Crystallography Class Notes.
  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 112(4), 2177-2250.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • IASOC. (n.d.). Palladium- and Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles.
  • Google Patents. (n.d.). Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
  • Google Patents. (n.d.). Processes for producing 2-halo-nicotinic acid derivatives and precursors thereto.
  • Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid.
  • National Center for Biotechnology Information. (n.d.). Insights into a highly conserved network of hydrogen bonds in the agonist binding site of nicotinic acetylcholine receptors: a structural and theoretical study.
  • National Center for Biotechnology Information. (n.d.). Hydrogen-bond interactions of nicotine and acetylcholine salts: a combined crystallographic, spectroscopic, thermodynamic and theoretical study.
  • National Center for Biotechnology Information. (n.d.). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis.
  • National Center for Biotechnology Information. (n.d.). Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts.
  • National Center for Biotechnology Information. (n.d.). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.
  • Royal Society of Chemistry. (2023). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm, 25(48), 6825-6834.[17]
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6709.[18]
  • MDPI. (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Crystals, 9(1), 33.[19]
  • Beilstein-Institut. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B.

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Path of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, dictating a compound's journey from a formulated product to its site of action within the body. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely an academic exercise but a critical necessity for success. Poor solubility can lead to a cascade of developmental challenges, including inconsistent bioavailability, formulation difficulties, and misleading in vitro and in vivo results.[1][2]

This guide provides a deep dive into the solubility profile of 5-Isopropylnicotinic acid, a substituted pyridine carboxylic acid. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage established principles, detailed data from its parent compound, nicotinic acid, and computational predictions to construct a robust and scientifically grounded profile. By synthesizing theoretical knowledge with practical experimental methodologies, this document aims to equip the reader with the expertise to not only understand but also strategically approach the solubility challenges associated with this compound and similar molecules.

This compound: A Molecular Overview

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by an isopropyl group at the 5-position of the pyridine ring. This substitution is anticipated to influence its physicochemical properties, most notably its lipophilicity and, consequently, its solubility.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 73591-69-2
Predicted logP 1.9032
Topological Polar Surface Area (TPSA) 50.19 Ų

The introduction of the isopropyl group increases the molecule's hydrophobicity compared to nicotinic acid, suggesting that this compound will exhibit lower aqueous solubility. Understanding the magnitude of this effect is crucial for its development as a potential therapeutic agent.

The Cornerstone of Solubility: pKa and its Profound Impact

For an ionizable molecule like this compound, the acid dissociation constant (pKa) is a critical determinant of its aqueous solubility. The pKa value defines the pH at which the ionized and unionized forms of the molecule are present in equal concentrations. The overall solubility of the compound is the sum of the intrinsic solubility of the unionized form and the solubility of the ionized form.

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of a molecule. For an acidic compound like this compound, the equation is:

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized (deprotonated) form.

  • [HA] is the concentration of the unionized (protonated) form.

The ionized form is generally more soluble in aqueous media than the unionized form. Therefore, as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form increases, leading to a significant increase in the overall solubility.

Predicting the pKa of this compound

In the absence of experimental data for this compound, computational methods provide a reliable estimate. Software such as ACD/Labs Percepta leverages extensive databases of experimental pKa values to predict the pKa of novel compounds based on their chemical structure.[3][4][5] For substituted pyridines, these predictions are generally robust.

The parent compound, nicotinic acid, has a well-established pKa of approximately 4.85.[6] The electronic effect of an alkyl substituent at the 5-position is generally weak and slightly electron-donating. This would be expected to have a minimal impact on the pKa. Therefore, the predicted pKa of this compound is likely to be very close to that of nicotinic acid.

Predicted pKa of this compound: ~4.8 - 5.0

This prediction suggests that this compound will have low solubility in acidic environments (pH < 4) and a significantly higher solubility in neutral to basic environments (pH > 6).

A Tale of Two Solubilities: Kinetic vs. Thermodynamic

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate from a solution under a specific set of conditions, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method commonly used in early drug discovery.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution at a given temperature and pressure. It is the "gold standard" for solubility measurement and is critical for formulation development and regulatory submissions.

The workflow for determining these two types of solubility is distinct, as illustrated below.

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Compound in DMSO k_add Add to Aqueous Buffer k_start->k_add Rapid Dilution k_measure Measure Turbidity/ Precipitation k_add->k_measure Short Incubation k_end Kinetic Solubility Value k_measure->k_end t_start Excess Solid Compound t_add Add to Solvent t_start->t_add t_equilibrate Equilibrate (e.g., 24-48h shaking) t_add->t_equilibrate t_separate Separate Solid and Supernatant (Centrifugation/Filtration) t_equilibrate->t_separate t_quantify Quantify Concentration in Supernatant (e.g., HPLC, UV-Vis) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end G start Dissolve Compound in Ionic Strength-Adjusted Water acidify Acidify with Standard HCl to pH ~2 start->acidify titrate Titrate with Standard NaOH acidify->titrate measure Record pH after each addition titrate->measure measure->titrate Repeat until pH ~12 plot Plot pH vs. Volume of NaOH measure->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka G cluster_0 Theoretical pH-Solubility Profile of this compound Low pH (pH < pKa) Low pH (pH < pKa) pKa (~4.9) pKa (~4.9) Low pH (pH < pKa)->pKa (~4.9) Predominantly Unionized (HA) Low Solubility Low Solubility Low pH (pH < pKa)->Low Solubility High pH (pH > pKa) High pH (pH > pKa) pKa (~4.9)->High pH (pH > pKa) Predominantly Ionized (A⁻) Increasing Solubility Increasing Solubility pKa (~4.9)->Increasing Solubility High Solubility High Solubility High pH (pH > pKa)->High Solubility

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylnicotinic acid, a substituted pyridinecarboxylic acid, is a molecule of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is paramount to ensure its quality, safety, and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the stability profile of this compound, offering insights into its degradation pathways, recommended storage conditions, and methodologies for stability assessment. This document is intended to serve as a valuable resource for scientists and professionals involved in the handling, formulation, and analysis of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
Chemical Name This compound-
Synonyms 5-(1-methylethyl)-3-pyridinecarboxylic acid[1]
CAS Number 73591-69-2[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Solid (predicted)-
Storage Temperature 4°C[1]

Chemical Stability and Potential Degradation Pathways

Based on the general stability of nicotinic acid and its derivatives, this compound is expected to be a relatively stable compound under ambient conditions. However, it is susceptible to degradation under various stress conditions, including exposure to heat, light, humidity, and reactive chemical environments. The isopropyl substituent at the 5-position of the pyridine ring may influence the electronic properties and steric accessibility of the molecule, potentially affecting its degradation profile compared to unsubstituted nicotinic acid.

Predicted Degradation Pathways:
  • Oxidative Degradation: The pyridine ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photolytic conditions. A likely initial step is the hydroxylation of the pyridine ring. The presence of the electron-donating isopropyl group may influence the position of hydroxylation. Microbial degradation of 6-methylnicotinic acid has been shown to proceed via hydroxylation at the C2 position.[5]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Photostability testing is essential to determine the need for light-resistant packaging.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to decarboxylation or other fragmentation pathways.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the degradation of the carboxylic acid moiety.

The following diagram illustrates a predicted general degradation pathway for this compound, drawing parallels with the known degradation of nicotinic acid.

G A This compound B Stress Conditions (Oxidation, Light, Heat) A->B C Hydroxylated Intermediates B->C Primary Degradation D Further Degradation Products (e.g., ring-opened products, smaller fragments) C->D Secondary Degradation G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Quantify Purity and Degradants G->H

Sources

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives represent a class of compounds with a rich history and diverse pharmacological applications.[1][2][3] While classically recognized for its role in treating dyslipidemia, the biological activities of these molecules extend far beyond lipid metabolism, encompassing anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][4][5][6] This in-depth technical guide provides a comprehensive overview of the core biological activities of nicotinic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to synthesize technical accuracy with field-proven insights to facilitate further exploration and therapeutic development of this versatile class of compounds.

Introduction: Beyond a Vitamin

Nicotinic acid is a vital nutrient involved in numerous metabolic processes as a precursor to the coenzymes NAD and NADP.[7][8] However, at pharmacological doses, it exhibits profound effects on various physiological systems.[9][10] The primary clinical application of nicotinic acid has been in the management of dyslipidemia, characterized by its ability to lower low-density lipoprotein (LDL) cholesterol, triglycerides, and very-low-density lipoprotein (VLDL), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[7][11][12]

Despite its efficacy, the clinical use of nicotinic acid has been hampered by side effects, most notably cutaneous flushing.[9][13][14] This has spurred the development of various derivatives and modified-release formulations aimed at improving tolerability while retaining therapeutic benefits.[11] Furthermore, research has unveiled a broader spectrum of biological activities, positioning nicotinic acid derivatives as promising candidates for a range of therapeutic areas.[1][2][3]

Core Biological Activities and Underlying Mechanisms

The biological effects of nicotinic acid and its derivatives are mediated through a variety of mechanisms, primarily involving the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9][15] However, non-receptor-mediated actions also play a significant role.

Lipid Metabolism and Cardiovascular Effects

The cornerstone of nicotinic acid's therapeutic value lies in its impact on lipid profiles.[1][7]

Mechanism of Action:

  • Inhibition of Lipolysis: Nicotinic acid, through GPR109A activation on adipocytes, inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7][16] This reduces the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue.[17][18]

  • Reduced Hepatic VLDL Production: The diminished flux of FFAs to the liver curtails the synthesis of triglycerides, a key component of VLDL.[17][18] Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), further suppressing hepatic triglyceride synthesis and subsequent VLDL and LDL secretion.[7][19][20]

  • Increased HDL Cholesterol: The mechanism for raising HDL is multifaceted. Nicotinic acid decreases the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, and inhibits the hepatic uptake of HDL.[8][18][20] It also increases the expression of the cholesterol transporter ABCG1 in macrophages, promoting cholesterol efflux.[21]

Signaling Pathway: GPR109A-Mediated Antilipolysis

GPR109A_Antilipolysis NA Nicotinic Acid GPR109A GPR109A (Adipocyte) NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases Liver Liver FFA->Liver Transported to VLDL VLDL Production Liver->VLDL Reduced Substrate for

Caption: GPR109A signaling cascade in adipocytes leading to reduced lipolysis.

Anti-Inflammatory and Immunomodulatory Activities

Emerging evidence highlights the potent anti-inflammatory properties of nicotinic acid derivatives, which are particularly relevant in atherosclerosis, a chronic inflammatory disease.[22]

Mechanism of Action:

  • GPR109A in Immune Cells: GPR109A is expressed on various immune cells, including macrophages and neutrophils.[16] Its activation can suppress the expression of inflammatory mediators and chemokines like MCP-1.[21]

  • Inhibition of Inflammatory Signaling Pathways: Nicotinic acid has been shown to inhibit the Akt/mTOR signaling pathway, which can reduce the production of inflammatory cytokines.[23]

  • COX-2 Inhibition: Certain synthesized nicotinic acid derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2) and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

Antimicrobial Activity

Several novel nicotinic acid derivatives have been synthesized and evaluated for their antimicrobial properties.

Structure-Activity Relationship (SAR):

  • Acylhydrazones and 1,3,4-Oxadiazolines: Studies have shown that nicotinic acid-derived acylhydrazones exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The corresponding 1,3,4-oxadiazoline derivatives, however, tend to show greater activity against fungal strains.[4]

  • Substituent Effects: The presence of specific substituents, such as a 5-nitrofuran group, has been found to significantly enhance the antimicrobial potency of these derivatives.[4]

Anticancer and Antioxidant Potential

The therapeutic landscape for nicotinic acid derivatives is expanding into oncology and cellular protection.

Mechanism of Action:

  • VEGFR-2 Inhibition: Novel nicotinic acid-based compounds have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6]

  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells, as evidenced by an increase in caspase-3 levels.[6]

  • Antioxidant Activity: Certain thionicotinic acid derivatives have demonstrated potent antioxidant properties, evaluated through DPPH and superoxide dismutase (SOD) assays.[24][25]

Methodologies for Evaluating Biological Activity

A robust assessment of the biological activity of nicotinic acid derivatives requires a combination of in vitro and in vivo experimental models.

In Vitro Assays

Experimental Protocol: Anti-inflammatory Activity in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of nicotinic acid derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm to determine cell viability.

  • Nitrite Production Assay (Griess Assay):

    • Pre-treat cells with test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite levels, an indicator of nitric oxide (NO) production.

  • Cytokine Measurement (ELISA):

    • Collect the supernatant from LPS-stimulated cells as described above.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Anti_Inflammatory_Workflow Start Start: Culture RAW 264.7 Cells Treat Treat cells with Nicotinic Acid Derivatives Start->Treat MTT Assess Cell Viability (MTT Assay) Treat->MTT LPS_Stim Stimulate with LPS Treat->LPS_Stim End End: Analyze Data MTT->End Non-toxic compounds Griess Measure Nitrite Production (Griess Assay) LPS_Stim->Griess ELISA Measure Cytokines (TNF-α, IL-6) (ELISA) LPS_Stim->ELISA Griess->End ELISA->End

Caption: Workflow for in vitro screening of anti-inflammatory nicotinic acid derivatives.

In Vivo Models

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a classic method for evaluating the acute anti-inflammatory activity of compounds in vivo.[5]

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: control (vehicle), standard drug (e.g., ibuprofen), and test compound groups (various doses). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives

CompoundConcentration (µM)Cell Viability (%)Nitrite Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
4d 1098.2 ± 2.186.1 ± 0.584.5 ± 1.882.3 ± 2.5
4f 1099.1 ± 1.892.5 ± 0.790.1 ± 2.288.7 ± 1.9
4g 1097.5 ± 2.588.4 ± 0.686.9 ± 1.585.1 ± 2.1
4h 1098.8 ± 1.995.3 ± 0.493.2 ± 1.791.5 ± 2.0
5b 1096.4 ± 3.1119.1 ± 0.196.8 ± 1.394.6 ± 1.8
Ibuprofen 10100.0 ± 0.098.7 ± 0.397.2 ± 1.195.9 ± 1.4

Data adapted from a study on novel nicotinic acid derivatives, presented as mean ± SEM.[5]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Nicotinic Acid Acylhydrazones

CompoundS. epidermidisS. aureusS. aureus (MRSA)B. subtilisC. albicans
5 15.627.8115.627.81>125
13 1.953.917.8115.62>125

MIC (Minimum Inhibitory Concentration) values from a study on novel nicotinic acid derivatives.[4]

Structure-Activity Relationship (SAR) and Drug Design

The diverse biological activities of nicotinic acid derivatives are intrinsically linked to their chemical structures. Understanding these relationships is crucial for the rational design of new, more potent, and selective therapeutic agents.

  • Acylhydrazone vs. 1,3,4-Oxadiazoline Scaffold: As previously mentioned, the core heterocyclic structure plays a significant role in determining the antimicrobial spectrum. Acylhydrazones favor antibacterial activity, while 1,3,4-oxadiazolines are more effective against fungi.[4]

  • Aryl Substituents: The nature and position of substituents on aryl rings attached to the nicotinic acid core can dramatically influence anti-inflammatory and analgesic activities.[2][3]

  • Thio-derivatives: The introduction of a thioether linkage, as seen in 2-(1-adamantylthio)nicotinic acid, can confer potent vasorelaxant and antioxidant properties.[24][25]

Conclusion and Future Directions

Nicotinic acid and its derivatives are far more than just lipid-lowering agents. Their ability to engage with key signaling pathways, such as the GPR109A receptor, and to exert direct effects on enzymes and cellular processes, underpins a broad range of biological activities. The demonstrated anti-inflammatory, antimicrobial, anticancer, and antioxidant effects highlight the immense therapeutic potential that remains to be fully exploited.

Future research should focus on:

  • Selective GPR109A Modulators: Designing agonists that selectively activate anti-inflammatory pathways while minimizing the flushing effect.

  • Multi-target Ligands: Developing single molecules that can address multiple pathological processes, such as inflammation and dyslipidemia in atherosclerosis.

  • Advanced Drug Delivery Systems: Creating novel formulations to improve the bioavailability and therapeutic index of promising derivatives.

By leveraging a deeper understanding of the structure-activity relationships and mechanisms of action, the scientific community can continue to unlock the full potential of nicotinic acid derivatives for the treatment of a wide array of human diseases.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Niacin. (2023).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. [Link]
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. [Link]
  • Niacin: The Third or Fourth Option. (n.d.).
  • What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. (2025). Dr.Oracle. [Link]
  • Niacin and cholesterol: role in cardiovascular disease (review). (n.d.). PubMed. [Link]
  • Mechanism of action of niacin. (2008). PubMed. [Link]
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv
  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Deriv
  • Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. (n.d.). Pharmaoffer.com. [Link]
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. [Link]
  • Nicotinic acid derivatives: Application and uses, review. (2021).
  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancre
  • List of Nicotinic acid deriv
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025).
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011).
  • Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy. (n.d.). The British Journal of Cardiology. [Link]
  • Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. (n.d.). Dovepress. [Link]
  • Nicotinic acid derivatives: Application and uses, review. (2021).
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2018). PMC - PubMed Central. [Link]
  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. [Link]
  • Nicotinic acid. (n.d.). Wikipedia. [Link]
  • Nicotinic Acid Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]
  • GPR109A and Vascular Inflamm
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024).
  • Nicotinic acid, its mechanism of action and pharmacological effects. (n.d.). Semantic Scholar. [Link]
  • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2025). YouTube. [Link]
  • Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019). PubMed Central. [Link]
  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.).
  • Niacin for dyslipidemia: Considerations in product selection. (2025).
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021).
  • Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments. (n.d.). PMC. [Link]
  • Side Effects of Niacor (niacin, or nicotinic acid, vitamin B3). (n.d.). MedicineNet. [Link]
  • Niacin and heart disease prevention: Engraving its tombstone is a mistake. (n.d.). PubMed. [Link]
  • Nicotinamide Safety Concerns. (2025). American Academy of Ophthalmology. [Link]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Niacin Toxicity. (2020).
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System

Sources

Unraveling the Putative Mechanism of Action of 5-Isopropylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isopropylnicotinic acid is a derivative of nicotinic acid (niacin), a well-established therapeutic agent. While direct pharmacological studies on this compound are not extensively available in public literature, its structural analogy to nicotinic acid provides a strong basis for hypothesizing its mechanism of action. This guide posits that this compound likely functions as an agonist for the hydroxycarboxylic acid (HCA) family of G-protein coupled receptors, specifically HCA₂ (GPR109A) and potentially HCA₁ (GPR81). This document provides an in-depth exploration of the signaling pathways, physiological consequences, and experimental validation techniques associated with these receptors, thereby presenting a comprehensive putative mechanism of action for this compound.

Introduction: The Rationale for a Receptor-Centric Hypothesis

Given the chemical structure of this compound (C₉H₁₁NO₂)[1], it is classified as a substituted pyridinecarboxylic acid, analogous to nicotinic acid. Isopropyl nicotinate, a related ester, is known to be a prodrug that hydrolyzes to nicotinic acid, which subsequently activates the G protein-coupled receptor 109A (GPR109A)[2]. This precedent strongly suggests that this compound engages similar molecular targets. The primary candidates are the closely related receptors GPR109A, for which nicotinic acid is a known agonist, and GPR81, which is activated by the endogenous ligand lactate and other small hydroxycarboxylic acids[3][4][5].

These receptors, predominantly coupled to inhibitory G-proteins (Gαi/o), play crucial roles in metabolic regulation, inflammation, and cellular homeostasis[4][6][7]. This guide will, therefore, dissect the molecular pharmacology of these two receptors as the foundational framework for understanding the likely biological effects of this compound.

The Primary Molecular Target: GPR109A (HCA₂) Receptor

The most probable target for this compound is the GPR109A receptor, the known receptor for nicotinic acid[2][8]. Activation of this receptor is responsible for both the therapeutic lipid-modifying effects and the common flushing side effect of niacin[8][9][10].

GPR109A Signaling Cascade

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The primary signaling pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[8][11].

// Explanatory Note note [label="Decreased cAMP leads to\nreduced PKA activity, thus\ndecreasing HSL phosphorylation\nand inhibiting lipolysis.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", pos="4.5,1.5!", width=2.5]; }

Figure 1: Canonical Gαi-mediated signaling pathway of GPR109A.

Consequences of Gαi-Mediated Signaling in Adipocytes:

  • Inhibition of Lipolysis: In fat cells, the reduction in cAMP levels decreases the activity of Protein Kinase A (PKA)[6]. PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs)[8]. By inhibiting this cascade, GPR109A activation effectively suppresses lipolysis, reducing the release of FFAs into circulation[8][12][13]. This is the primary mechanism behind the triglyceride-lowering effect of nicotinic acid[10][14].

GPR109A-Mediated Cutaneous Vasodilation (Flushing)

In addition to the Gαi pathway, GPR109A activation in epidermal Langerhans cells and keratinocytes initiates a distinct signaling cascade responsible for the common flushing side effect. This pathway involves the release of arachidonic acid and subsequent synthesis of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂)[9][15]. These prostaglandins then act on nearby blood vessels to cause vasodilation, leading to the characteristic skin reddening and sensation of heat[10].

A Secondary Putative Target: GPR81 (HCA₁) Receptor

The GPR81 receptor, also known as HCA₁, is another member of the hydroxycarboxylic acid receptor family with high homology to GPR109A[16]. Its endogenous agonist is lactate, which activates the receptor in the millimolar concentration range[5][17]. Given its role as a sensor for metabolic intermediates, it is plausible that this compound could also function as a GPR81 agonist.

GPR81 Signaling Pathways

Similar to GPR109A, GPR81 primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP[6][7][11]. This pathway is central to its role in regulating metabolism in various tissues, including adipocytes, muscle, and cancer cells[5][7][18].

However, non-canonical signaling pathways have also been identified for GPR81. In certain cancer models, lactate-GPR81 signaling has been shown to proceed independently of the cAMP-PKA pathway, instead utilizing a Gβγ-RhoA/ROCK1-p38 cascade to induce catabolic effects[19]. Furthermore, GPR81 activation has been linked to the PI3K/Akt and ERK signaling pathways in various cell types, influencing processes like angiogenesis and cell survival[20][21].

GPR81_Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Gi Gi Receptor->Gi AC AC Gi->AC Inhibition Gbg Gbg Gi->Gbg Dissociation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis PI3K PI3K Gbg->PI3K ERK ERK Gbg->ERK Angiogenesis Angiogenesis PI3K->Angiogenesis CellSurvival CellSurvival PI3K->CellSurvival ERK->CellSurvival

Figure 2: Overview of canonical and non-canonical GPR81 signaling.

Physiological Roles of GPR81 Activation

The physiological consequences of GPR81 activation are context-dependent and are an area of active research.

  • Metabolic Regulation: In adipocytes, GPR81 activation by lactate inhibits lipolysis, creating an autocrine loop where a product of glucose metabolism (lactate) signals to suppress the release of an alternative energy source (FFAs)[12].

  • Cancer Biology: In the tumor microenvironment, high lactate levels can activate GPR81 on cancer cells, promoting angiogenesis, immune evasion, and cell survival[3][18][21][22].

  • Neuroprotection and Ischemia: The role of GPR81 in the brain is complex. While some studies suggest a neuroprotective role, others indicate that GPR81 activation by lactate during ischemia may exacerbate brain injury[23].

  • Inflammation: GPR81 signaling in immune cells like macrophages and dendritic cells can suppress inflammation, suggesting a role in maintaining immune homeostasis, particularly in the gut[17].

Experimental Protocols for Mechanistic Validation

To validate the hypothesis that this compound acts on GPR109A and/or GPR81, a series of in vitro and cell-based assays are required.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine if this compound directly binds to GPR109A or GPR81.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells transiently overexpressing human GPR109A or GPR81.

  • Radioligand Binding: Use a competitive binding assay with a known radiolabeled ligand (e.g., [³H]-nicotinic acid for GPR109A).

  • Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the inhibition constant (Ki).

Protocol: cAMP Accumulation Assay

Objective: To measure the functional consequence of receptor activation (Gαi coupling).

Methodology:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing GPR109A or GPR81.

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.

  • Treatment: Concurrently treat the cells with increasing concentrations of this compound.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC₅₀ value.

Protocol: Adipocyte Lipolysis Assay

Objective: To assess the physiological effect of receptor activation in a relevant primary cell type.

Methodology:

  • Adipocyte Isolation: Isolate primary adipocytes from the white adipose tissue of rodents or from human biopsies. Alternatively, use differentiated 3T3-L1 adipocytes[16].

  • Lipolysis Stimulation: Stimulate lipolysis using an agent like isoproterenol (a β-adrenergic agonist) or forskolin.

  • Treatment: Co-incubate the stimulated adipocytes with varying concentrations of this compound.

  • Glycerol Measurement: After incubation, collect the medium and measure the concentration of glycerol (a product of triglyceride breakdown) using a colorimetric or fluorometric assay kit.

  • Analysis: Calculate the percent inhibition of stimulated glycerol release and plot against the concentration of this compound to determine the EC₅₀ for lipolysis inhibition.

Quantitative Data Summary

While data for this compound is unavailable, the following table summarizes typical potency values for known agonists at GPR81 and GPR109A, providing a benchmark for future experimental validation.

ReceptorAgonistAssay TypePotency (EC₅₀ / Ki)Reference
GPR81 L-LactatecAMP Inhibition1.5 - 5 mM[5]
3,5-DHBAcAMP Inhibition~100 µM[24]
Compound AZ1Glycerol Release (Rat)58 nM[25]
GPR109A Nicotinic AcidcAMP Inhibition~300 nM[12]
AcipimoxAntilipolytic Activity~20x more potent than Nicotinic Acid[13]

Conclusion and Future Directions

The mechanism of action for this compound is putatively centered on the activation of the G-protein coupled receptors GPR109A and GPR81. Based on its structural similarity to nicotinic acid, the primary pathway likely involves Gαi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. The most significant physiological consequence of this action in adipocytes is the potent inhibition of lipolysis, which has therapeutic implications for dyslipidemia.

Further research is imperative to confirm this hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for characterizing the pharmacology of this compound. Key future work should focus on:

  • Directly measuring the binding affinity and functional potency of this compound at both GPR109A and GPR81.

  • Assessing its selectivity profile between the two receptors.

  • Investigating its potential to activate non-canonical signaling pathways, particularly downstream of GPR81.

  • Conducting in vivo studies to evaluate its effects on plasma free fatty acids and triglycerides, and to determine if it induces a flushing response.

By systematically addressing these questions, the scientific community can fully elucidate the mechanism of action of this compound and determine its potential as a novel therapeutic agent.

References

Sources

An In-depth Technical Guide to the Characterization of 5-Isopropylnicotinic Acid Binding to Nicotinic Acid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinic acid receptor GPR109A (HCA₂), a G-protein coupled receptor (GPCR), is a well-established therapeutic target for treating dyslipidemia.[1] Its activation by agonists like nicotinic acid (niacin) modulates lipid metabolism and inflammatory pathways.[2][3] The exploration of novel GPR109A ligands is a key focus in drug development to optimize therapeutic benefits while minimizing side effects like flushing. This guide provides a comprehensive technical framework for the characterization of 5-Isopropylnicotinic acid, a structural analog of nicotinic acid, as a potential ligand for the GPR109A receptor. We will detail the core principles of receptor binding, provide validated, step-by-step experimental protocols for assessing binding affinity and functional activity, and explain the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in GPCR pharmacology and ligand discovery.

Introduction: The GPR109A Receptor

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), is a Gi/o-coupled GPCR.[3][4] It was identified as the molecular target for the lipid-lowering effects of nicotinic acid.[5] GPR109A is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[3][6]

Physiological & Therapeutic Significance:

  • In Adipocytes: Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] This reduction in cAMP levels decreases the activity of hormone-sensitive lipase, ultimately inhibiting the breakdown of triglycerides (lipolysis) and reducing the release of free fatty acids into circulation.[4][7]

  • In Immune Cells: GPR109A activation mediates anti-inflammatory effects.[6][8] This has implications for atherosclerosis, where inflammation plays a crucial role.[3]

  • Therapeutic Target: The dual role in lipid metabolism and inflammation makes GPR109A a compelling target for cardiovascular diseases.[1] However, the clinical use of its primary agonist, niacin, is often limited by a flushing side effect, which is also mediated by GPR109A activation in skin cells.[9] This has driven the search for novel agonists with improved pharmacological profiles.

Ligand Profile: Nicotinic Acid and its Analog, this compound

The primary pharmacological ligand for GPR109A is nicotinic acid.[5] Understanding its properties is fundamental to evaluating novel analogs. This compound is a derivative of nicotinic acid, featuring an isopropyl group at the 5-position of the pyridine ring. While extensive public data on its GPR109A binding is not available, its structural similarity to nicotinic acid makes it a candidate for investigation.

Table 1: Comparative Properties of Ligands

Property Nicotinic Acid (Niacin) This compound
Structure (Structure based on SMILES: O=C(O)C1=CC(C(C)C)=CN=C1)[10]
Molecular Formula C₆H₅NO₂ C₉H₁₁NO₂[10]
Molecular Weight 123.11 g/mol 165.19 g/mol [10]
Known Receptor(s) GPR109A (high affinity), GPR109B (low affinity)[5] Putative GPR109A/B ligand

| Key Functional Group | Carboxylic Acid | Carboxylic Acid[10] |

The carboxylic acid moiety is critical for binding, as mutagenesis studies have shown that an arginine residue in the receptor's transmembrane domain recognizes this acidic group.[9] The isopropyl substitution in this compound may influence binding affinity, selectivity, and functional potency, necessitating the empirical studies outlined in this guide.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A initiates signaling through two primary pathways. A thorough characterization of a novel ligand requires investigation of its influence on both.

  • Gi-Mediated Pathway (Canonical): The receptor couples to Gi/o proteins, which inhibits adenylyl cyclase, resulting in a measurable decrease in intracellular cAMP.[3][11] This pathway is primarily responsible for the anti-lipolytic effects.[4]

  • β-Arrestin Pathway (Non-Canonical): Following activation, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[3][4] This can trigger receptor internalization and distinct downstream signaling events, such as the activation of the ERK1/2 pathway, which has been implicated in the flushing response.[4]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway Ligand This compound (Agonist) Receptor GPR109A Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates GRK GRK2 Receptor->GRK Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Inhibition of Lipolysis (Anti-dyslipidemic Effect) PKA->Lipolysis Receptor_P P-GPR109A GRK->Receptor_P Phosphorylates Arrestin β-Arrestin 3 Receptor_P->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization ERK ERK Signaling (e.g., Flushing) Arrestin->ERK

Caption: GPR109A canonical (Gi) and non-canonical (β-Arrestin) signaling pathways.

Methodologies for Ligand Characterization

A multi-faceted approach combining binding and functional assays is required for a comprehensive assessment.

Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the interaction between the ligand and the receptor to determine binding affinity (Kd or Ki) and receptor density (Bmax).[12][13] The protocol involves incubating membranes from cells expressing GPR109A with a radiolabeled ligand and then separating bound from free radioligand.[14]

Causality Behind Experimental Choices:

  • Why Membranes? Using isolated cell membranes provides a concentrated source of the receptor, free from intracellular components that might interfere with the binding reaction.

  • Why [³H]nicotinic acid? A radiolabeled version of the natural ligand is typically used as the "tracer" because its binding characteristics are well-understood.

  • Why Filtration? Rapid filtration through glass fiber filters is a standard method to separate the large membrane-receptor-ligand complexes from the small, free radioligand molecules efficiently, minimizing the dissociation of the complex during the wash steps.[14]

  • Why Non-Specific Binding Control? A high concentration of a non-radiolabeled ligand is used to saturate all specific receptor sites. Any remaining radioactivity detected is considered non-specific binding (e.g., to the filter or lipids) and must be subtracted to reveal the true specific binding.[14]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis p1 Culture GPR109A- expressing cells p2 Homogenize cells & isolate membranes via centrifugation p1->p2 p3 Determine protein concentration (BCA assay) p2->p3 a1 Incubate membranes with: 1. [³H]nicotinic acid (tracer) 2. Test ligand (this compound) at varying concentrations p3->a1 a2 Control: Incubate with tracer + high concentration of unlabeled niacin (for non-specific binding) p3->a2 s1 Rapid vacuum filtration to separate bound from free radioligand a1->s1 a2->s1 s2 Wash filters to remove non-specifically bound tracer s1->s2 q1 Quantify radioactivity on filters (scintillation counting) s2->q1 d1 Data analysis: Calculate specific binding, perform non-linear regression to determine Ki q1->d1

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: a. Culture HEK-293 cells stably expressing human GPR109A to ~90% confluency. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[12] c. Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.[12] d. Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the membranes.[12] e. Wash the membrane pellet and resuspend in assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14] f. Determine protein concentration via a BCA assay.

  • Binding Assay: a. In a 96-well plate, add 50-100 µg of membrane protein per well. b. Add increasing concentrations of the unlabeled test compound (this compound). c. Add a fixed concentration of radioligand (e.g., [³H]nicotinic acid) at a concentration near its Kd. d. For determining non-specific binding, use a separate set of wells containing the radioligand and a saturating concentration of unlabeled nicotinic acid (e.g., 10 µM). e. For total binding, use wells with only the radioligand and membranes. f. Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[14]

  • Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[14] b. Wash the filters rapidly with ice-cold wash buffer. c. Dry the filters and place them in scintillation vials with scintillation cocktail. d. Quantify bound radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Receptor Activation

Functional assays are essential to determine if binding leads to a cellular response and to quantify the ligand's potency (EC₅₀) and efficacy.

Protocol: cAMP Inhibition Assay

This assay measures the ligand's ability to inhibit adenylyl cyclase via the Gi pathway.[11]

  • Cell Preparation: Seed GPR109A-expressing cells (e.g., CHO-K1 or HEK-293) in a 384-well plate and incubate overnight.[11]

  • Compound Treatment: a. Prepare serial dilutions of this compound. b. Add the diluted compound to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Adenylyl Cyclase Stimulation: Add Forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels. The Gi-activating test ligand is expected to counteract this effect.[11]

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis: Plot the cAMP signal against the log concentration of the test ligand. A decrease in signal indicates Gi activation. Fit the curve to determine the EC₅₀ value.

Data Interpretation & Key Parameters

The results from these assays provide quantitative measures of a ligand's interaction with the receptor.

Table 2: Key Pharmacological Parameters

Parameter Definition How it's Determined Significance
Kd Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium. Saturation Radioligand Binding Assay A direct measure of binding affinity. Lower Kd = higher affinity.
Ki Inhibition Constant: The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Competition Radioligand Binding Assay An indirect but reliable measure of affinity for unlabeled compounds.
Bmax Maximum Receptor Density: The total number of binding sites in the preparation. Saturation Radioligand Binding Assay Indicates the concentration of the target receptor in the tissue/cell model.
EC₅₀ Half Maximal Effective Concentration: The concentration of a ligand that produces 50% of the maximal possible response. Functional Assays (e.g., cAMP) A measure of the ligand's potency. Lower EC₅₀ = higher potency.

| IC₅₀ | Half Maximal Inhibitory Concentration: The concentration of a ligand that inhibits a specific binding or response by 50%. | Competition Binding or Inhibition Assays | A functional measure of potency in inhibitory contexts. |

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound's interaction with the nicotinic acid receptor, GPR109A. By systematically applying radioligand binding assays to determine affinity (Ki) and functional cAMP assays to measure potency (EC₅₀), researchers can establish a comprehensive pharmacological profile.

Future studies should expand on this foundation by:

  • Investigating binding and activation of the lower-affinity GPR109B receptor to determine selectivity.

  • Performing β-arrestin recruitment assays to explore potential for biased agonism, which could be key to developing ligands that retain therapeutic effects without causing flushing.[3][11]

  • Utilizing in vivo models to correlate in vitro findings with physiological outcomes on lipid profiles and inflammatory markers.

By following these rigorous, validated methodologies, the scientific community can effectively evaluate novel compounds like this compound and accelerate the development of next-generation therapies targeting the nicotinic acid receptor system.

References

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017).
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (2007). Journal of Biological Chemistry. [Link]
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • GPR109A and Vascular Inflammation. (2013).
  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018). bioRxiv. [Link]
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
  • Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. (2014).
  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. (2005).
  • Radioligand binding methods: practical guide and tips. (1993). The American journal of physiology. [Link]
  • Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. [Link]
  • The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target. (2005). Drug News & Perspectives. [Link]
  • Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. (2003). Journal of Biological Chemistry. [Link]
  • Nicotinic acid receptor subtypes and their ligands. (2006). Medicinal research reviews. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of 5-Isopropylnicotinic Acid from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-isopropylnicotinic acid, a valuable substituted pyridine derivative, commencing from the readily available starting material, 3,5-lutidine. The synthetic strategy involves a multi-step pathway encompassing selective oxidation, esterification, side-chain functionalization, and final hydrolysis. This application note delves into the rationale behind the chosen synthetic route, offering detailed, step-by-step protocols for each reaction. The information presented herein is intended to equip researchers with the necessary knowledge and practical guidance to successfully synthesize this compound in a laboratory setting.

Introduction

Substituted nicotinic acids are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This compound, in particular, serves as a key building block in the synthesis of various pharmaceutical agents. The strategic placement of the isopropyl and carboxylic acid groups on the pyridine ring imparts specific physicochemical properties that can be exploited in the design of novel therapeutics.

The synthesis of this compound from 3,5-lutidine presents a feasible and scalable route. 3,5-Lutidine is an attractive starting material due to its commercial availability and the presence of two methyl groups that can be sequentially functionalized.[1][2][3] This guide will detail a logical and efficient synthetic pathway, providing both the theoretical underpinnings and practical instructions for each transformation.

Overall Synthetic Strategy

The conversion of 3,5-lutidine to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. The overall strategy is outlined below:

Synthetic_Workflow 3,5-Lutidine 3,5-Lutidine 5-Methylnicotinic_acid 5-Methylnicotinic_acid 3,5-Lutidine->5-Methylnicotinic_acid Selective Oxidation Methyl_5-methylnicotinate Methyl_5-methylnicotinate 5-Methylnicotinic_acid->Methyl_5-methylnicotinate Esterification Methyl_5-(bromomethyl)nicotinate Methyl_5-(bromomethyl)nicotinate Methyl_5-methylnicotinate->Methyl_5-(bromomethyl)nicotinate Radical Bromination Methyl_5-(2-hydroxypropan-2-yl)nicotinate Methyl_5-(2-hydroxypropan-2-yl)nicotinate Methyl_5-(bromomethyl)nicotinate->Methyl_5-(2-hydroxypropan-2-yl)nicotinate Grignard Reaction Methyl_5-isopropenylnicotinate Methyl_5-isopropenylnicotinate Methyl_5-(2-hydroxypropan-2-yl)nicotinate->Methyl_5-isopropenylnicotinate Dehydration Methyl_5-isopropylnicotinate Methyl_5-isopropylnicotinate Methyl_5-isopropenylnicotinate->Methyl_5-isopropylnicotinate Hydrogenation 5-Isopropylnicotinic_acid 5-Isopropylnicotinic_acid Methyl_5-isopropylnicotinate->5-Isopropylnicotinic_acid Hydrolysis

Caption: Overall synthetic workflow from 3,5-lutidine to this compound.

Experimental Protocols

Step 1: Selective Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

The selective oxidation of one methyl group in 3,5-lutidine is a critical first step. While strong oxidizing agents like potassium permanganate can be used, they often lead to the formation of the di-acid, pyridine-3,5-dicarboxylic acid, as a significant byproduct.[4][5] A more controlled oxidation can be achieved using hydrogen peroxide in concentrated sulfuric acid, which has been shown to favor the formation of the mono-acid.[6]

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-lutidine (1 equivalent) in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add 30% hydrogen peroxide (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 110-130 °C for 5-20 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 3-4 with a saturated solution of sodium hydroxide.

  • The product, 5-methylnicotinic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Starting Material3,5-Lutidine[6]
Oxidizing AgentHydrogen Peroxide[6]
SolventConcentrated Sulfuric Acid[6]
Temperature110-130 °C[6]
Reaction Time5-20 hours[6]
Expected YieldModerate to Good[6]
Step 2: Esterification of 5-Methylnicotinic Acid

To prevent the carboxylic acid group from interfering with subsequent reactions, it is protected as a methyl ester. This is a standard esterification reaction.

Protocol:

  • Suspend 5-methylnicotinic acid (1 equivalent) in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Remove the ice bath and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methylnicotinate.

Step 3: Radical Bromination of Methyl 5-methylnicotinate

The remaining methyl group is functionalized via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator.

Protocol:

  • Dissolve methyl 5-methylnicotinate (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and irradiate with a UV lamp for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(bromomethyl)nicotinate.

Step 4: Grignard Reaction with Acetone

The isopropyl group is introduced by converting the bromomethyl intermediate into a Grignard reagent, followed by a reaction with acetone. The pyridine ring's electron-deficient nature can make Grignard reactions challenging, but in this case, the reaction is on the side chain.[7][8]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of methyl 5-(bromomethyl)nicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small amount of this solution to the magnesium turnings and gently heat to initiate Grignard formation.

  • Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of dry acetone (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-(2-hydroxypropan-2-yl)nicotinate.

Step 5: Dehydration to Methyl 5-isopropenylnicotinate

The tertiary alcohol is dehydrated to form an alkene.

Protocol:

  • Dissolve methyl 5-(2-hydroxypropan-2-yl)nicotinate (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methyl 5-isopropenylnicotinate.

Step 6: Hydrogenation to Methyl 5-isopropylnicotinate

The double bond of the isopropenyl group is reduced to a single bond by catalytic hydrogenation.

Protocol:

  • Dissolve methyl 5-isopropenylnicotinate (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 5-isopropylnicotinate.

Step 7: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol:

  • Dissolve methyl 5-isopropylnicotinate (1 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

  • The product, this compound, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanistic Insights

Grignard_Mechanism cluster_0 Grignard Formation cluster_1 Nucleophilic Addition R-Br Methyl 5-(bromomethyl)nicotinate R-MgBr Grignard Reagent R-Br->R-MgBr + Mg Mg Mg Intermediate Alkoxide Intermediate R-MgBr->Intermediate + Acetone Acetone Acetone Product Methyl 5-(2-hydroxypropan-2-yl)nicotinate Intermediate->Product H+ Workup

Caption: Mechanism of the Grignard reaction for the formation of the tertiary alcohol intermediate.

Conclusion

The synthesis of this compound from 3,5-lutidine is a challenging yet rewarding endeavor. The multi-step pathway described in this application note provides a robust and logical approach to obtaining this valuable compound. By carefully controlling the reaction conditions at each stage, researchers can achieve good yields and high purity of the final product. The protocols and insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of substituted nicotinic acids and other heterocyclic compounds for applications in drug discovery and development.

References

  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Química Organica.org. Nucleophilic addition reactions to pyridines. [Link]
  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH. [Link]
  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews (RSC Publishing). [Link]
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Synthesis of nicotinic acid derivative 5a.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • The Versatility of 3,5-Lutidine in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Nicotinic acid derivatives: Application and uses, review.
  • para-Selective Functionaliz
  • PREPARATION OF 3,5-LUTIDINE.
  • 3,5-Lutidine. Wikipedia. [Link]
  • Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. [Link]
  • Pyridine Dicarboxylic Acids. Sciencemadness Discussion Board. [Link]
  • Understanding 3,5-Lutidine: Properties, Applications, and Sourcing Strategies. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]
  • Preparation of 3,5-lutidine.
  • Preparing method of 5-methylnicotinicacid.
  • Preparation of 3,5-lutidine.
  • Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

Experimental protocol for 5-Isopropylnicotinic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Isopropylnicotinic Acid via Palladium-Catalyzed Cross-Coupling

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method employs a Kumada-Corriu cross-coupling reaction, a robust and efficient strategy for the formation of carbon-carbon bonds.[1][2] Starting from the commercially available 5-bromonicotinic acid, this protocol details a palladium-catalyzed reaction with an isopropyl Grignard reagent. The guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural steps, mechanistic insights, safety precautions, and methods for product purification and characterization.

Introduction and Mechanistic Rationale

Nicotinic acid derivatives are prevalent scaffolds in a multitude of biologically active compounds. The introduction of alkyl groups, such as an isopropyl moiety, onto the pyridine ring can significantly modulate a molecule's pharmacological properties, including its lipophilicity, metabolic stability, and target-binding affinity.

The chosen synthetic strategy is the Kumada cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal, typically nickel or palladium.[3] This method is advantageous due to the high nucleophilicity of the Grignard reagent and the general reliability of the catalytic cycle.[2]

The catalytic cycle, as illustrated in palladium-catalyzed couplings, proceeds through three fundamental steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.

  • Transmetalation: The isopropyl group is transferred from the magnesium atom of the Grignard reagent to the palladium center, displacing the bromide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The desired C-C bond is formed as the isopropyl group and the nicotinic acid moiety are eliminated from the palladium center, yielding this compound and regenerating the catalytically active Pd(0) species.

This cycle provides a reliable pathway for the specific formation of the desired carbon-carbon bond with high efficiency.

Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Bromonicotinic acid≥98%e.g., Sigma-Aldrich, OakwoodStarting material[6]
Isopropylmagnesium chloride2.0 M in THFe.g., Sigma-AldrichGrignard reagent, moisture sensitive
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradee.g., Strem, Sigma-AldrichCatalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Acros OrganicsReaction solvent
Hydrochloric acid (HCl)1 M aqueous solutionReagent gradeFor work-up
Ethyl acetateReagent grade-Extraction solvent
Brine (saturated NaCl)--For washing
Anhydrous sodium sulfate (Na₂SO₄)Reagent grade-Drying agent
Argon or Nitrogen gasHigh purity-For inert atmosphere
Equipment
Schlenk flask / three-neck round-bottom flask
Magnetic stirrer and stir bar
Septa, needles, and syringes
Argon/Nitrogen gas line with bubbler
Ice-water bath
Rotary evaporator
Standard glassware for extraction and filtration
Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup_flask Dry Schlenk flask under vacuum add_reagents Add 5-bromonicotinic acid and Pd(dppf)Cl₂ setup_flask->add_reagents inert_atm Establish inert atmosphere (3x vacuum/Ar cycles) add_reagents->inert_atm add_solvent Add anhydrous THF via syringe inert_atm->add_solvent cool_flask Cool flask to 0 °C (ice bath) add_solvent->cool_flask add_grignard Slowly add Isopropylmagnesium chloride (2.0 M in THF) cool_flask->add_grignard warm_rt Allow to warm to room temperature add_grignard->warm_rt stir Stir for 12-18 hours warm_rt->stir monitor Monitor by TLC or LC-MS stir->monitor quench Cool to 0 °C and quench with 1 M HCl adjust_ph Adjust pH to ~3-4 to precipitate product quench->adjust_ph extract Extract with Ethyl Acetate (3x) adjust_ph->extract wash_dry Wash organic layers with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize product: ¹H NMR, ¹³C NMR, MS, MP purify->characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

PART A: REACTION SETUP

  • Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add 5-bromonicotinic acid (2.02 g, 10.0 mmol) and Pd(dppf)Cl₂ (0.366 g, 0.5 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with high-purity argon or nitrogen. Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[4] Causality: The Pd(0) species in the catalytic cycle and the Grignard reagent are highly sensitive to oxygen and moisture, respectively. An inert atmosphere is critical to prevent catalyst deactivation and reagent decomposition.[1]

  • Solvent Addition: Under a positive pressure of argon, add 40 mL of anhydrous THF via syringe. Stir the resulting suspension.

PART B: REACTION EXECUTION

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.

  • Grignard Addition: While stirring vigorously, add isopropylmagnesium chloride (2.0 M solution in THF, 7.5 mL, 15.0 mmol, 1.5 equivalents) dropwise via syringe over 15-20 minutes. Causality: Slow, cooled addition is necessary to control the initial exothermic reaction between the Grignard reagent and the substrate/catalyst complex.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Monitoring: Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small, quenched aliquot.[7]

PART C: WORK-UP AND ISOLATION

  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl. Causality: Quenching protonates any remaining Grignard reagent and neutralizes the basic reaction mixture. This step can be highly exothermic and must be done carefully.[8]

  • Precipitation: Adjust the pH of the aqueous layer to approximately 3-4 using 1 M HCl. The product, this compound, should precipitate as a solid. If an oil forms, proceed to extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

PART D: PURIFICATION AND CHARACTERIZATION

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white or off-white solid.[9][10]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₁NO₂: 165.19 g/mol ).[11]

    • Melting Point (MP): To assess purity.

    • FTIR Spectroscopy: To identify key functional groups (e.g., carboxylic acid O-H and C=O stretches).

Safety Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Grignard Reagent: Isopropylmagnesium chloride is a reactive and corrosive organometallic reagent. It can ignite upon exposure to air and reacts violently with water. Handle exclusively under an inert atmosphere.[12]

  • Solvents: Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use only anhydrous, inhibitor-stabilized THF from a freshly opened container or a solvent purification system.

  • Halogenated Compounds: 5-Bromonicotinic acid is classified as a skin and eye irritant.[13][14] Avoid inhalation of dust and direct contact.

References

Sources

Purification of 5-Isopropylnicotinic Acid by Recrystallization: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylnicotinic acid is a pyridinecarboxylic acid derivative with significant potential in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining reliable experimental data and ensuring the efficacy and safety of downstream applications. This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique. We delve into the fundamental principles of recrystallization, systematic solvent selection, a detailed step-by-step protocol, and analytical methods for purity verification. This guide is designed to equip researchers with the necessary knowledge to achieve high-purity this compound consistently.

Introduction: The Imperative for Purity

Recrystallization is a powerful purification technique for crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] By carefully selecting a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, it is possible to induce the formation of a highly ordered crystal lattice that excludes impurity molecules.[3] This process, when optimized, can yield a product of exceptional purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[4]
Molecular Weight165.19 g/mol [4]
IUPAC Name5-propan-2-ylpyridine-3-carboxylic acid[5]
Predicted LogP1.9032[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]
AppearanceSolid (predicted)General knowledge
Melting PointNot available in searched results. To be determined experimentally.-

The structure, featuring a polar carboxylic acid group and a moderately non-polar isopropyl group on an aromatic ring, suggests that a solvent of intermediate polarity, or a mixed solvent system, will be most effective for recrystallization.

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the precise control of solubility. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude this compound when heated.[2]

  • Low Solvating Power at Reduced Temperatures: Upon cooling, the solubility of the target compound should decrease significantly, promoting crystallization.[2]

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[2]

  • Inertness: The solvent must not react with the this compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[6]

Causality in Solvent Selection

The principle of "like dissolves like" is a foundational concept in solvent selection.[2] this compound possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a non-polar isopropyl group. This dual nature suggests that solvents like ethanol, isopropanol, or acetone, or a mixture such as ethanol/water or ethyl acetate/hexane, could be effective. Data on the solubility of the parent compound, nicotinic acid, shows it is soluble in water and ethanol.[7][8] The addition of the isopropyl group is expected to increase its solubility in less polar organic solvents compared to nicotinic acid.

A systematic approach to solvent screening is crucial. Small-scale trials with a range of solvents will empirically determine the optimal system.

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Graduated cylinders

  • Heating mantle

  • Condenser (for high-boiling solvents)

  • Vacuum oven

  • Candidate solvents (e.g., ethanol, water, ethyl acetate, hexane, acetone)

  • Boiling chips or magnetic stir bar

Workflow Diagram

G A Place Crude Compound in Flask B Add Minimum Hot Solvent A->B C Dissolve Completely with Heating B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D Optional E Slow Cooling to Induce Crystallization C->E D->E F Ice Bath to Maximize Yield E->F G Vacuum Filtration (Collect Crystals) F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals in Vacuum Oven H->I J Purity Assessment (MP, HPLC, NMR) I->J

Caption: Recrystallization Workflow for this compound.

Step-by-Step Methodology
  • Solvent Screening (Small Scale):

    • Place approximately 50 mg of crude this compound into several small test tubes.

    • Add a few drops of a different candidate solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

    • Gently heat the tubes that did not show solubility at room temperature. The ideal solvent will dissolve the compound completely upon heating.

    • Allow the heated tubes to cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.

  • Dissolution (Scale-up):

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar or boiling chips.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the minimum amount of hot solvent to the flask containing the crude product to completely dissolve it with gentle heating and stirring.[2]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a glass funnel and a clean Erlenmeyer flask with hot solvent to prevent premature crystallization.[1]

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a short period.

    • Transfer the crystals to a pre-weighed watch glass and dry them completely in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

    • Record the final mass and calculate the percent recovery.

Purity Assessment: Verifying Success

The purity of the recrystallized this compound must be confirmed using appropriate analytical techniques.[9][10]

Melting Point Determination

A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining purity. A reverse-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid), can effectively separate this compound from its impurities. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.[12]

Data Presentation: Purity Enhancement

The following table presents hypothetical data illustrating the effectiveness of the recrystallization process.

Analysis MethodBefore RecrystallizationAfter Recrystallization
AppearanceOff-white to tan powderWhite crystalline solid
Melting Point145-150 °C152-153 °C
HPLC Purity94.5%>99.8%

Troubleshooting

IssuePossible CauseSolution
Oiling Out Compound is insoluble above its melting point; cooling is too rapid.Use a larger volume of solvent or a solvent with a lower boiling point. Ensure slow cooling.
No Crystals Form Too much solvent was used; compound is very soluble even when cold.Boil off some of the solvent to concentrate the solution. Try a less polar solvent or a mixed solvent system.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Cool thoroughly in an ice bath.
Colored Crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

Recrystallization is a powerful and essential technique for obtaining high-purity this compound. By understanding the underlying principles of solubility and systematically selecting an appropriate solvent system, researchers can reliably remove impurities and obtain material suitable for the most demanding applications in drug development and scientific research. The protocol detailed herein provides a robust framework that can be adapted and optimized for specific impurity profiles and scales, ensuring the integrity and reliability of future experimental work.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2023). Modern Analytical Technique for Characterization Organic Compounds.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.
  • Google Patents. (n.d.). US2748136A - Process for separating nicotinic acid from isonicotinic acid.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Reddit. (2019). Picking a recrystallization solvent?
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies.
  • J&K Scientific LLC. (n.d.). This compound | 73591-69-2.
  • ResearchGate. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Application Note: A Robust HPLC Method for the Analysis of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Isopropylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and includes validation parameters as per ICH guidelines. The described reversed-phase HPLC method is demonstrated to be specific, accurate, and precise for the determination of this compound in bulk materials and formulated products.

Introduction: The Rationale for a Dedicated HPLC Method

This compound, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical research due to its potential therapeutic applications. Accurate and reliable quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2]

The method detailed herein is a stability-indicating assay, meaning it can resolve the this compound peak from potential degradation products, a critical feature for the analysis of pharmaceutical ingredients.[3][4] The choice of a reversed-phase C18 column is predicated on the non-polar isopropyl group and the aromatic pyridine ring of the analyte, which will interact favorably with the stationary phase.

Chromatographic Principle and System

This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar aqueous-organic mixture. The separation is primarily driven by the hydrophobic interactions between the isopropyl and pyridine moieties of the analyte and the C18 alkyl chains of the stationary phase.

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a UV detector. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

Experimental Protocol: A Step-by-Step Guide

Preparation of Mobile Phase and Solutions

Mobile Phase Preparation (pH 2.5):

  • Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water to prepare a 10 mM solution.

  • pH Adjustment: Adjust the pH of the buffer to 2.5 using phosphoric acid.

  • Mobile Phase Composition: Mix the prepared phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.

  • Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • This stock solution can be further diluted to prepare working standards for linearity and calibration.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 70:30 (v/v) 10 mM Potassium Dihydrogen Phosphate (pH 2.5) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 261 nm

Rationale for Wavelength Selection: Nicotinic acid exhibits two characteristic absorption maxima at approximately 213 nm and 261 nm.[6][7] The longer wavelength of 261 nm is chosen to minimize interference from potential matrix components and mobile phase absorbance, thereby enhancing the specificity of the method.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the suitability of this method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] The key validation parameters are outlined below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any degradation products or excipients. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., 25-150 µg/mL).
Accuracy (Recovery) The percentage recovery should be within 98.0% to 102.0% for the analysis of spiked samples at different concentration levels.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) for replicate injections and analyses should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and should be appropriate for the intended analysis.
Robustness The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C).

Data Presentation and Visualization

Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Preparation Injection Inject Sample/ Standard Standard->Injection Sample Sample Solution Preparation Sample->Injection Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Injection->HPLC Integration Peak Integration (Area) Chromatogram->Integration Calibration Calibration Curve (Linearity) Integration->Calibration Quantification Quantification (Concentration) Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is scientifically sound, with clear justifications for the chosen parameters. Adherence to the provided protocol and validation guidelines will ensure the generation of accurate and precise data, supporting research, development, and quality control activities involving this compound.

References

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid.
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm).
  • ResearchGate. (n.d.). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP.
  • Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

Sources

Application Note: A Robust GC-MS Protocol for the Derivatization and Analysis of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 5-Isopropylnicotinic Acid

This compound, a pyridinecarboxylic acid derivative, is a molecule of interest in pharmaceutical research and metabolic studies.[1][2] Its accurate quantification is crucial for understanding pharmacokinetics, drug metabolism, and various biochemical pathways. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high resolution and sensitivity.[3][4]

However, the direct analysis of this compound by GC-MS is problematic. The molecule contains a polar carboxylic acid group and a nitrogen-containing pyridine ring.[1] These functional groups lead to low volatility and potential thermal instability at the high temperatures required for GC analysis.[5][6] Furthermore, the active hydrogen on the carboxylic acid can cause strong intermolecular hydrogen bonding and adsorption onto the GC inlet and column, resulting in poor peak shape, low sensitivity, and inaccurate quantification.[7][8]

To overcome these limitations, a chemical derivatization step is essential.[5] This process modifies the analyte's chemical structure by replacing the active hydrogen with a nonpolar group, thereby increasing its volatility and thermal stability, making it "GC-amenable". This application note provides a detailed, field-proven protocol for the silylation-based derivatization of this compound, followed by a validated GC-MS analysis method.

The Scientific Rationale: Selecting the Optimal Derivatization Strategy

The primary goal of derivatization is to mask the polar carboxylic acid functional group. The two most common and effective strategies for this purpose are silylation and alkylation (esterification).[5][6]

  • Alkylation: This method converts the carboxylic acid into an ester, which is significantly more volatile and stable.[7][9] Reagents like methyl chloroformate (MCF) are highly effective and can react with both carboxylic acids and amines.[10][11] While producing very stable derivatives, the reaction conditions can sometimes be harsher.

  • Silylation: This is arguably the most widely used derivatization technique for GC applications.[7] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[12] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , are highly reactive and versatile. The reaction is typically rapid, proceeds under relatively mild conditions, and the byproducts are usually volatile, minimizing chromatographic interference.[12][13] The resulting TMS-esters are significantly more volatile and thermally stable than the parent compound.[12]

For this protocol, we have selected silylation using BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst. The rationale is threefold:

  • High Reactivity: BSTFA reacts efficiently with carboxylic acids.[12]

  • Catalytic Enhancement: The addition of 1% TMCS as a catalyst increases the reactivity of the reagent, ensuring a rapid and complete reaction, even with potentially hindered molecules.[9]

  • Cleanliness: The byproducts of the BSTFA reaction are highly volatile, which prevents them from interfering with the chromatogram of the derivatized analyte.[12]

Experimental Workflow Diagram

The overall experimental process from sample preparation to data acquisition is outlined below.

Derivatization_Workflow Figure 1. GC-MS Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Aliquot Sample (Standard or Unknown) Drydown 2. Evaporate to Dryness (Critical Step) Sample->Drydown Nitrogen Stream / Vacuum AddReagents 3. Add Solvent & Silylating Reagent (Pyridine & BSTFA + 1% TMCS) Drydown->AddReagents Reaction Setup Reaction 4. Heat & Incubate (e.g., 70°C for 30 min) AddReagents->Reaction Vortex Injection 5. Inject into GC-MS Reaction->Injection Analysis Separation 6. Chromatographic Separation Injection->Separation Temperature Program Detection 7. Mass Spectrometric Detection Separation->Detection Elution Data 8. Data Processing & Quantification Detection->Data Ionization & Scanning

Caption: High-level overview of the sample preparation, derivatization, and GC-MS analysis steps.

Detailed Protocols

4.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous, ≥99.8%) or other suitable aprotic solvent (e.g., Acetonitrile)

  • Methanol (HPLC Grade, for stock solutions)

  • 2 mL GC vials with PTFE-lined caps

  • Reaction vessel (e.g., 1.5 mL microcentrifuge tube or the GC vial itself)

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

4.2. Protocol Part A: Silylation Derivatization

CAUTION: Derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under a fume hood with low humidity).[12] All glassware must be scrupulously dried.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create working standards by serial dilution as required for the calibration curve.

  • Sample Aliquoting: Pipette 100 µL of the standard or sample solution into a clean 2 mL GC vial. If using a biological sample, an appropriate extraction step must be performed first.

  • Evaporation to Dryness: Evaporate the solvent completely under a gentle stream of dry nitrogen gas at room temperature or with gentle heating (30-40°C). This step is critical; the presence of water or alcohol will consume the derivatizing reagent and inhibit the reaction.[7]

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine to redissolve the analyte.[14] Following this, add 100 µL of BSTFA + 1% TMCS. The volume of the silylating reagent should be in excess to ensure the reaction goes to completion.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes .[12] Reaction time and temperature may need optimization depending on the sample matrix, but this is a robust starting point for carboxylic acids.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. The derivatized sample is generally stable for a short period but should be analyzed promptly.[9]

4.3. Protocol Part B: GC-MS Analysis

The following parameters are recommended for a standard GC-MS system equipped with a single quadrupole mass spectrometer.

Parameter Recommended Setting Justification
GC System Agilent 7890B or equivalentStandard, reliable GC platform.
MS System Agilent 5977B or equivalentStandard, reliable MS platform.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar 5% phenyl-methylpolysiloxane column is ideal for separating the nonpolar TMS-derivatized analyte.[3][15]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[16]
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (or Split 10:1)Splitless mode is used for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples to prevent column overloading.[17]
Injection Volume 1 µLStandard injection volume.
Oven Program Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C. Hold at 280°C for 5 min.The initial hold allows for solvent focusing. The temperature ramp ensures efficient separation of the analyte from any byproducts or matrix components. The final hold ensures all compounds elute.
MS Transfer Line 280°CPrevents condensation of the analyte before it enters the ion source.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, highly reproducible ionization technique that generates characteristic, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull Scan is used for initial method development and qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.[3][18]

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, a full method validation should be performed according to established guidelines (e.g., ICH Q2(R1)).[19] Key validation parameters to assess include:

  • Linearity: Analyze a series of calibration standards (e.g., 5-8 concentrations) to demonstrate a linear relationship between concentration and detector response. The correlation coefficient (R²) should be ≥0.995.[16][20]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115%, and the relative standard deviation (RSD) for precision should be <15%.[20]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[20]

  • Specificity: Ensure that no interfering peaks from the matrix or reagent byproducts co-elute with the derivatized analyte.

  • Robustness: Test the effect of small, deliberate variations in method parameters (e.g., reaction temperature, oven ramp rate) to ensure the method remains reliable.[19]

Conclusion

The analytical protocol detailed in this document provides a robust and reliable method for the quantification of this compound using GC-MS. The selection of silylation with BSTFA + 1% TMCS is grounded in established chemical principles to enhance the analyte's volatility and thermal stability, leading to superior chromatographic performance. By following the step-by-step derivatization procedure and the optimized GC-MS parameters, researchers in pharmaceutical and life sciences can achieve accurate and reproducible results. Adherence to the principles of method validation will further ensure the integrity of the data generated.

References

  • Vertex AI Search. (n.d.).
  • Forensic RTI. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Hveding, F., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. [Link]
  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Retrieved January 7, 2026.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved January 7, 2026.
  • CNKI. (n.d.).
  • Semantic Scholar. (n.d.). Development and Validation of GC-MS Method for Cocaine in Human Urine. Retrieved January 7, 2026.
  • Science and Technology Indonesia. (n.d.). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Chemical derivatization of acetate. Using methyl chloroformate (MCF)....
  • International Journal of Trends in Emerging Research and Development. (2024).
  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules. [Link]
  • Food Research. (2025).
  • J&K Scientific LLC. (n.d.). This compound | 73591-69-2. Retrieved January 7, 2026.
  • Regis Technologies. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (1984).
  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
  • Chemija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved January 7, 2026.
  • ResearchGate. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine?. Retrieved January 7, 2026.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved January 7, 2026.
  • INIS-IAEA. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions.
  • Bovine Metabolome Database. (2016). Showing metabocard for Picolinic acid (BMDB0002243).
  • PubMed. (n.d.).
  • YouTube. (2025).
  • ResearchGate. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. [Link]
  • Pragolab. (n.d.).
  • ACS Omega. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. [Link]

Sources

Developing an analytical method for 5-Isopropylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Quantitative HPLC-UV Method for 5-Isopropylnicotinic Acid

Abstract: This document provides a comprehensive, in-depth guide for the development and validation of a robust analytical method for the quantification of this compound. The primary technique explored is Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection, a cornerstone of pharmaceutical analysis. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key decisions in method development. All protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound (IUPAC Name: 5-propan-2-ylpyridine-3-carboxylic acid) is a derivative of nicotinic acid (Vitamin B3).[1] Its structure, featuring a pyridine ring, a carboxylic acid group, and a hydrophobic isopropyl substituent, suggests its potential role as an intermediate in pharmaceutical synthesis or as a metabolite of a parent drug molecule. Accurate and reliable quantification of this analyte is critical for process control, quality assurance, and pharmacokinetic studies.

The molecular structure consists of a polar carboxylic acid function and a moderately non-polar isopropyl group, rendering the molecule amenable to separation by reversed-phase chromatography. The pyridine ring contains a chromophore, making it suitable for UV detection.

PART I: A Rationale-Driven Approach to Method Development

The foundation of a reliable analytical method lies in a development strategy that is both systematic and scientifically sound. This section explains the causal relationships behind the experimental choices for analyzing this compound.

Analyte Characterization and Technique Selection
  • Physicochemical Properties: this compound has a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[2] Based on its structure, it is a weak acid. The pKa of the carboxylic acid group is estimated to be around 4-5, similar to other carboxylic acids.[3] The isopropyl group increases its lipophilicity compared to its parent compound, nicotinic acid.

  • Choice of Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the chosen methodology. This decision is based on:

    • Versatility: RP-HPLC is highly effective for separating a wide range of moderately polar to non-polar compounds.

    • UV Absorbance: The pyridine ring in the analyte's structure acts as a chromophore, allowing for sensitive and specific detection using a UV spectrophotometer. Nicotinic acid, a similar compound, exhibits characteristic UV absorption peaks at approximately 210 nm and 260 nm.[4][5]

    • Robustness and Ubiquity: HPLC is a well-established, robust technique widely available in analytical laboratories.

Systematic Development of Chromatographic Conditions
  • Stationary Phase (Column) Selection:

    • Choice: A C18 (octadecylsilane) column is selected as the initial stationary phase.

    • Rationale: C18 columns are the most common and versatile reversed-phase columns, providing a non-polar surface that effectively retains analytes with mixed polarity like this compound through hydrophobic interactions. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[6]

  • Mobile Phase Optimization:

    • Constituents: A binary mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is chosen.

    • pH Control (The Critical Factor): The ionization state of this compound is pH-dependent. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled with a buffer. By setting the pH to ~3.0 (well below the analyte's estimated pKa of 4-5), the carboxylic acid group remains predominantly in its protonated, non-ionized form (-COOH). This uncharged state enhances its hydrophobicity, leading to stronger retention on the C18 column and preventing peak tailing issues associated with ionized silanol interactions. A phosphate buffer is a suitable choice for this pH range.[6]

    • Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shapes and lower backpressure. The ratio of buffer to acetonitrile is adjusted to achieve an optimal retention time, generally between 3 and 10 minutes.

  • Detector Wavelength (λ) Selection:

    • Rationale: The selection of the detection wavelength is crucial for achieving optimal sensitivity and specificity. While related compounds show absorbance around 260 nm, it is imperative to determine the absorbance maximum (λmax) for this compound specifically.[7]

    • Procedure: A solution of the analyte is scanned across a range of UV wavelengths (e.g., 200-400 nm) using a diode-array detector (DAD) or a spectrophotometer. The wavelength corresponding to the highest absorbance is chosen for quantification to maximize the signal-to-noise ratio. For this application note, we will proceed with an assumed λmax of 262 nm based on its structural similarity to nicotinic acid.

PART II: Standard Operating Protocol: HPLC-UV Analysis

This section provides a detailed, step-by-step protocol for the quantitative analysis of this compound.

Equipment and Materials
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Phosphoric acid (H₃PO₄, analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions
  • Mobile Phase Buffer (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Composition:

    • Mix the prepared phosphate buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in a 60:40 (v/v) ratio. Degas the final mobile phase using sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

HPLC Instrument Parameters
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 60% Phosphate Buffer (pH 3.0) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 262 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity.

  • Procedure: Inject a mid-range standard solution (e.g., 25 µg/mL) five consecutive times.

  • Acceptance Criteria:

SST ParameterAcceptance Limit
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

PART III: A Framework for Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R2) guidelines.[8][9]

G cluster_dev Phase 1: Development cluster_app Phase 3: Application Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Quantitation Limit Prec->LOQ Robust Robustness LOQ->Robust Routine Routine Analysis with SST Robust->Routine

Caption: High-level workflow for analytical method development and validation.

Validation Parameters: Protocols and Acceptance Criteria

The relationship between core validation parameters is crucial; linearity, accuracy, and precision are fundamentally linked and define the usable range of the method.

G cluster_core Core Quantitative Triad center Fit for Purpose (Validated Method) Specificity Specificity Specificity->center Linearity Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range defines Precision Precision Accuracy->Precision Accuracy->Range defines Precision->Linearity Precision->Range defines Range->center

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-Isopropylnicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Isopropylnicotinic Acid

This compound is a synthetic nicotinic acid analog with potential therapeutic applications stemming from its interaction with the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor (HCA2).[1] Activation of GPR109A is known to mediate beneficial effects on lipid metabolism, primarily by reducing lipolysis in adipocytes, and to exert anti-inflammatory effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound. The protocols herein are designed to be self-validating, offering a robust framework for assessing compound potency, elucidating its mechanism of action, and exploring its functional consequences in relevant cellular models.

The experimental choices outlined are grounded in the known signaling cascades of GPR109A. Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Concurrently, GPR109A activation can trigger the recruitment of β-arrestin proteins, initiating a distinct signaling pathway and contributing to receptor desensitization and internalization.[1] Therefore, a multi-faceted approach is essential to fully profile the activity of this compound.

This guide will detail key in vitro assays, including:

  • Primary Screening Assays: To determine the direct interaction and potency of this compound at the GPR109A receptor.

  • Secondary Functional Assays: To investigate the downstream physiological effects of GPR109A activation in adipocyte and immune cell models.

Part 1: Primary Screening Assays for GPR109A Activation

The initial characterization of this compound involves quantifying its ability to activate GPR109A. This is typically achieved through cell-based assays that measure key events in the receptor's signaling cascade.

cAMP Accumulation Assay: Measuring Gi/o Coupling

Scientific Rationale: Since GPR109A is a Gi/o-coupled receptor, its activation by an agonist like this compound will inhibit adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.[3] This assay is a fundamental first step in confirming the compound's mechanism of action. To facilitate the measurement of this inhibitory effect, adenylyl cyclase is typically stimulated with forskolin.

Experimental Workflow:

cluster_workflow cAMP Assay Workflow cell_prep Seed GPR109A-expressing cells compound_add Add this compound cell_prep->compound_add forskolin_add Stimulate with Forskolin compound_add->forskolin_add incubation Incubate forskolin_add->incubation lysis_detection Lyse cells and add cAMP detection reagents incubation->lysis_detection readout Measure signal (e.g., HTRF, Luminescence) lysis_detection->readout

Figure 1. Workflow for the cAMP accumulation assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted for a 384-well plate format and utilizes a competitive immunoassay principle.[4]

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Preparation:

    • Culture GPR109A-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 2,000-5,000 cells per 5 µL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • For control wells, add 5 µL of assay buffer (for maximum forskolin stimulation) or a known GPR109A agonist (positive control).

  • Forskolin Stimulation:

    • Prepare a forskolin solution in assay buffer at a concentration that elicits a submaximal (EC80) stimulation of adenylyl cyclase. This concentration should be predetermined.

    • Add 5 µL of the forskolin solution to all wells except the basal control wells (which receive 5 µL of assay buffer).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

    • Add 5 µL of the detection reagent mixture to each well.

  • Readout:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm and plot the values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterExpected Outcome for an Agonist
IC50 The concentration of this compound that produces 50% inhibition of the forskolin-induced cAMP response.
Maximal Inhibition The percentage decrease in the cAMP signal at saturating concentrations of the compound.
β-Arrestin Recruitment Assay

Scientific Rationale: Ligand-induced activation of many GPCRs, including GPR109A, leads to the recruitment of β-arrestin proteins.[1] This interaction is crucial for receptor desensitization, internalization, and G protein-independent signaling. Measuring β-arrestin recruitment provides an alternative and complementary readout of receptor activation that is independent of G protein coupling.[5][6]

Experimental Workflow:

cluster_workflow β-Arrestin Assay Workflow cell_prep Seed cells co-expressing tagged GPR109A and β-arrestin compound_add Add this compound cell_prep->compound_add incubation Incubate compound_add->incubation detection Add substrate and measure signal incubation->detection readout Quantify luminescence or fluorescence detection->readout

Figure 2. Workflow for the β-arrestin recruitment assay.

Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay

This protocol is based on the PathHunter® technology (DiscoverX) but the principles are applicable to similar EFC-based assays.[7]

Materials:

  • Cells engineered to co-express GPR109A tagged with a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA).

  • Cell culture medium

  • This compound

  • PathHunter® detection reagents

  • 384-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Plate the engineered cells in a 384-well plate at a density of 2,500-5,000 cells per well and incubate overnight.[6]

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the compound dilutions to the respective wells.

    • Include a known GPR109A agonist as a positive control.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the PathHunter® detection reagent mixture to each well according to the manufacturer's instructions.

  • Readout:

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a luminometer.

Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ParameterExpected Outcome for an Agonist
EC50 The concentration of this compound that produces 50% of the maximal β-arrestin recruitment.
Emax The maximum response as a percentage of the positive control.

Part 2: Secondary Functional Assays

Following the confirmation of GPR109A activation, it is crucial to assess the functional consequences of this activation in physiologically relevant cell models.

Lipolysis Assay in Differentiated Adipocytes

Scientific Rationale: A primary therapeutic effect of GPR109A agonists is the inhibition of lipolysis in adipocytes, which reduces the release of free fatty acids (FFAs) into circulation.[2] This assay quantifies the ability of this compound to inhibit stimulated lipolysis in a mature adipocyte model. The murine 3T3-L1 preadipocyte cell line is a widely used model for studying adipogenesis and adipocyte function.[8]

Signaling Pathway:

cluster_pathway Lipolysis Regulation by GPR109A Isoproterenol Isoproterenol (β-adrenergic agonist) Beta_AR β-Adrenergic Receptor Isoproterenol->Beta_AR Gs Gs Beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA_Glycerol FFA + Glycerol Release Triglycerides->FFA_Glycerol Five_IPNA This compound GPR109A GPR109A Five_IPNA->GPR109A Gi Gi GPR109A->Gi activates Gi->AC inhibits

Figure 3. GPR109A-mediated inhibition of stimulated lipolysis.

Protocol: Adipocyte Differentiation and Lipolysis Measurement

Phase 1: Differentiation of 3T3-L1 Preadipocytes [9]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • 6-well plates

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

  • Two days post-confluency, replace the medium with differentiation medium.

  • After 48 hours, replace the medium with adipocyte maintenance medium.

  • Continue to culture for an additional 8-10 days, replacing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed.

Phase 2: Lipolysis Assay

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA

  • Isoproterenol (lipolysis-stimulating agent)

  • This compound

  • Glycerol and/or Free Fatty Acid Assay Kit (e.g., from Abcam or BioIVT)[10][11]

  • Colorimetric plate reader

Procedure:

  • Wash the differentiated adipocytes twice with warm PBS.

  • Pre-incubate the cells in KRB buffer for 1-2 hours at 37°C.

  • Aspirate the buffer and add fresh KRB buffer containing various concentrations of this compound. Incubate for 30 minutes.

  • Add isoproterenol (typically 10 µM) to all wells except the basal control to stimulate lipolysis.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant (assay medium).

  • Measure the concentration of glycerol and/or FFAs in the supernatant using a commercially available kit according to the manufacturer's protocol.

Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol/FFA release for each concentration of this compound. Plot the percentage inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.

Assay ReadoutExpected Outcome for an Agonist
Glycerol Release Dose-dependent decrease in isoproterenol-stimulated glycerol release.
FFA Release Dose-dependent decrease in isoproterenol-stimulated FFA release.
Anti-Inflammatory Activity Assay

Scientific Rationale: GPR109A is expressed on various immune cells, and its activation has been shown to have anti-inflammatory effects, in part by inhibiting the production of pro-inflammatory cytokines.[1][12] This can be assessed by measuring the inhibition of inflammatory signaling pathways, such as the NF-κB pathway, in a relevant cell model.

Protocol: NF-κB Reporter Gene Assay in Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct.

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase assay system (e.g., Promega)[13][14]

  • Luminometer

Procedure:

  • Plate the NF-κB reporter macrophage cells in a 96-well white plate and incubate overnight.

  • Pre-treat the cells with a serial dilution of 5-Isopropylnicotinc acid for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • Incubate for 6-8 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage inhibition of LPS-induced luciferase activity for each concentration of this compound. Determine the IC50 from the dose-response curve.

Assay ReadoutExpected Outcome
Luciferase Activity Dose-dependent inhibition of LPS-induced NF-κB reporter activity.

Conclusion

The in vitro assays detailed in these application notes provide a robust and comprehensive framework for characterizing the activity of this compound. By systematically evaluating its potency at the GPR109A receptor through cAMP and β-arrestin assays, and subsequently confirming its functional effects on lipolysis and inflammation, researchers can build a detailed pharmacological profile of the compound. This multi-assay approach ensures a thorough understanding of its mechanism of action and its potential as a therapeutic agent.

References

  • Jiang, L. I., et al. (2007).
  • Pekala, P. H., et al. (1983). 3T3-L1 preadipocyte differentiation and poly(ADP-ribose) synthetase. PubMed. [Link]
  • Kallol, S., et al. (2018).
  • Lukasova, M., et al. (2011).
  • Graff, E. C., et al. (2014).
  • Hoesel, B., & Schmid, J. A. (2013).
  • Wolins, N. E., et al. (2003). The Use of 3T3-L1 Murine Preadipocytes as a Model of Adipogenesis. PubMed. [Link]
  • Signosis. GPCR Luciferase Reporter Cell Lines. [Link]
  • Zvetkova, E., et al. (2001).
  • ResearchGate.
  • Pérez-Sánchez, A., et al. (2022).
  • ResearchGate.
  • Cytion. 3T3-L1 Cell Line: A Key to Understanding Obesity. [Link]
  • Villanueva-Carmona, T., et al. (2024). Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice.
  • Wang, Q., et al. (2018).
  • Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]
  • Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • NCBI. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
  • Schweiger, M., et al. (2017). Measurement of Lipolysis. PMC. [Link]
  • He, W. Q., & Bishop, G. A. (2007).
  • Bio-protocol.
  • BioIVT. Configure Lipolysis Assay Kit. [Link]
  • Iannotti, F. A., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]
  • Feingold, K. R., et al. (2010). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages.
  • Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2. [Link]
  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
  • Crewe, C., et al. (2023).
  • NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
  • Laurens, C., et al. (2016). Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. PMC. [Link]
  • Tewari, A., et al. (2022). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. JoVE. [Link]
  • YouTube. How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
  • Slideshare.
  • NIH.
  • antibodies-online.com. NF-kappa B (NF-kB)
  • Zen-Bio. Lipolysis Kits. [Link]
  • Gambhir, D., et al. (2012).

Sources

Application Note: Cell-Based Assays for the Functional Characterization of Nicotinic Acid Derivatives at the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid (niacin) and its derivatives are therapeutically significant compounds, primarily known for their lipid-modifying effects in treating dyslipidemia.[1] Their primary molecular target is the G-protein coupled receptor (GPCR), GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2] Beyond its role in adipocytes, GPR109A is expressed in various immune cells and has emerged as a key regulator of inflammatory processes.[1][3][4] The development of novel nicotinic acid derivatives with improved therapeutic profiles necessitates robust and reliable methods for their functional characterization. Cell-based assays provide a physiologically relevant context to screen compounds, determine their potency and efficacy, and elucidate their specific mechanisms of action.[5][6] This guide provides a comprehensive overview and detailed protocols for three essential cell-based assays used to investigate the activity of compounds targeting GPR109A: cAMP inhibition, β-arrestin recruitment, and intracellular calcium flux.

The GPR109A Signaling Paradigm: A Dual-Pathway Receptor

A thorough understanding of GPR109A signaling is fundamental to selecting the appropriate assay and interpreting its results. Upon agonist binding, GPR109A initiates two primary, distinct signaling cascades, a concept critical for understanding phenomena like biased agonism, where a ligand may preferentially activate one pathway over the other.[7][8]

  • Gαi-Mediated Pathway: GPR109A canonically couples to the inhibitory G-protein, Gαi.[2][9] Activation leads to the dissociation of the Gαi subunit, which then inhibits the enzyme adenylyl cyclase. This action results in a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][10] This pathway is largely responsible for the anti-lipolytic effects of nicotinic acid.[9]

  • β-Arrestin-Mediated Pathway: Following agonist binding and activation, GPR109A is phosphorylated by GPCR kinases (GRKs).[11] This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin sterically hinders further G-protein coupling, leading to signal desensitization and receptor internalization.[7][12] Importantly, β-arrestin also acts as a scaffold for other signaling proteins, initiating a separate wave of G-protein-independent signaling that can influence different cellular outcomes.[2][7]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Receptor Gi Gαi/βγ GPR109A->Gi Activates GRK GRK2 GPR109A->GRK Recruits Gβγ to recruit GRK2 Arrestin β-Arrestin3 GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds GRK->GPR109A Phosphorylates PKA PKA Activity Downstream Downstream Cellular Effects PKA->Downstream Internalization Receptor Internalization Arrestin->Internalization Mediates cAMP->PKA cAMP_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis s1 1. Harvest & Count GPR109A-expressing cells (e.g., CHO-K1) s2 2. Seed Cells (e.g., 5,000 cells/well) in 384-well plate s1->s2 s3 3. Incubate Overnight (37°C, 5% CO₂) s2->s3 t1 4. Prepare Compound Dilutions (Test compounds & controls) t2 5. Add Compounds to Cells Incubate (e.g., 30 min) t1->t2 t3 6. Add Forskolin (to stimulate adenylyl cyclase) t2->t3 t4 7. Lyse Cells & Add HTRF Detection Reagents (Eu-Ab & d2-cAMP) t3->t4 t5 8. Incubate (60 min, Room Temp) t4->t5 t6 9. Read Plate (HTRF-compatible reader) t5->t6 a1 10. Calculate HTRF Ratio (665nm / 620nm) a2 11. Normalize Data (% Inhibition) a1->a2 a3 12. Plot Dose-Response Curve & Calculate IC₅₀ a2->a3

Caption: Workflow for a Gαi-mediated cAMP inhibition assay.

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A. [3][13]* Culture Medium: DMEM/F12, 10% FBS, appropriate selection antibiotic (e.g., Puromycin). [3]* Assay Plates: 384-well white, solid-bottom, tissue-culture treated plates.

  • Reagents:

    • Test nicotinic acid derivatives and reference agonist (e.g., Nicotinic Acid, Acifran). [2] * Forskolin.

    • HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer). [14] * Cell Lysis Buffer (provided with kit).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

Step-by-Step Protocol:

  • Cell Plating (Day 1): a. Culture GPR109A-expressing cells to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity. c. Resuspend cells in antibiotic-free culture medium and perform a cell count. d. Dilute the cell suspension to the desired concentration (e.g., 250,000 cells/mL for 5,000 cells in 20 µL). This must be optimized for your cell line. e. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate. f. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment (Day 2): a. Prepare serial dilutions of your test compounds and reference agonist in Assay Buffer. Include a "vehicle only" control (e.g., 0.1% DMSO). b. Prepare a stock of Forskolin in Assay Buffer at a concentration predetermined to yield ~80% of its maximal response (EC₈₀). c. Add 10 µL of diluted compound/control to the appropriate wells. d. Add 10 µL of Forskolin solution to all wells except the "basal" (no stimulation) control wells. Add 10 µL of Assay Buffer to the basal wells. e. Incubate the plate for 30 minutes at room temperature.

  • Detection and Data Acquisition (Day 2): a. Following the manufacturer's instructions, prepare the HTRF detection reagents by diluting the anti-cAMP-Europium Cryptate antibody and d2-labeled cAMP in the provided lysis buffer. b. Add 10 µL of the d2-cAMP lysis mix to each well. c. Add 10 µL of the anti-cAMP-Eu Cryptate lysis mix to each well. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light. e. Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data as percent inhibition using the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Forskolin - Signal_Basal])

  • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

Principle: This assay quantifies the recruitment of β-arrestin to the GPR109A receptor upon agonist stimulation. A common method is Enzyme Fragment Complementation (EFC), such as the PathHunter® technology. [7]In this system, the GPR109A receptor is fused to a small enzyme fragment (ProLink, or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). Upon agonist-induced recruitment, the two fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Arrestin_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis s1 1. Harvest & Count PathHunter® GPR109A cells s2 2. Seed Cells (e.g., 4,000 cells/well) in 384-well plate s1->s2 s3 3. Incubate Overnight (37°C, 5% CO₂) s2->s3 t1 4. Prepare Compound Dilutions (Test agonists & controls) t2 5. Add Compounds to Cells (e.g., 5 µL) t1->t2 t3 6. Incubate (e.g., 90 min at 37°C) t2->t3 t4 7. Equilibrate Plate (to Room Temp) t3->t4 t5 8. Add Detection Reagents (Substrate solution) t4->t5 t6 9. Incubate (60 min, Room Temp) t5->t6 t7 10. Read Plate (Luminescence reader) t6->t7 a1 11. Normalize Data (% Activity) a2 12. Plot Dose-Response Curve & Calculate EC₅₀ a1->a2

Caption: Workflow for a β-Arrestin recruitment assay.

Materials and Reagents:

  • Cells: U2OS or HEK 293 cells stably co-expressing GPR109A-PK and β-arrestin-EA (e.g., PathHunter® cells from Eurofins DiscoverX). [7]* Culture Medium: MEM, 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics. [7]* Assay Plates: 384-well white, solid-bottom, tissue-culture treated plates. [7]* Reagents:

    • Test nicotinic acid derivatives and reference agonist.

    • PathHunter Detection Reagent Kit (containing substrate and lysis solution). [7] * Assay Buffer (e.g., HBSS with 20 mM HEPES).

Step-by-Step Protocol:

  • Cell Plating (Day 1): a. Culture the GPR109A PathHunter cells according to the supplier's instructions to ~80-90% confluency. b. Harvest cells, resuspend in fresh, antibiotic-free culture medium, and perform a cell count. c. Dilute the cell suspension to a final concentration of 200,000 cells/mL. d. Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate. [7] e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment (Day 2): a. Prepare serial dilutions of your test compounds and reference agonist in Assay Buffer. Include a "vehicle only" control for basal signal. b. Add 5 µL of the diluted compounds to the appropriate wells. c. Seal the plate and incubate for 90 minutes at 37°C.

  • Detection and Data Acquisition (Day 2): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Prepare the detection reagent solution according to the kit manufacturer's protocol. c. Add 12.5 µL of the detection reagent to each well. d. Incubate the plate for 60 minutes at room temperature, protected from light. e. Read the plate on a standard chemiluminescence-capable microplate reader.

Data Analysis:

  • Normalize the data as percent activity or fold induction over basal. For percent activity, use the maximal signal from a saturating concentration of a reference agonist as 100% and the vehicle control as 0%. % Activity = 100 * ([RLU_Compound - RLU_Vehicle] / [RLU_Max - RLU_Vehicle])

  • Plot the % Activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Intracellular Calcium Flux Assay

Principle: This assay measures transient increases in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. [15]While GPR109A is primarily Gαi-coupled, a Ca²⁺ response can be engineered by co-expressing a promiscuous G-protein like Gα16, which couples to Gαq effectors, or may be observed as a downstream consequence of Gβγ subunit signaling in some cell types. The assay uses a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-8, Cal-520) that is loaded into the cells. Upon Ca²⁺ binding, the dye's fluorescence intensity increases dramatically, a change that is monitored in real-time. [16]

Calcium_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis s1 1. Harvest & Count GPR109A-expressing cells s2 2. Seed Cells (e.g., 10,000 cells/well) in 384-well black/clear plate s1->s2 s3 3. Incubate Overnight (37°C, 5% CO₂) s2->s3 t1 4. Prepare & Add Ca²⁺ Dye (e.g., Fluo-8 AM) t2 5. Incubate (Dye Loading) (60 min at 37°C, then 30 min at Room Temp) t1->t2 t3 6. Place Plate in Reader (e.g., FLIPR, FDSS) t2->t3 t4 7. Start Kinetic Read (Measure baseline fluorescence) t3->t4 t5 8. Add Compound Online (via integrated pipettor) t4->t5 t6 9. Continue Kinetic Read (Measure fluorescence peak) t5->t6 a1 10. Calculate Response (Peak - Baseline) a2 11. Plot Dose-Response Curve & Calculate EC₅₀ a1->a2

Caption: Workflow for an intracellular calcium flux assay.

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing GPR109A (and potentially a promiscuous G-protein).

  • Assay Plates: 384-well black-wall, clear-bottom, tissue-culture treated plates.

  • Reagents:

    • Test nicotinic acid derivatives and reference agonist.

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium 6). These kits often include probenecid to prevent dye extrusion from the cells. [16] * Assay Buffer: HBSS with 20 mM HEPES.

Step-by-Step Protocol:

  • Cell Plating (Day 1): a. Plate cells in a 384-well black-wall, clear-bottom plate at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight. [17]

  • Dye Loading (Day 2): a. Prepare the dye-loading solution in Assay Buffer according to the manufacturer's protocol, including probenecid if required. b. Aspirate the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Data Acquisition (Day 2): a. Prepare a separate "source" plate containing 4-5x concentrated serial dilutions of your test compounds in Assay Buffer. b. Place both the cell plate and the source plate into a kinetic plate reader equipped with an integrated liquid handler (e.g., FLIPR, FDSS/µCell). c. Program the instrument to perform the following sequence: i. Read baseline fluorescence for 15-20 seconds. ii. Add a defined volume (e.g., 10 µL) from the source plate to the cell plate. iii. Continue reading fluorescence kinetically for an additional 90-180 seconds to capture the transient calcium peak.

Data Analysis:

  • For each well, calculate the response by subtracting the average baseline fluorescence from the maximum fluorescence signal achieved after compound addition.

  • Normalize the data, plot the response against the log of the compound concentration, and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Assay Validation and Quality Control

For any cell-based assay, particularly in a drug discovery context, rigorous validation is essential to ensure the data is reliable and reproducible. [5][18]

Parameter Description Acceptance Criteria (Example)
Z'-Factor A measure of assay quality and dynamic range, calculated from positive (max signal) and negative (basal signal) controls. Z' > 0.5 indicates an excellent assay for screening.
Precision The closeness of replicate measurements. Assessed as intra-assay (within a plate) and inter-assay (between plates/days) variability. Coefficient of Variation (%CV) < 20%.
Accuracy The closeness of a measured value to a known or accepted value. %Bias of a known control compound should be within ± 20% of its historical value.
Signal Window (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control. S/B ≥ 3 is generally desirable.

| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). | %CV should remain within acceptable limits across varied conditions. |

Concluding Remarks

The functional characterization of nicotinic acid derivatives at the GPR109A receptor is a multi-faceted process. The choice between cAMP, β-arrestin, and calcium flux assays allows researchers to probe distinct aspects of receptor signaling. A cAMP assay provides a direct readout of canonical Gαi activation, while a β-arrestin assay is crucial for understanding receptor desensitization and identifying potentially biased ligands. [7]By employing these robust, validated cell-based protocols, researchers can effectively screen compound libraries, determine structure-activity relationships, and select lead candidates with the desired pharmacological profile for further development.

References

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human GPR109A Gi Cell-Based Assay Kit (CHO-K1).
  • Janicot, M., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols.
  • Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation.
  • Sadick, M. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate.
  • Stoddart, L. A., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Stables, J., & Green, A. (2002). Functional assays for identifying ligands at orphan G protein-coupled receptors. Annual Review of Pharmacology and Toxicology.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences.
  • Li, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science.
  • Multispan, Inc. (n.d.). GPR109A RECEPTOR - C1370-1.
  • Wang, S., et al. (2022). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI.
  • Li, S., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports.
  • Agilent. (n.d.). Calcium Flux Assays.
  • Gambhir, D., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science.
  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • FUJIFILM Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons.
  • Offermanns, S., & Gille, A. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research.
  • Sasi, N. K., et al. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry.
  • Gambhir, D., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC.
  • ResearchGate. (2025). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17.
  • Kumari, P., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Enzymology.
  • Eurofins DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube.
  • Grundmann, M., et al. (2019). Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors. Frontiers in Pharmacology.
  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research.
  • Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?.
  • Reddy, T., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences.
  • ResearchGate. (2014). GPR109A activation in breast cancer cells inhibits cell survival and....
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

Sources

Handling and storage guidelines for 5-Isopropylnicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 5-Isopropylnicotinic Acid

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a substituted pyridine carboxylic acid. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nicotinic acid and its derivatives are known to play roles as antilipemic and vasodilator agents[1]. The introduction of an isopropyl group at the 5-position of the pyridine ring modifies the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. These application notes provide essential guidelines for the safe handling, storage, and preparation of solutions of this compound to ensure experimental integrity and personnel safety in a research environment.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This data is crucial for proper handling, storage, and experimental design.

PropertyValueSource
IUPAC Name 5-propan-2-ylpyridine-3-carboxylic acid[2]
Synonyms 3-Pyridinecarboxylicacid, 5-(1-methylethyl)-[3]
CAS Number 73591-69-2[2][3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance Solid (General form for similar compounds)[4]
Purity ≥98% (Typical)[3]
Storage Temperature 4°C[3]

Safety and Hazard Information

As a specific Safety Data Sheet (SDS) for this compound is not widely available, the following safety guidelines are based on the parent compound, nicotinic acid, and general best practices for handling chemical reagents in a laboratory setting. Researchers must perform their own risk assessment before use.

3.1. Potential Hazards (based on Nicotinic Acid)

  • Eye Irritation: May cause serious eye irritation[5][6].

  • Skin Irritation: May cause skin irritation[6].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust[6].

  • Aquatic Hazard: May be harmful to aquatic life[5].

3.2. Personal Protective Equipment (PPE) Proper PPE is mandatory to minimize exposure and ensure personal safety.

  • Eye Protection: Wear approved safety glasses or goggles[5][6].

  • Hand Protection: Handle with impervious gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices[5].

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a suitable dust mask or respirator.

Handling Guidelines

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

4.1. General Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust[7].

  • Avoid the formation of dust and aerosols[7].

  • Do not eat, drink, or smoke in the laboratory area[8].

  • Wash hands thoroughly after handling the compound[5][8].

  • Immediately change contaminated clothing[5][7].

4.2. First Aid Measures (in case of accidental exposure)

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[6].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water[6][7].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist[5][6].

  • If Swallowed: Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician[6][7].

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound.

  • Temperature: Store the compound in a refrigerator at 4°C[3].

  • Container: Keep the container tightly closed in a dry place[5][7][8].

  • Atmosphere: For long-term storage, consider an inert atmosphere, especially for compounds sensitive to air or moisture, a general good practice for many nicotinic acid derivatives[9].

  • Incompatibilities: Keep away from strong oxidizing agents and strong alkalis, as violent reactions can occur with the parent compound, nicotinic acid[7].

Protocol: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound. The choice of solvent and concentration should be determined based on the specific requirements of the downstream application.

6.1. Materials

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol, or an aqueous buffer)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

6.2. Procedure

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Selection: The solubility of this compound may not be readily available. For novel compounds, it is recommended to perform a small-scale solubility test with various common laboratory solvents (e.g., DMSO, ethanol, methanol, water, buffered solutions). The parent compound, nicotinic acid, is soluble in water and alcohol[1].

  • Dissolution: a. Transfer the weighed powder to an appropriate volumetric flask. b. Add a portion (approximately 50-70% of the final volume) of the selected solvent. c. Mix the solution thoroughly. Use a vortex mixer or sonication bath to aid dissolution if necessary. Nicotinic acid derivatives can be acidic, and dissolution in aqueous solutions may be pH-dependent[1].

  • Final Volume: Once the solid is completely dissolved, add the solvent to reach the final desired volume.

  • Storage of Solution: Store the prepared stock solution in a tightly sealed container. For short-term storage, 4°C is recommended. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the compound in solution should be validated for the specific storage conditions and duration[10].

Visual Workflow

The following diagram illustrates the general workflow for handling this compound from receipt to the preparation of a ready-to-use experimental solution.

workflow cluster_prep Preparation & Handling cluster_exp Experimentation receive Receive Compound storage Store at 4°C [Tightly Closed, Dry] receive->storage Initial Storage ppe Don PPE (Gloves, Goggles, Lab Coat) storage->ppe Retrieve for Use weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_solution Store Stock Solution (4°C or -20°C) dissolve->store_solution use Use in Experiment store_solution->use Working Dilution

Caption: Workflow for handling and preparing this compound solutions.

References

  • J&K Scientific LLC. (n.d.). This compound | 73591-69-2.
  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Loba Chemie. (n.d.). Nicotinic Acid Extra Pure.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • ResearchGate. (n.d.). Synthetic procedure for the preparation of substituted pyridines.
  • CPAChem. (2023). Safety data sheet.
  • Cheméo. (n.d.). Chemical Properties of Isopropyl nicotinate (CAS 553-60-6).
  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • PubChem. (n.d.). 5-Nitronicotinic acid. National Center for Biotechnology Information.
  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
  • National Institutes of Health. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC.
  • National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol....
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.

Sources

The Strategic Utility of 5-Isopropylnicotinic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its status as a privileged structure. Within the diverse family of pyridine derivatives, 5-Isopropylnicotinic acid emerges as a particularly valuable, yet under-explored, building block. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate in their synthetic endeavors.

The introduction of an isopropyl group at the 5-position of the nicotinic acid core imparts a significant modulation of its physicochemical properties. The increased lipophilicity and steric bulk conferred by the isopropyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing membrane permeability, metabolic stability, and target-binding affinity. It is this capacity to fine-tune molecular properties that positions this compound as a strategic asset in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced organic materials.[1] This document will serve as a practical guide to its effective utilization, from foundational synthesis to advanced applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its successful application in synthesis. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.

PropertyValueSource
CAS Number 73591-69-2[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Off-white to white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa ~4-5 (predicted, based on nicotinic acid)-
LogP 1.9032 (predicted)[2]
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~9.0 ppm (d, J ≈ 2.0 Hz, 1H): Pyridine proton at C2.

  • δ ~8.7 ppm (d, J ≈ 2.0 Hz, 1H): Pyridine proton at C6.

  • δ ~8.2 ppm (t, J ≈ 2.0 Hz, 1H): Pyridine proton at C4.

  • δ ~3.1 ppm (sept, J ≈ 7.0 Hz, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

  • δ ~1.2 ppm (d, J ≈ 7.0 Hz, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~166 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~152 ppm: Pyridine carbon at C6.

  • δ ~150 ppm: Pyridine carbon at C2.

  • δ ~140 ppm: Pyridine carbon at C5.

  • δ ~138 ppm: Pyridine carbon at C4.

  • δ ~125 ppm: Pyridine carbon at C3.

  • δ ~33 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).

  • δ ~23 ppm: Methyl carbons of the isopropyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy (ATR):

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2970-2870 cm⁻¹: C-H stretches of the isopropyl group.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1300-1200 cm⁻¹: C-O stretch of the carboxylic acid.

  • ~900-700 cm⁻¹: C-H out-of-plane bending of the substituted pyridine ring.

Mass Spectrometry (Electron Ionization - EI):

  • M⁺ at m/z = 165: Molecular ion.

  • m/z = 150: Loss of a methyl group (-CH₃).

  • m/z = 122: Loss of an isopropyl group (-CH(CH₃)₂).

  • m/z = 123: Loss of carbon dioxide (-CO₂).

  • m/z = 78: Pyridine radical cation.

Synthetic Protocols: Accessing this compound

The most logical and versatile approach to the synthesis of this compound is through the cross-coupling of a readily available 5-halonicotinic acid precursor, such as 5-bromonicotinic acid. Nickel- or palladium-catalyzed cross-coupling reactions, like the Kumada or Negishi coupling, are well-suited for the formation of C(sp²)-C(sp³) bonds.

Protocol 1: Nickel-Catalyzed Kumada Coupling

The Kumada coupling offers a direct and cost-effective method utilizing a Grignard reagent.[10][11]

Reaction Scheme:

Kumada Coupling start 5-Bromonicotinic acid product This compound start->product 1. Isopropylmagnesium chloride (2.2 equiv) 2. Ni(dppp)Cl₂ (5 mol%) THF, 0°C to rt reagent Isopropylmagnesium chloride catalyst Ni(dppp)Cl₂

Workflow for Kumada Coupling

Materials:

  • 5-Bromonicotinic acid

  • Isopropylmagnesium chloride (solution in THF, e.g., 2.0 M)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromonicotinic acid (1.0 equiv) and Ni(dppp)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Grignard Addition: Slowly add isopropylmagnesium chloride (2.2 equiv) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Negishi Coupling

The Negishi coupling provides an alternative with potentially higher functional group tolerance due to the milder nature of organozinc reagents.[12]

Reaction Scheme:

Negishi Coupling start Methyl 5-bromonicotinate product Methyl 5-isopropylnicotinate start->product 1. Isopropylzinc chloride (1.5 equiv) 2. Pd(PPh₃)₄ (5 mol%) THF, reflux reagent Isopropylzinc chloride hydrolysis This compound product->hydrolysis LiOH, THF/H₂O catalyst Pd(PPh₃)₄

Workflow for Negishi Coupling and Subsequent Hydrolysis

Materials:

  • Methyl 5-bromonicotinate (esterification of the carboxylic acid may be necessary to avoid side reactions with the organozinc reagent)

  • Isopropylzinc chloride (prepared in situ from isopropylmagnesium chloride and zinc chloride)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol or Ethanol

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Dichloromethane

Procedure:

  • Preparation of Organozinc Reagent: In a separate flame-dried flask under nitrogen, add a solution of zinc chloride (1.1 equiv) in anhydrous THF. Cool to 0°C and slowly add isopropylmagnesium chloride (1.0 equiv). Stir for 30 minutes at 0°C to form the isopropylzinc chloride reagent.

  • Reaction Setup: In another flame-dried flask under nitrogen, dissolve methyl 5-bromonicotinate (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF.

  • Coupling Reaction: Add the freshly prepared isopropylzinc chloride solution to the solution of the aryl bromide and catalyst.

  • Heating: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with dichloromethane.

  • Purification of Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude methyl 5-isopropylnicotinate by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (e.g., 3-5 equiv) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry, and concentrate to afford this compound.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[13] Its utility stems from the two reactive handles: the carboxylic acid and the pyridine ring.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety can be readily transformed into a variety of other functional groups, such as esters, amides, and acyl halides. These transformations are fundamental in creating libraries of compounds for biological screening.

Amide Coupling:

Amide Coupling start This compound product 5-Isopropylnicotinamide derivative start->product Amide Coupling amine R¹R²NH amine->product reagents HATU, DIPEA DMF, rt

Workflow for Amide Coupling

This protocol is a standard procedure for forming amide bonds, which are prevalent in biologically active molecules.

Materials:

  • This compound

  • Desired amine (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add the amine (1.1 equiv) and continue stirring at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Modification of the Pyridine Ring

The pyridine ring of this compound can undergo further functionalization, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or C-H activation, although the existing substituents will direct the regioselectivity of these reactions.

Conclusion: A Building Block with Untapped Potential

This compound represents a valuable and strategically important building block for organic synthesis. Its unique combination of a modifiable carboxylic acid handle and a lipophilic, sterically defined isopropyl group on a pyridine core offers medicinal chemists and materials scientists a powerful tool for the rational design of novel molecules with tailored properties. The synthetic protocols outlined in this guide, based on robust and well-established cross-coupling methodologies, provide a clear pathway to access this versatile intermediate. As the demand for novel chemical entities continues to grow, the strategic incorporation of building blocks like this compound will be instrumental in accelerating the discovery and development of the next generation of pharmaceuticals and functional materials.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863).
  • SpectraBase. (n.d.). Nicotinic acid, isopropyl ester - Optional[¹³C NMR] - Chemical Shifts.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • National Institute of Standards and Technology. (n.d.). Isopropyl nicotinate. In NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Kumada coupling.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • AccelaChemBio. (n.d.). 70395-35-6,Sodium 2-Chloro-2-fluoroacetate.
  • Organic Syntheses. (n.d.). chlorodiisopropylphosphine.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
  • Pharma API Intermediates. (n.d.). Pharma API Intermediates.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Nicotinic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0001488).
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
  • SpectraBase. (n.d.). Nicotinic acid, isopropyl ester - Optional[¹³C NMR] - Chemical Shifts.
  • Afonso, C. A. M., & Candeias, N. R. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 11(4), 109. [Link]
  • ResearchGate. (n.d.). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives.
  • The Doyle Group - Princeton University. (2013). Directed Nickel-Catalyzed Negishi Cross Coupling of Alkyl Aziridines.
  • MDPI. (2020). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.
  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Wróbel, M., Bielenica, A., & Struga, M. (2022).
  • National Center for Biotechnology Information. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides.
  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
  • National Center for Biotechnology Information. (n.d.). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.

Sources

The Strategic Utility of 5-Isopropylnicotinic Acid: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the pyridine ring system remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a variety of chemical transformations have cemented its role in a vast array of functional molecules. Within this class, substituted nicotinic acids are of particular interest, serving as versatile scaffolds for the development of novel pharmaceuticals and agrochemicals. This guide focuses on a specific, yet promising, member of this family: 5-Isopropylnicotinic acid .

While less documented than some of its counterparts, this compound presents a unique combination of a hydrophilic carboxylic acid function and a moderately lipophilic isopropyl group. This balance suggests its potential as a key intermediate in the synthesis of compounds with tailored pharmacokinetic and pharmacodynamic profiles. This document provides a detailed exploration of the synthesis and potential applications of this compound, offering both theoretical grounding and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and even the potential biological activity of its derivatives.

PropertyValueSource
CAS Number 73591-69-2ChemScene[1]
Molecular Formula C₉H₁₁NO₂ChemScene[1]
Molecular Weight 165.19 g/mol ChemScene[1]
Appearance White to off-white solid (predicted)-
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted)-

Synthesis of this compound: Plausible Synthetic Routes

Route 1: Minisci-Type Radical Alkylation

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles. This approach is attractive for its potential to introduce the isopropyl group in a single step from a readily available nicotinic acid precursor. A patent for the synthesis of the isomeric 6-isopropylnicotinic acid utilizes a similar strategy, providing a strong basis for this proposed protocol[2].

cluster_0 Proposed Minisci-Type Synthesis Nicotinic_Acid Nicotinic Acid Reaction Minisci Reaction Nicotinic_Acid->Reaction Isopropyl_Radical_Precursor Isopropyl Radical Precursor (e.g., Isopropylformic acid) Isopropyl_Radical_Precursor->Reaction Oxidant Oxidant (e.g., Ammonium persulfate) Oxidant->Reaction Catalyst Catalyst (e.g., Silver nitrate) Catalyst->Reaction 5_Isopropylnicotinic_Acid This compound Reaction->5_Isopropylnicotinic_Acid

Caption: Proposed synthetic workflow for this compound via a Minisci-type reaction.

Experimental Protocol: Minisci Alkylation of Nicotinic Acid (Hypothetical)

  • Reaction Setup: To a solution of nicotinic acid (1.0 eq) in a suitable solvent (e.g., a mixture of water and acetonitrile), add the isopropyl radical precursor, such as isopropylformic acid (3-5 eq)[2].

  • Reagent Addition: Add a catalytic amount of silver nitrate (AgNO₃, 0.1-0.2 eq) to the mixture[2].

  • Initiation: While stirring vigorously, slowly add a solution of an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, 2-3 eq), in water[2]. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Adjust the pH to be basic (pH 8-9) with an aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the silver salts.

  • Purification: Filter the mixture to remove inorganic salts. The aqueous filtrate can be washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities. Acidify the aqueous layer with hydrochloric acid to a pH of 3-4 to precipitate the product, this compound. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Cross-Coupling of a 5-Halonicotinic Acid Derivative

An alternative and highly versatile approach involves the synthesis of a 5-halonicotinic acid intermediate, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the isopropyl group. This multi-step synthesis offers greater control and may be more amenable to a wider range of substrates. The synthesis of 5-halogenated nicotinic acids from 3-cyanopyridine is a well-established process[3].

cluster_1 Proposed Cross-Coupling Synthesis 3_Cyanopyridine 3-Cyanopyridine Halogenation Halogenation 3_Cyanopyridine->Halogenation 5_Halo_3_cyanopyridine 5-Halo-3-cyanopyridine Halogenation->5_Halo_3_cyanopyridine Hydrolysis Hydrolysis 5_Halo_3_cyanopyridine->Hydrolysis 5_Halonicotinic_Acid 5-Halonicotinic Acid Hydrolysis->5_Halonicotinic_Acid Esterification Esterification 5_Halonicotinic_Acid->Esterification 5_Halonicotinate_Ester 5-Halonicotinate Ester Esterification->5_Halonicotinate_Ester Cross_Coupling Cross-Coupling (e.g., Negishi or Suzuki) 5_Halonicotinate_Ester->Cross_Coupling 5_Isopropylnicotinate_Ester 5-Isopropylnicotinate Ester Cross_Coupling->5_Isopropylnicotinate_Ester Final_Hydrolysis Hydrolysis 5_Isopropylnicotinate_Ester->Final_Hydrolysis 5_Isopropylnicotinic_Acid This compound Final_Hydrolysis->5_Isopropylnicotinic_Acid

Caption: A multi-step synthetic pathway to this compound via a cross-coupling reaction.

Experimental Protocol: Cross-Coupling Strategy (Conceptual)

  • Step 1: Synthesis of 5-Bromonicotinic Acid: This can be achieved through established methods, such as the bromination of nicotinic acid or the hydrolysis of 5-bromo-3-cyanopyridine, which in turn can be synthesized from 3-cyanopyridine[3].

  • Step 2: Esterification of 5-Bromonicotinic Acid: To protect the carboxylic acid and improve solubility in organic solvents for the cross-coupling step, 5-bromonicotinic acid should be converted to its ester (e.g., methyl or ethyl ester) using standard procedures (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of sulfuric acid).

  • Step 3: Negishi Cross-Coupling:

    • Preparation of Isopropylzinc Reagent: Prepare isopropylzinc chloride by reacting isopropylmagnesium chloride (a Grignard reagent) with zinc chloride (ZnCl₂) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

    • Coupling Reaction: To a solution of the 5-bromonicotinate ester (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF, add the freshly prepared isopropylzinc chloride solution (1.5-2.0 eq). Heat the reaction mixture to reflux and monitor by TLC or HPLC.

    • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Step 4: Hydrolysis to this compound: Hydrolyze the purified 5-isopropylnicotinate ester to the final product using either acidic or basic conditions (e.g., refluxing with aqueous HCl or a solution of NaOH in methanol/water), followed by neutralization to precipitate the product.

Applications of this compound as a Chemical Intermediate

The true value of this compound lies in its potential as a versatile building block for more complex molecules with desirable biological or material properties.

In Pharmaceutical Synthesis

Nicotinic acid and its derivatives are prevalent in a wide range of pharmaceuticals, acting on various biological targets. The introduction of a 5-substituent can significantly impact the molecule's interaction with receptors and enzymes[4][5][6]. The isopropyl group, in particular, can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.

Protocol: Synthesis of a 5-Isopropylnicotinamide Derivative

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the synthesis of a representative amide derivative from this compound.

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1.0-1.2 eq).

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-isopropylnicotinamide derivative.

In Agrochemical Synthesis

The pyridine core is also a key feature in many modern herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for target specificity and efficacy. The lipophilicity introduced by the isopropyl group could enhance the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects.

Protocol: Synthesis of a 5-Isopropylnicotinate Ester Derivative

Esterification is another fundamental transformation that can lead to compounds with altered physical properties and biological activities.

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 2-3 eq) to this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 5-isopropylnicotinoyl chloride can often be used directly in the next step.

  • Esterification: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere. Cool the solution in an ice bath and slowly add the desired alcohol (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.1 eq) to scavenge the HCl byproduct.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC. Upon completion, dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography or distillation under reduced pressure.

Conclusion

This compound, while not as extensively studied as some other nicotinic acid derivatives, holds significant potential as a versatile chemical intermediate. The synthetic routes and protocols outlined in this guide, based on established and robust chemical principles, provide a solid foundation for researchers to synthesize and explore the utility of this promising building block. The strategic incorporation of the 5-isopropyl moiety may unlock new avenues in the development of next-generation pharmaceuticals and agrochemicals with enhanced efficacy and desirable physicochemical properties. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine as nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • ResearchGate.
  • Google Patents. (2014). Synthetic method of 6-isopropyl nicotinic acid. CN104119269A.
  • Google Patents. (2025). FORMULATIONS OF NICOTINIC ACID DERIVATIVES AND FLAVONOID POLYPHENOLS AND THEIR USES. EP4322932A4.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Google Patents. (2021). Isonicotinic acid derivatives and preparation methods and uses thereof. CN109942566B.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC. [Link]
  • Google Patents. (2022).
  • New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. PubMed. [Link]
  • Usnic acid and its derivatives for pharmaceutical use: a patent review (2000-2017).
  • Google Patents. (2000).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4967.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 28(14), 5464.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Isopropylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-isopropylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve product yield and purity. Drawing from established principles in organic synthesis and analogous preparations of substituted nicotinic acids, this document provides practical, experience-driven advice.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I mitigate them?

Low yields are a frequent challenge and can typically be traced back to one of three areas: incomplete reaction, formation of side-products, or losses during workup and purification.[1]

A1. Incomplete Reaction:

  • Cause: Insufficient reaction time, inadequate temperature, or poor reagent stoichiometry can lead to a significant amount of unreacted starting material.

  • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature or extending the reaction duration may drive it to completion. Ensure your starting material, for instance, 3-isopropyl-5-methylpyridine[2][3], is of high purity.

A2. Side-Product Formation (Over-oxidation):

  • Cause: The most common synthetic route to substituted nicotinic acids is the oxidation of an alkyl side chain. Strong oxidizing agents like potassium permanganate (KMnO₄) can be aggressive, leading to the oxidation of both the methyl and isopropyl groups, or forming the highly oxidized by-product, pyridine-3,5-dicarboxylic acid.[4][5]

  • Solution:

    • Controlled Reagent Addition: Add the oxidizing agent portion-wise over an extended period (e.g., 4-5 hours) while maintaining a controlled temperature (e.g., 25-35°C).[4][6] This prevents temperature spikes that can promote over-oxidation.

    • Alternative Oxidation System: Consider replacing KMnO₄ with a milder or more selective system. A patented method for the analogous 5-methylnicotinic acid synthesis utilizes hydrogen peroxide in concentrated sulfuric acid, which has been reported to increase yields to over 70% by offering better selectivity.[5]

A3. Purification Losses:

  • Cause: this compound, like other nicotinic acid derivatives, has significant solubility in aqueous media, especially during pH adjustments. Multiple recrystallization steps to achieve high purity can drastically reduce the final isolated yield.[1][7]

  • Solution: Minimize the number of recrystallization steps. A technique described for purifying crude nicotinic acid involves melting the crude solid (M.P. ~236-250°C) for a few minutes to destroy colorimetric impurities.[7] Following this, a single, careful recrystallization from a suitable solvent like water or ethanol can yield a high-purity product with reduced material loss.[4][7]

Q2: I am struggling to isolate my product. The workup is complicated and I suspect I'm losing product due to its solubility.

Product isolation for nicotinic acids is critically dependent on pH control due to the amphoteric nature of the molecule (containing both a basic pyridine ring and an acidic carboxylic acid group).

  • Cause: The product and key acidic by-products (like pyridine-3,5-dicarboxylic acid) have different solubilities at various pH levels. Improper pH adjustment during workup can lead to co-precipitation or failure of the desired product to precipitate.

  • Solution - Stepwise pH Adjustment: A highly effective method for separating 5-substituted nicotinic acids from dicarboxylic acid by-products involves a two-step pH adjustment of the aqueous filtrate after removing inorganic solids (like MnO₂).[4][6]

    • Step 1 (Remove By-product): First, adjust the filtrate to a highly acidic pH of approximately 0.3-0.6 with concentrated HCl.[4] At this pH, the pyridine-3,5-dicarboxylic acid is protonated and becomes less soluble, allowing it to be filtered off.

    • Step 2 (Isolate Product): Next, adjust the remaining filtrate to a pH of 2.5-3.2.[4] This pH corresponds to the isoelectric point of the target this compound, minimizing its solubility and causing it to precipitate. The solid can then be collected by centrifugation or filtration.

Q3: The final product is colored and fails purity analysis. What are the likely contaminants and how can I remove them?

Contamination is often due to residual starting materials, colored by-products from oxidation, or inorganic salts from the reaction workup.

  • Cause: Crude nicotinic acid produced by oxidation reactions is often yellow or tan due to chromophores formed during the process.[7]

  • Solution - Recrystallization & Decolorization:

    • Solvent Selection: Ethanol and water are common and effective solvents for the recrystallization of nicotinic acids.[4][8]

    • Decolorizing Carbon: For persistent color, dissolve the crude product in a hot solvent (e.g., boiling water) and treat it with a small amount of activated carbon (e.g., Darco G-60).[7] The carbon adsorbs the colored impurities.

    • Hot Filtration: Filter the hot solution to remove the activated carbon, then allow the filtrate to cool slowly to form pure, colorless crystals.

    • Melt Purification: As mentioned previously, melting the crude product before recrystallization can be a highly effective, single-step method to destroy colored impurities and simplify the purification process.[7]

Experimental Protocols & Data

Comparison of Oxidation Methods

The choice of oxidizing agent is a critical factor influencing both yield and operational complexity. The following table compares the traditional potassium permanganate method with an alternative hydrogen peroxide system, based on data from analogous syntheses.

FeaturePotassium Permanganate (KMnO₄) MethodHydrogen Peroxide (H₂O₂) / H₂SO₄ Method
Typical Yield ~50-60%[5][6]~60-72%[5]
Starting Material 3,5-Lutidine (for 5-methyl analog)3,5-Lutidine (for 5-methyl analog)
Solvent Water[6]Concentrated Sulfuric Acid[5]
Key By-product Pyridine-3,5-dicarboxylic acid[4][5]Fewer organic by-products reported
Workup Complexity Requires filtration of large amounts of MnO₂ solid; precise multi-step pH adjustment for separation.[4]Simpler filtration of insolubles; direct pH adjustment to precipitate product.[5]
Safety/Handling Solid reagent, but produces significant solid waste.Uses concentrated acid and peroxide; requires careful temperature control.
Reference CN106699650A[4], ChemicalBook[6]CN102584695B[5]
Protocol: Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from the synthesis of 5-methylnicotinic acid and should be optimized for this compound.[4][6]

  • Reaction Setup: In a large reaction vessel, dissolve the starting material (e.g., 3-isopropyl-5-methylpyridine) in water.

  • Oxidant Addition: While stirring and maintaining the temperature between 25-35°C, add potassium permanganate (KMnO₄) portion-wise over 4-5 hours.

  • Reaction: After the addition is complete, allow the mixture to react for 15-18 hours at approximately 30°C. Monitor progress via TLC.

  • Workup - Filtration: Filter the reaction mixture to remove the manganese dioxide (MnO₂) by-product. Wash the filter cake with water.

  • Workup - pH Adjustment & Isolation:

    • Combine the filtrates and adjust the pH to 0.3-0.6 with concentrated HCl to precipitate the dicarboxylic acid by-product. Filter to remove this solid.

    • Adjust the remaining filtrate's pH to 2.5-3.2 with a base (e.g., NaOH) to precipitate the crude this compound.

    • Collect the crude product by filtration or centrifugation.

  • Purification: Recrystallize the crude product from hot ethanol or water, using activated carbon if necessary, to yield the pure product.

Visualized Workflows

General Synthesis and Purification Workflow

This diagram outlines the key stages from reaction to final product purification.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage A 1. Dissolve Starting Material (e.g., 3-isopropyl-5-methylpyridine) in Solvent B 2. Controlled Addition of Oxidizing Agent (KMnO4 or H2O2) A->B C 3. Reaction Under Controlled Temperature B->C D 4. Filter Insoluble By-products (e.g., MnO2) C->D Reaction Complete E 5. Stepwise pH Adjustment of Filtrate D->E F 6. Isolate Crude Product (Filtration/Centrifugation) E->F G 7. Recrystallization from Suitable Solvent (e.g., Ethanol/Water) F->G Crude Solid H 8. Optional: Use Activated Carbon for Decolorization G->H I 9. Dry Pure Product H->I Start Low Yield Observed Q1 Is starting material present in crude product (TLC/HPLC)? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Are significant side-products detected? Q1->Q2 No Sol1 Solution: - Increase reaction time/temp - Check reagent stoichiometry - Monitor reaction progress A1_Yes->Sol1 A2_Yes Over-oxidation or Side Reactions Q2->A2_Yes Yes Q3 Is significant material lost during workup/recrystallization? Q2->Q3 No Sol2 Solution: - Slower reagent addition - Tighter temperature control - Use a milder oxidant (e.g., H2O2) A2_Yes->Sol2 A3_Yes Purification Losses Q3->A3_Yes Yes Sol3 Solution: - Optimize pH for precipitation - Minimize recrystallization steps - Consider melt purification A3_Yes->Sol3

Caption: A diagnostic flowchart for troubleshooting low synthesis yields.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for synthesizing this compound? A: While direct synthesis documentation is sparse, the logical precursor based on established nicotinic acid chemistry is 3-isopropyl-5-methylpyridine . [2][3]The synthesis would involve the selective oxidation of the methyl group at the 3-position. The synthesis of this precursor itself may involve multi-step procedures.

Q: Are there alternatives to direct oxidation for synthesizing substituted nicotinic acids? A: Yes, other industrial methods exist, though they may be less common for this specific substitution pattern. These include the ammoxidation of 3-picolines to 3-cyanopyridine, followed by hydrolysis. [9][10]Additionally, radical substitution reactions, such as the Minisci reaction, can be used to introduce alkyl groups onto the pyridine ring, though controlling regioselectivity can be a challenge. [11] Q: How critical is the solvent choice in these reactions? A: Solvent choice is paramount. For KMnO₄ oxidations, water is typically used as it is inexpensive, safe, and effectively dissolves the permanganate salt. [6]For the hydrogen peroxide method, concentrated sulfuric acid acts as both the solvent and a catalyst, facilitating the oxidation process. [5]In purification, solvents like ethanol or water are chosen based on the differential solubility of the product and impurities at different temperatures. [4][8]

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers.
  • Larrow, F. (1962). Purification of nicotinic acid. U.S. Patent 3,037,987.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). PMC.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.
  • Shahinozzaman, Md. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.
  • Walter, H. (1950). Purification of nicotinamide. U.S. Patent 2,496,114.
  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
  • Supercritical water oxidation of 3-methylpyridine with propylene glycol. (2021). Pure.
  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017). CN106699650A - Google Patents.
  • Amey, R. L. (1998). Preparation of 3,5-lutidine. EP0929523A1 - Google Patents.
  • PREPARATION OF 3,5-LUTIDINE. (2001). European Patent Office - EP 0929523 B1.
  • Preparing method of 5-methylnicotinicacid. (2014). CN102584695B - Google Patents.
  • Preparation of 3,5-lutidine. (1998). CA2263912A1 - Google Patents.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate.
  • Supercritical water oxidation of 3-methylpyridine with propylene glycol. (2021). University of Birmingham's Research Portal.
  • Synthesis method of 5-halogenated nicotinic acid. (2022). CN114181139B - Google Patents.
  • Process for preparing 5-bromonicotinic acid. (1995). RU2039046C1 - Google Patents.
  • Synthetic method of 6-isopropyl nicotinic acid. (2014). CN104119269A - Google Patents.

Sources

Technical Support Center: 5-Isopropylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Isopropylnicotinic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important pyridine derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Grignard-based Approaches

The introduction of an isopropyl group onto the pyridine ring via a Grignard reaction is a common strategy. A typical route involves the reaction of a halopyridine with isopropylmagnesium bromide. However, this approach is fraught with potential complications.

Question 1: I'm attempting to synthesize this compound by reacting ethyl nicotinate with isopropylmagnesium bromide, but I'm getting a complex mixture of products and very low yield of the desired tertiary alcohol precursor. What's going wrong?

Answer: This is a classic issue when performing Grignard additions to pyridine esters. The primary problem is the high reactivity of the Grignard reagent with the ester functionality, which can lead to multiple side reactions before the desired 1,2-addition to the carbonyl group occurs.

Underlying Causes & Side Reactions:

  • Over-addition: The initial product, a ketone, is often more reactive than the starting ester. This can lead to the addition of a second equivalent of the Grignard reagent, resulting in a tertiary alcohol. While this is the intended product in this specific case, controlling the stoichiometry can be challenging.

  • Enolization: Isopropylmagnesium bromide is a bulky and basic Grignard reagent. It can act as a base and deprotonate the α-carbon of the ester, leading to the formation of an enolate. This side reaction consumes your starting material and Grignard reagent, reducing the overall yield.

  • Reduction: Grignard reagents with β-hydrogens, like isopropylmagnesium bromide, can reduce the carbonyl group to an alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley reduction). This leads to the formation of a secondary alcohol, which is an undesired byproduct.

  • Reaction with the Pyridine Ring: The pyridine nitrogen can coordinate with the magnesium of the Grignard reagent, potentially influencing the reactivity of the ring and the ester.

Troubleshooting & Optimization:

  • Inverse Addition: Add the ethyl nicotinate solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C). This maintains a low concentration of the ester and can help minimize over-addition and side reactions.

  • Use of a Milder Alkylating Agent: Consider using a less reactive organometallic reagent, such as an organozinc or organocadmium compound. These reagents are generally less prone to side reactions like enolization and reduction.

  • Protecting Group Strategy: While more steps are involved, protecting the ester as a different functional group that is less susceptible to nucleophilic attack, and then deprotecting after the Grignard reaction, can be a viable strategy.

Question 2: My attempt to form a Grignard reagent from 5-bromonicotinic acid is failing. Why is this and what is a better approach?

Answer: The acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent. The Grignard reagent will be immediately quenched by the acid, preventing the formation of the desired pyridylmagnesium bromide.

Recommended Synthetic Strategy:

A more robust approach involves a halogen-metal exchange on a protected form of the nicotinic acid, followed by reaction with an isopropyl electrophile.

Experimental Protocol:

  • Esterification: Protect the carboxylic acid of 5-bromonicotinic acid as an ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).

  • Halogen-Metal Exchange: Cool the 5-bromo-nicotinate ester to a low temperature (typically -78 °C) in an inert solvent like THF. Add a strong organolithium base, such as n-butyllithium, dropwise. This will undergo a halogen-metal exchange to form the 3-lithiated pyridine derivative.[1][2]

  • Transmetalation (Optional but Recommended): To increase the selectivity and reduce side reactions, transmetalate the lithiated species with a metal salt like zinc chloride to form a more stable organozinc reagent.

  • Electrophilic Quench: Add a source of the isopropyl group, such as isopropyl iodide or isopropyl bromide, to the reaction mixture.

  • Hydrolysis and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard extraction and purification procedures.

  • Saponification: Hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

Visualizing the Halogen-Metal Exchange Pathway:

G Start 5-Bromonicotinate Ester Lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) Start->Lithiation Lithiated_Intermediate 3-Lithio-5-nicotinate Lithiation->Lithiated_Intermediate Transmetalation Transmetalation (ZnCl2) Lithiated_Intermediate->Transmetalation Organozinc 3-Zinco-5-nicotinate Transmetalation->Organozinc Quench Electrophilic Quench (Isopropyl Halide) Organozinc->Quench Product_Ester 5-Isopropylnicotinate Ester Quench->Product_Ester Hydrolysis Saponification Product_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Halogen-metal exchange and subsequent functionalization workflow.

Scenario 2: Cross-Coupling Strategies

Modern cross-coupling reactions offer a powerful alternative for the synthesis of this compound derivatives. The Negishi coupling, which utilizes organozinc reagents, is particularly well-suited for this transformation due to its high functional group tolerance.[3][4]

Question 3: I am performing a Negishi cross-coupling between a 5-halonicotinate ester and isopropylzinc bromide, but I'm observing significant homocoupling of my starting materials. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction in Negishi couplings and can arise from several pathways.[3] Understanding the cause is key to mitigating this issue.

Mechanisms of Homocoupling:

  • Reductive Elimination from a Di-substituted Palladium Complex: Two molecules of the organozinc reagent can transmetalate to the palladium center, followed by reductive elimination to form the homocoupled product.

  • Oxidative Addition of Two Aryl Halides: While less common, the oxidative addition of two molecules of the aryl halide to the palladium(0) catalyst can also lead to homocoupling.

Troubleshooting & Optimization:

ParameterRecommendation to Minimize HomocouplingRationale
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands promote the desired reductive elimination of the cross-coupled product and can sterically hinder the formation of di-substituted palladium intermediates that lead to homocoupling.
Reaction Temperature Maintain the lowest effective temperature.Higher temperatures can accelerate side reactions, including homocoupling.
Stoichiometry Use a slight excess (1.1-1.3 equivalents) of the organozinc reagent.A large excess can increase the rate of the second transmetalation, leading to more homocoupling.
Slow Addition Add the organozinc reagent slowly to the reaction mixture.This keeps the instantaneous concentration of the organozinc reagent low, disfavoring the formation of di-substituted palladium species.
Catalyst Loading Optimize the palladium catalyst loading (typically 1-5 mol%).Too high a catalyst concentration can sometimes lead to an increase in side reactions.

// Main Cycle Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)-X\nL2", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Coupled [label="Ar-Pd(II)-R\nL2", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Homocoupling Path PdII_Homo [label="R-Pd(II)-R\nL2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim_Homo [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"]; Homo_Product [label="R-R", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Cycle Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="R-ZnX"]; Transmetal -> PdII_Coupled; PdII_Coupled -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Homocoupling Edges PdII_Coupled -> PdII_Homo [label=" + R-ZnX\n(Side Reaction)", style=dashed, color="#EA4335"]; PdII_Homo -> RedElim_Homo [style=dashed, color="#EA4335"]; RedElim_Homo -> Homo_Product [style=dashed, color="#EA4335"]; }

Sources

Technical Support Center: Identification of Impurities in 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Isopropylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity identification. Our focus is on delivering practical, field-proven insights grounded in robust scientific principles to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities we should expect in a this compound sample?

Impurities in any active pharmaceutical ingredient (API) like this compound are broadly classified into three main categories as defined by international regulatory guidelines:

  • Organic Impurities : These are the most common and structurally similar to the API. They can be process-related or degradation-related.

    • Process-Related Impurities : These arise during the manufacturing process. They include starting materials, intermediates that did not fully react, by-products from unintended side reactions, and reagents or catalysts.[1][2][3] Their presence and levels are typically controlled by the API supplier through process optimization.[3]

    • Degradation Products : These form when the API breaks down due to exposure to environmental factors like light, heat, humidity, or through interaction with excipients.[4] Understanding these is critical for determining the drug's shelf-life and storage conditions.

  • Inorganic Impurities : These are non-carbon-based substances, often originating from manufacturing equipment, catalysts (e.g., heavy metals), or raw materials.[5]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[5]

Q2: Why is a "forced degradation" study necessary, and what does it involve?

A forced degradation or stress testing study is a critical component of drug development. Its primary purpose is to identify the likely degradation products that may form under various stress conditions, which helps in developing stability-indicating analytical methods.[6][7] These methods must be able to separate the intact API from any significant degradants.

The objectives of a forced degradation study include:

  • Elucidating Degradation Pathways : Understanding how the molecule degrades helps in designing stable formulations and appropriate packaging.[6][8]

  • Developing Stability-Indicating Methods : The study generates degraded samples used to prove that the analytical method (typically HPLC) can accurately measure the API in the presence of its impurities.[8]

  • Structural Characterization : Isolating and identifying the structure of significant degradation products is essential for assessing their potential toxicity.[6]

A typical study exposes the this compound to hydrolysis (acidic and basic conditions), oxidation, photolysis (light exposure), and thermal stress.[8][9] The goal is to achieve a target degradation of 5-20% of the API to ensure that secondary degradation is minimized.[7][8]

Q3: Which analytical techniques are most effective for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) : This is the cornerstone technique for quantifying impurities.[4] When equipped with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), it can separate, detect, and quantify organic impurities with high precision and sensitivity.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method is ideal for identifying and quantifying volatile or semi-volatile impurities, particularly residual solvents.[5][10] It can also be used for non-volatile impurities after a chemical derivatization step.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the definitive structural elucidation of unknown impurities.[12][13][14] After an impurity is isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's connectivity and stereochemistry.[15]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This is a highly sensitive technique used specifically for detecting and quantifying trace levels of elemental (inorganic) impurities.[5]

Troubleshooting Guides
Issue 1: Poor resolution between the main API peak and an impurity in our HPLC chromatogram.
  • Probable Cause 1: Suboptimal Mobile Phase. The polarity, pH, or buffer concentration of the mobile phase may not be suitable for separating compounds with similar structures. For acidic compounds like this compound, the pH of the mobile phase is critical as it affects the ionization state and thus the retention time.

    • Troubleshooting Steps:

      • Adjust pH: Modify the mobile phase pH. For a carboxylic acid, lowering the pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will suppress ionization, leading to increased retention on a C18 column.

      • Modify Organic Solvent Ratio: Systematically alter the gradient slope or the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient can often improve the resolution of closely eluting peaks.

      • Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter elution patterns.

  • Probable Cause 2: Inappropriate Column Chemistry. The stationary phase may not be providing sufficient selectivity.

    • Troubleshooting Steps:

      • Test a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.

      • Check Particle Size: For difficult separations, switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.[5]

Issue 2: We have detected an unknown impurity by LC-MS, but its structure is unclear from the mass spectrum alone.
  • Probable Cause 1: Isomeric Impurities. The impurity may be an isomer of the API or another known impurity, resulting in the same molecular weight and elemental composition, making differentiation by mass spectrometry alone impossible.

    • Troubleshooting Steps:

      • High-Resolution Mass Spectrometry (HRMS): While it won't distinguish isomers, HRMS (e.g., Q-TOF, Orbitrap) provides a highly accurate mass measurement, confirming the elemental formula and ruling out other possibilities.

      • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the impurity. The fragmentation pattern is often unique to a specific structure and can provide clues to its connectivity. Compare this pattern to the fragmentation of the API.

      • Isolation and NMR Analysis: The definitive solution is to isolate the impurity using preparative HPLC. Once a sufficient amount (typically >50 µg) is collected, perform NMR analysis for complete structure elucidation.[14]

  • Probable Cause 2: Insufficient Concentration for Fragmentation. The impurity may be at too low a concentration to yield a clear MS/MS spectrum.

    • Troubleshooting Steps:

      • Concentrate the Sample: If possible, concentrate the sample to increase the impurity's signal.

      • Optimize MS Parameters: Adjust collision energy (CE) and other MS parameters to maximize the fragmentation efficiency for the ion of interest.

Visualized Workflows & Data
Impurity Identification Workflow

The following diagram outlines the logical flow for detecting, identifying, and characterizing impurities in a sample of this compound.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization A Sample of this compound B Analyze via Stability-Indicating HPLC-UV / LC-MS Method A->B C Detect & Quantify Peaks (API, Known & Unknown Impurities) B->C D Unknown Impurity > Identification Threshold? C->D E Characterize by LC-MS/MS (High-Resolution MS) D->E Yes J Report as Unidentified Impurity (with RT and Mass Data) D->J No F Structure Proposed? E->F G Isolate Impurity (Prep-HPLC) F->G No / Ambiguous I Definitive Structure Confirmed F->I Yes H Structural Elucidation (NMR, FTIR, etc.) G->H H->I

Caption: General workflow for impurity identification and characterization.

Potential Impurities in this compound

The following table summarizes potential process-related and degradation impurities. This list is illustrative and should be confirmed by experimental data.

Impurity TypePotential Structure/NameLikely OriginRecommended Analytical Technique
Starting Material 3-PyridinecarboxaldehydeIncomplete reaction during synthesisHPLC-UV, GC-MS
Intermediate 5-Acetylnicotinic acidIncomplete reaction or side reactionHPLC-UV, LC-MS
By-Product Positional Isomers (e.g., 4- or 6-Isopropylnicotinic acid)Non-selective synthesis stepHPLC-UV, LC-MS, NMR
Degradant Nicotinic AcidDealkylation under thermal/acidic stressHPLC-UV, LC-MS
Degradant 5-IsopropylnicotinamideHydrolysis of a related nitrile intermediate or ester degradationHPLC-UV, LC-MS
Degradant N-oxide derivativeOxidative degradation[16]LC-MS
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a robust method for separating this compound from its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.[17]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard and samples

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% to 95% B

      • 30-32 min: 95% B

      • 32-33 min: 95% to 5% B

      • 33-40 min: 5% B (Equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm[18]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines standard conditions for stress testing.[9][19] Samples should be prepared at a concentration of ~0.5 mg/mL in the appropriate medium. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress ConditionProtocol
Acid Hydrolysis Reflux sample in 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Reflux sample in 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidation Store sample in 3% H₂O₂ at room temperature for 24 hours, protected from light.
Thermal Degradation Expose solid powder to 80 °C in a calibrated oven for 48 hours. Dissolve in diluent before analysis.
Photolytic Degradation Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
References
  • The overview of biodegradation pathways of (A–C) nicotine and (D–F)... ResearchGate.
  • What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment? Jinjing Chemical Blog.
  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate.
  • Schematics of nicotine degradation-related genes and metabolic... ResearchGate.
  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Structure Elucidation and NMR. Hypha Discovery.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. PMC - PubMed Central.
  • process related impurities: Topics by Science.gov. Science.gov.
  • (PDF) Forced Degradation Studies. ResearchGate.
  • Forced Degradation Studies. MedCrave online.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • [Methods for the determination of nicotinic acid derivatives in biological products]. PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC.
  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
  • Determination of Nicotinic Acid in Pharmaceutical Products†. ResearchGate.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. ACS Publications.
  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. SHIMADZU CORPORATION.
  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
  • Strategies for the investigation and control of process-related impurities in drug substances. ResearchGate.
  • Process Related Impurities in Pharmaceuticals. YouTube.
  • Monitoring process-related impurities in biologics–host cell protein analysis. PMC - NIH.
  • An expedient process for reducing the formation of process-related impurities during solid-phase synthesis of potential nucleic acid-based drugs. ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Yield in Nicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following sections are structured in a question-and-answer format, providing in-depth explanations, causal relationships behind experimental choices, and actionable protocols to optimize your synthetic outcomes.

Section 1: General Issues and Initial Diagnostics

This section addresses broad problems that can affect any synthesis of nicotinic acid derivatives and provides a logical starting point for troubleshooting.

Q1: My reaction is resulting in a very low yield or failing completely. What are the first steps I should take to diagnose the problem?

A1: A low or nonexistent yield can be attributed to several fundamental factors. A systematic approach to diagnosis is crucial before making significant changes to the protocol.[1]

Initial Diagnostic Workflow:

  • Confirm Starting Material Integrity:

    • Purity Check: Re-verify the purity of your starting materials and reagents using techniques like NMR or melting point analysis. Impurities can inhibit catalysts or participate in side reactions.

    • Anhydrous Conditions: Many reactions involving nicotinic acid derivatives are moisture-sensitive. Ensure all solvents and reagents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reaction Monitoring Analysis:

    • It is critical to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction is proceeding as expected.[1]

    • TLC Analysis: Use an appropriate solvent system to achieve good separation between your starting material, product, and any potential byproducts. For many nicotinic acid derivatives, a mixture of ethyl acetate and hexanes, or dichloromethane and methanol is a good starting point.

    • HPLC Analysis: This provides a more quantitative assessment of the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or triethylamine for better peak shape) is commonly used.[2][3]

  • Re-evaluate Reaction Parameters:

    • Temperature: Ensure the reaction is being conducted at the specified temperature. Inconsistent heating can lead to incomplete reactions or the formation of side products.

    • Stoichiometry: Double-check the calculations for all reagents to ensure the correct molar ratios are being used.

The following diagram outlines a logical workflow for troubleshooting low yields:

G start Low Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm monitor Analyze Reaction Progress (TLC/HPLC) check_sm->monitor params Re-evaluate Reaction Conditions (Temp, Stoichiometry) monitor->params incomplete Incomplete Reaction? params->incomplete side_reactions Side Reactions Observed? incomplete->side_reactions No sol_incomplete Optimize Time/Temp Consider More Active Reagents incomplete->sol_incomplete Yes no_reaction No Reaction? side_reactions->no_reaction No sol_side Adjust Conditions to Minimize Byproducts (See Specific Sections) side_reactions->sol_side Yes sol_no_reaction Check Catalyst Activity Verify Reagent Compatibility no_reaction->sol_no_reaction Yes

Caption: A logical workflow for troubleshooting low yields in synthesis.

Section 2: Troubleshooting Specific Synthetic Methodologies

This section delves into common issues encountered with specific, frequently used reactions for synthesizing nicotinic acid derivatives.

Q2: I am attempting an Ullmann condensation to form a C-N bond with a chloronicotinic acid, but the yield is poor. What are the likely causes and how can I improve it?

A2: The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, can be challenging, especially with less reactive aryl chlorides.[4] Low yields often stem from catalyst inactivation, suboptimal reaction conditions, or inappropriate ligand choice.

Causality and Troubleshooting:

  • Catalyst Activity: The active species in Ullmann couplings is typically Cu(I).[4] Commercially available copper sources can be of variable quality or may have oxidized.

    • Protocol: Use a fresh, high-purity copper(I) source like CuI or CuBr.[4] Consider in situ activation if using Cu(0) or Cu(II) sources.

  • Ligand Selection: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction. The choice of ligand is highly dependent on the substrates.

    • Protocol: For C-N bond formation, ligands like 1,10-phenanthroline or amino acids such as L-proline or N-methylglycine are often effective.[4] It is advisable to screen a panel of ligands to find the optimal one for your specific substrate combination.

  • Base and Solvent: The base is critical for the deprotonation of the nucleophile and catalyst turnover. High-boiling polar aprotic solvents are typically required.[4]

    • Protocol: Screen common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] Solvents such as DMF, dioxane, or toluene are good starting points. Ensure the solvent is anhydrous, as protic impurities can lead to side reactions like debromination.[4]

  • Temperature: While traditional Ullmann reactions require high temperatures (>210 °C), modern ligand-accelerated protocols can run at milder conditions (80-120 °C).[4]

    • Protocol: Start with a moderate temperature (e.g., 100 °C) and adjust based on reaction monitoring. If decomposition is observed, lower the temperature.

ParameterRecommended Starting Conditions & Optimization Strategy
Copper Source CuI (5-10 mol%)
Ligand 1,10-phenanthroline or L-proline (10-20 mol%)
Base K₂CO₃ or K₃PO₄ (2 equivalents)
Solvent Anhydrous DMF or Dioxane
Temperature 100-120 °C
Q3: My Buchwald-Hartwig amination of a bromopyridine is giving a low yield and multiple byproducts. How can I troubleshoot this reaction?

A3: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation. However, issues can arise from catalyst deactivation, incorrect ligand choice, or competing side reactions. Aryl chlorides are generally less reactive than bromides or iodides.[5]

Causality and Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the amine and the aryl halide.

    • Protocol: For primary amines, sterically hindered biaryl phosphine ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. It is essential to choose a ligand that promotes the desired reductive elimination over competing pathways.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are typically required.

    • Protocol: Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, although this can slow down the reaction.

  • Solvent Effects: The reaction is often performed in ethereal or aromatic hydrocarbon solvents.

    • Protocol: Toluene, dioxane, and THF are commonly used.[5][6] It is critical to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced. This can be caused by the presence of water or other protic impurities.

G start Low Yield in Buchwald-Hartwig check_catalyst Verify Catalyst/Ligand Integrity (Use Pre-catalyst if possible) start->check_catalyst check_conditions Ensure Anhydrous & Anaerobic Conditions check_catalyst->check_conditions screen_ligands Screen Ligand Panel (e.g., BrettPhos, RuPhos) check_conditions->screen_ligands screen_bases Screen Bases (e.g., NaOt-Bu, K2CO3) screen_ligands->screen_bases optimize_temp Optimize Temperature screen_bases->optimize_temp

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will explore common synthetic routes, troubleshoot potential experimental hurdles, and provide detailed protocols to enhance the yield, purity, and scalability of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing this compound?

A1: Based on established methodologies for substituted nicotinic acids, three primary routes are recommended. The choice depends on starting material availability, scalability, and tolerance to specific functional groups.

  • Suzuki-Miyaura Cross-Coupling: This is often the most versatile and reliable method. It involves the palladium-catalyzed reaction of a 5-halonicotinate (e.g., methyl 5-bromonicotinate) with an isopropylboronic acid or its ester.[1][2] This route generally offers high yields and excellent functional group tolerance.

  • Oxidation of 5-Isopropyl-3-methylpyridine: If the corresponding picoline is available, direct oxidation of the methyl group is a straightforward approach. Common oxidants include potassium permanganate[3][4] or catalytic oxidation with air over a V₂O₅-based catalyst.[5][6] This method is atom-economical but can sometimes suffer from over-oxidation or low selectivity.

  • Grignard Reaction: This classic organometallic approach involves two main variations. One is the formation of a Grignard reagent from 5-bromo-3-isopropylpyridine, followed by carboxylation with carbon dioxide (CO₂).[7] Alternatively, one could perform a halogen-metal exchange on a 5-halonicotinate followed by quenching with an isopropyl electrophile, though this is less common. Grignard reactions are powerful but highly sensitive to moisture and protic impurities.

Q2: I'm starting from scratch. Which starting material is best?

A2: For laboratory-scale synthesis with a focus on reliability and purity, methyl 5-bromonicotinate is an excellent starting point for a Suzuki coupling. It is commercially available and the subsequent cross-coupling reaction is well-documented for a wide range of substrates.[8][9] For larger-scale industrial production, oxidation of 5-isopropyl-3-methylpyridine might be more cost-effective if the precursor is accessible.[10]

Q3: How critical is the choice of catalyst and base in a Suzuki coupling for this synthesis?

A3: The choice is paramount to the success of the reaction. The palladium catalyst, its associated ligand, and the base form a synergistic system that dictates reaction efficiency.

  • Catalyst/Ligand: A combination like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice.[2] However, for more challenging couplings or to achieve higher turnover numbers, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., those used with Pd(OAc)₂) or N-heterocyclic carbene (NHC) ligands can offer superior performance.[11]

  • Base: The base activates the boronic acid, facilitating the crucial transmetalation step.[11] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a stronger base and can be effective in cases where others fail.[2] The choice of base can also influence the rate of side reactions, such as deboronation of the boronic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q4: My Suzuki coupling reaction shows low conversion of the starting 5-bromonicotinate. What are the likely causes and how can I fix it?

A4: Low conversion in Suzuki couplings is a frequent issue stemming from catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

  • Cause 1: Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel can lead to oxidation and deactivation.

    • Solution: Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" cycle (at least 3 times) or by bubbling an inert gas (Argon or Nitrogen) through it for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Poor Boronic Acid Quality: Isopropylboronic acid can dehydrate to form a cyclic trimer (a boroxine), which is less reactive.

    • Solution: Use fresh, high-quality boronic acid. If its quality is suspect, consider using its pinacol ester derivative (isopropylboronic acid pinacol ester), which is more stable and often provides more consistent results. Use a slight excess (1.2-1.5 equivalents) of the boron reagent.

  • Cause 3: Inappropriate Base or Solvent: The base may not be strong enough or soluble enough in the chosen solvent system to effectively activate the boronic acid.

    • Solution: If using Na₂CO₃, consider switching to a stronger base like K₃PO₄.[2] The solvent system is also critical; a mixture like 1,4-dioxane/water or toluene/ethanol/water is often used to dissolve both the organic and inorganic reagents.[1] Experiment with the solvent ratio to ensure all components are sufficiently solubilized.

  • Cause 4: Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures.

    • Solution: Add a slight excess of the phosphine ligand. If using a pre-catalyst like Pd(OAc)₂, ensure the ligand-to-metal ratio is appropriate (typically 2:1 to 4:1 for triphenylphosphine).

Q5: I'm attempting the oxidation of 5-isopropyl-3-methylpyridine and getting a mixture of products, including the dicarboxylic acid and unreacted starting material. How can I improve selectivity?

A5: Achieving selective oxidation of one methyl group in the presence of an isopropyl group and a pyridine ring can be challenging. The key is to control the oxidizing power and reaction time.

  • Cause 1: Over-oxidation: Strong oxidants like KMnO₄ can be aggressive, leading to the oxidation of both the methyl and isopropyl groups, or even ring degradation under harsh conditions.[3]

    • Solution: Carefully control the stoichiometry of the oxidant. Add the KMnO₄ solution portion-wise at a controlled temperature (e.g., 25-35°C) to avoid temperature spikes.[4] Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed but before significant byproduct formation occurs.

  • Cause 2: Incomplete Reaction: The reaction may stall if the oxidant is fully consumed before all the starting material has reacted.

    • Solution: Ensure you are using a sufficient molar equivalent of the oxidant. For KMnO₄ oxidation of a methyl group to a carboxylic acid, the stoichiometry requires careful consideration of the reaction mechanism. A slight excess may be necessary, but this must be balanced against the risk of over-oxidation.

  • Cause 3: Harsh Reaction Conditions (Catalytic Air Oxidation): In gas-phase catalytic oxidations, temperature is a critical parameter. Too high a temperature will lead to complete combustion, while too low a temperature will result in poor conversion.[5][6]

    • Solution: Optimize the reaction temperature systematically. For V₂O₅/TiO₂ catalysts, temperatures in the range of 250-360°C are typical.[6] The feed ratio of air (oxygen) to the substrate is also a key variable to tune for maximizing selectivity.[12]

Q6: My Grignard reaction to form this compound has a very low yield. What went wrong?

A6: Grignard reagents are extremely potent bases and nucleophiles, making them highly sensitive to their environment. Low yields are almost always due to the reagent being quenched before it can react as intended.[7]

  • Cause 1: Presence of Water: Trace amounts of water in the glassware, solvent, or inert gas will rapidly protonate and destroy the Grignard reagent.

    • Solution: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

  • Cause 2: Acidic Protons on the Substrate: While your primary substrate may be a halopyridine, if it has any acidic protons, the Grignard reagent can act as a base instead of a nucleophile. This is not an issue for simple halopyridines but is a critical consideration for more complex structures.

    • Solution: Ensure your starting material is free of protic functional groups like -OH, -NH₂, or -COOH.

  • Cause 3: Poor Magnesium Quality: The magnesium turnings used to generate the reagent can have an passivating oxide layer on their surface that prevents the reaction.

    • Solution: Use fresh, high-quality magnesium turnings. Briefly crushing the turnings in a dry mortar and pestle can help expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium and initiate the reaction.

Q7: After saponification of my methyl ester product, I am struggling to isolate the final this compound. The product seems to be staying in the aqueous layer. How can I improve my extraction?

A7: this compound, like other nicotinic acids, is an amino acid and can exist as a zwitterion, making it highly water-soluble, especially at or near its isoelectric point.

  • Cause 1: Incorrect pH during Extraction: The product will be in its carboxylate salt form (R-COO⁻) at high pH and its pyridinium salt form (R-COOH₂⁺) at low pH. Both are highly water-soluble.

    • Solution: After saponification (which is done under basic conditions), you must carefully acidify the aqueous solution with an acid like HCl. The goal is to bring the pH to the isoelectric point of the molecule (typically around pH 3-4 for nicotinic acids), where it has minimum water solubility and will precipitate out.[3] Check the pH with a pH meter or pH paper.

  • Cause 2: Insufficient Saturation of Aqueous Layer: Even at the isoelectric point, there may still be significant solubility in water.

    • Solution: If precipitation is incomplete, saturate the aqueous layer with sodium chloride (NaCl). This "salting out" effect decreases the solubility of the organic product, promoting either its precipitation or its extraction into an organic solvent. For extraction, use a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol, and perform multiple extractions (e.g., 5 x 50 mL) to ensure complete recovery.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterSuzuki-Miyaura CouplingPicoline OxidationGrignard Reaction
Starting Material 5-Halo-nicotinate/acid5-Isopropyl-3-methylpyridine5-Bromo-3-isopropylpyridine
Key Reagents Pd catalyst, Base, Isopropylboronic acidKMnO₄ or V₂O₅/O₂Mg metal, CO₂
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-80%)Variable (30-70%)
Pros High functional group tolerance, reliable, well-understood mechanism.[11]Atom economical, potentially low cost at scale.[10]Powerful C-C bond formation, readily available reagents.
Cons Cost of Pd catalyst, potential for boron impurities.Can suffer from over-oxidation, harsh conditions may be needed.[3]Highly sensitive to moisture and air, limited functional group tolerance.[7]
Ideal For Lab-scale synthesis, complex molecules, high purity requirements.Large-scale industrial production.Situations where other methods fail or starting materials are cheap.

Experimental Protocols & Visualizations

Recommended Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from methyl 5-bromonicotinate and isopropylboronic acid.

Step 1: Reaction Setup

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromonicotinate (1.0 eq), isopropylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of inert gas.

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (volume calculated to make the initial solution ~0.1 M).[2]

Step 2: Reaction Execution

  • Heat the reaction mixture to 90-95°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

Step 3: Work-up and Purification (Ester)

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude methyl 5-isopropylnicotinate by column chromatography on silica gel.

Step 4: Saponification

  • Dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or gentle heat (40-50°C) until the ester is fully consumed (monitor by TLC).

  • Remove the methanol under reduced pressure.

Step 5: Isolation of Final Product

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 2M HCl dropwise with stirring to adjust the pH to ~3-4. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram: Suzuki-Miyaura Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Saponification cluster_isolate 4. Isolation reagents Combine: - Methyl 5-bromonicotinate - Isopropylboronic Acid - K3PO4 - Pd(PPh3)4 setup Assemble under Argon reagents->setup degas Degas Solvent (Dioxane/Water) degas->setup heat Heat to 95°C (8-16h) setup->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography (Purified Ester) extract->purify saponify Saponification (NaOH, MeOH/H2O) purify->saponify acidify Acidify to pH 3-4 saponify->acidify precipitate Precipitate & Filter acidify->precipitate product This compound precipitate->product caption Suzuki-Miyaura Synthesis Workflow

Caption: Suzuki-Miyaura Synthesis Workflow

Troubleshooting Decision Tree

G cluster_suzuki Suzuki Coupling cluster_grignard Grignard Reaction cluster_oxidation Oxidation start Low Yield or No Reaction q1 Which Reaction? start->q1 suzuki_q1 Check Catalyst Activity q1->suzuki_q1 Suzuki grignard_q1 Anhydrous Conditions? q1->grignard_q1 Grignard oxidation_q1 Selectivity Issue? q1->oxidation_q1 Oxidation suzuki_a1 Degas Solvents Thoroughly Use Fresh Catalyst suzuki_q1->suzuki_a1 Inactive suzuki_q2 Check Reagent Quality suzuki_q1->suzuki_q2 Active suzuki_a2 Use Fresh Boronic Acid or Pinacol Ester suzuki_q2->suzuki_a2 Poor suzuki_q3 Check Base/Solvent suzuki_q2->suzuki_q3 Good suzuki_a3 Switch to Stronger Base (K3PO4) Optimize Solvent Ratio suzuki_q3->suzuki_a3 Suboptimal grignard_a1 Flame-Dry Glassware Use Anhydrous Solvent grignard_q1->grignard_a1 No grignard_q2 Mg Activation? grignard_q1->grignard_q2 Yes grignard_a2 Use Activator (I2) Crush Mg Turnings grignard_q2->grignard_a2 No oxidation_a1 Control Stoichiometry Add Oxidant Portion-wise Optimize Temperature oxidation_q1->oxidation_a1 Yes caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree

References

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • ResearchGate. (2015). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a.
  • Google Patents. (2014). CN104119269A - Synthetic method of 6-isopropyl nicotinic acid.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Google Patents. (n.d.). CN114181139A - Synthetic method of 5-halogenated nicotinic acid.
  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • YouTube. (2018). Grignard Reagent Reaction Mechanism.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • Google Patents. (n.d.). US2409345A - Process for the preparation of nicotinic acid.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
  • Google Patents. (n.d.). US2485152A - Ester of nicotinic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • ResearchGate. (2012). ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics.

Sources

Technical Support Center: 5-Isopropylnicotinic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 5-Isopropylnicotinic acid. It provides practical insights, troubleshooting strategies, and experimental protocols to address common challenges related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a derivative of nicotinic acid (Vitamin B3).[1] Structurally, it is a pyridinecarboxylic acid with an isopropyl group at the 5-position.[2] Understanding its solubility is critical for a wide range of applications, including:

  • Drug Formulation: Ensuring the compound can be dissolved in appropriate solvents for administration and delivery.

  • Organic Synthesis: Selecting suitable solvents for reactions and purifications.

  • Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR.

Q2: I can't find specific solubility data for this compound. How can I estimate its behavior?

  • Structural Analysis: The molecule has a polar pyridine ring and a carboxylic acid group, which can participate in hydrogen bonding. However, the addition of the nonpolar isopropyl group increases its lipophilicity compared to nicotinic acid. This suggests it will have somewhat different solubility characteristics, likely favoring slightly less polar solvents than its parent compound, or showing enhanced solubility in a broader range of organic solvents.

  • Parent Compound Data: Nicotinic acid itself has been studied in various solvents. The observed solubility order is generally Dimethyl Sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[3][4] This provides an excellent starting point for solvent selection.

Q3: Which organic solvents are the best initial candidates for dissolving this compound?

Based on the analysis of the parent compound, the following solvents are recommended as starting points:

  • Dimethyl Sulfoxide (DMSO): As a powerful, polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of compounds, including nicotinic acid and its derivatives.[5][6] It is often used to create high-concentration stock solutions.

  • Alcohols (Ethanol, Methanol): These protic solvents can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen, making them effective solvents for nicotinic acid.[3][7]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with strong solvating capabilities. Nicotinic acid is known to be soluble in DMF.[8]

Troubleshooting Guide for Solubility Issues

This section addresses common problems encountered during the solubilization of this compound.

Q4: My compound is not dissolving in my chosen solvent, even at a low concentration. What are my next steps?

If you are facing poor solubility, follow this systematic approach:

  • Apply Gentle Energy:

    • Heating: Gently warm the solution. Increased temperature often significantly increases solubility. Be cautious and ensure the compound is stable at the elevated temperature.

    • Sonication: Use a sonicator bath to break up solid particles and enhance the solvent-solute interaction at the surface.

  • Re-evaluate Your Solvent Choice:

    • If you started with a nonpolar solvent (e.g., hexane, toluene) or a moderately polar solvent (e.g., ethyl acetate), the compound may not be soluble.

    • Action: Switch to a more polar solvent. As indicated by data on the parent compound, DMSO is an extremely effective solvent for nicotinic acids.[3][9]

  • Consider a Solvent Mixture: Sometimes, a mixture of solvents can provide the ideal polarity for dissolution. For example, a mixture of ethanol and a small amount of a less polar solvent might be effective.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow start Start: Compound Insoluble gentle_heat 1. Apply Gentle Heat / Sonication start->gentle_heat check_dissolution1 Is the solution clear? gentle_heat->check_dissolution1 success Success: Compound Solubilized check_dissolution1->success Yes re_evaluate 2. Re-evaluate Solvent Choice check_dissolution1->re_evaluate No solvent_table Consult Solvent Polarity (DMSO > Ethanol > Acetone > Ethyl Acetate) re_evaluate->solvent_table try_stronger 3. Use a More Potent Solvent (e.g., DMSO, DMF) re_evaluate->try_stronger check_dissolution2 Is the solution clear? try_stronger->check_dissolution2 check_dissolution2->success Yes consider_mixture 4. Consider a Solvent Mixture (e.g., Dichloromethane/Methanol) check_dissolution2->consider_mixture No final_check Still Insoluble? consider_mixture->final_check final_check->success No, but soluble consult Consult literature for analogous compounds or perform detailed solubility screening final_check->consult Yes

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q5: The compound dissolved initially with heat, but it crashed out of solution upon cooling. What does this mean?

This indicates that you created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent.

  • Causality: The thermal energy you provided allowed the solvent to accommodate more solute than it could at room temperature. Upon cooling, the thermodynamic equilibrium shifted, and the excess, unsolvated compound precipitated.

  • Solution:

    • Your current concentration exceeds the room temperature solubility limit. You must either work with a lower concentration or maintain the solution at an elevated temperature (if experimentally feasible).

    • To prepare a stable stock solution for storage at room temperature or colder, you must determine the saturation point at that temperature.

Q6: How do I prepare a stable, high-concentration stock solution?

For preparing stock solutions (e.g., for cell culture or high-throughput screening), DMSO is the solvent of choice.[5][8]

  • Start by adding a small amount of DMSO to your weighed solid.

  • Vortex or sonicate until the solid is fully dissolved.

  • Carefully add more DMSO to reach your final desired concentration.

  • If you notice any precipitation, it means you have exceeded the solubility limit. You will need to prepare a new, more dilute stock solution.

  • For long-term storage, refer to the supplier's recommendation, which is often at 4°C or -20°C.[2][8]

Experimental Protocol: Determining Solubility

This protocol provides a reliable gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from established procedures for determining the solubility of nicotinic acid.[3]

Objective: To quantify the maximum mass of this compound that can be dissolved in a specific volume of a chosen organic solvent at a controlled temperature.

Materials:

  • This compound (≥98% purity)[2]

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 4 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. b. Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). d. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The presence of undissolved solid at the end of this period is essential for confirming saturation.

  • Sample Collection and Filtration: a. After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe. c. Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination: a. Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heat which could cause the compound to sublime or decompose. b. Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. c. Weigh the vial containing the dried solute.

  • Calculation: a. Mass of Solute: Subtract the initial tare weight of the vial from the final weight. b. Solubility: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant Collected (mL)

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: Perform a time-course study (e.g., taking samples at 12, 24, and 48 hours). If the calculated solubility remains constant after 24 hours, equilibrium has been reached.

  • Reproducibility: Run the experiment in triplicate to ensure the results are consistent and reliable. The standard deviation of the measurements should be low.

References

  • Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30)
  • Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30)
  • This compound General Inform
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents, ScienceDirect, [Link]
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF, ResearchG
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide, ResearchG
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide, Index of /, [Link]
  • Dimethyl sulfoxide, Wikipedia, [Link]
  • Molar enthalpies of solution in DMSO, ResearchG
  • DMSO, gChem Global, [Link]

Sources

Resolving 5-Isopropylnicotinic acid solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 5-Isopropylnicotinic acid. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the fundamental principles behind them, ensuring your experimental success.

Technical Support Center: this compound

This guide is structured in a question-and-answer format to directly address the common and complex solubility issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Is this expected?

A1: Yes, this is an expected challenge. This compound, like its parent compound nicotinic acid, is an organic acid with limited aqueous solubility. Its chemical structure contains both a hydrophilic pyridinecarboxylic acid portion and a lipophilic (hydrophobic) isopropyl group. The presence of the isopropyl group increases the molecule's overall lipophilicity (LogP ≈ 1.9) compared to nicotinic acid, further reducing its affinity for water.[1] Therefore, achieving high concentrations in pure water at neutral pH is often difficult.

Q2: What are the primary factors that govern the solubility of this compound?

A2: The solubility of this compound is primarily governed by two factors:

  • The pH of the Solvent: As a carboxylic acid, its state of ionization is pH-dependent. At low pH (acidic conditions), it exists predominantly in its neutral, protonated (-COOH) form, which is less polar and thus less soluble in water.[2] As the pH increases above its acid dissociation constant (pKa), it deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and, therefore, more water-soluble.[3][4]

  • Solvent Polarity: The principle of "like dissolves like" is critical. The molecule has both polar and non-polar regions. While pure water is a highly polar solvent, organic solvents or aqueous mixtures with modified polarity can be more effective.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Issue 1: My compound won't dissolve in aqueous buffers for cell-based assays.

This is the most common challenge. The solution typically involves adjusting the pH of your aqueous medium.

This method leverages the acidic nature of the molecule to form a soluble salt in situ.

Scientific Rationale: The key is to raise the pH of the solution to a level significantly above the compound's pKa. While the exact pKa of this compound is not widely published, we can estimate it to be around 4.5 - 5.0, similar to related structures like benzoic acid (pKa 4.2) and nicotinic acid.[5][6] By increasing the pH (e.g., to 7.4 for physiological buffers or higher), you shift the equilibrium from the sparingly soluble neutral acid to the highly soluble anionic salt form.[2]

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add a small amount of your target aqueous buffer (e.g., PBS, TRIS) to the powder. It will likely form a suspension.

  • Basification: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise.

  • Monitor Dissolution: Continue adding the base and stirring until the solid completely dissolves. The solution should become clear.

  • Final pH and Volume Adjustment: Once dissolved, carefully adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 1 M HCl). Be cautious not to lower the pH too much, as the compound may precipitate out of solution. Finally, add the remaining buffer to reach your target final volume and concentration.

Trustworthiness Check: A self-validating aspect of this protocol is the visual confirmation of dissolution upon basification and the potential for precipitation if the solution is over-acidified, directly demonstrating the pH-dependent solubility.

G

Issue 2: I need to prepare a high-concentration stock solution in an organic solvent.

For creating concentrated stocks that can be diluted into aqueous media later, using an organic solvent is the preferred method.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This "polarity tuning" makes the solvent environment more favorable for dissolving molecules like this compound, which possess both polar and non-polar characteristics. Solvents like DMSO are highly effective due to their ability to act as both hydrogen bond acceptors and donors, interacting favorably with various parts of the solute molecule.[9]

Step-by-Step Methodology:

  • Select a Solvent: Choose a suitable organic solvent. Based on data for the parent compound, nicotinic acid, DMSO is an excellent first choice, followed by ethanol.[9] A product data sheet for nicotinic acid also confirms solubility in DMSO and dimethylformamide (DMF) at approximately 1 mg/mL, which can serve as a starting point.[10]

  • Dissolution: Add the weighed this compound to your chosen solvent.

  • Facilitate Dissolution: Use a vortex mixer or sonication bath to aid the dissolution process. Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound is stable at that temperature.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, to maintain stability.[10]

Trustworthiness Check: When diluting the organic stock into an aqueous buffer for your experiment, be mindful of the final solvent concentration. High concentrations of organic solvents (typically >1%) can be toxic to cells or interfere with assays. Always run a vehicle control (buffer + same concentration of organic solvent) in your experiments.

The following table, based on solubility data for the closely related nicotinic acid, provides a starting point for solvent selection.

SolventPolarityHydrogen BondingExpected Solubility for Nicotinic Acid Derivatives
DMSO HighH-bond AcceptorExcellent [9]
Ethanol HighH-bond Donor/AcceptorGood[9]
Water Very HighH-bond Donor/AcceptorPoor to Moderate (pH-dependent)[3]
Acetone MediumH-bond AcceptorLow[9]
Acetonitrile MediumH-bond AcceptorVery Low[9]
Issue 3: Standard methods are failing, and I'm observing precipitation in my final assay medium.

If pH adjustment and simple co-solvents are insufficient, particularly for very high concentrations or complex formulations, advanced techniques may be necessary.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules, like this compound, shielding the hydrophobic isopropyl group from the aqueous environment.[12][13] This "host-guest" complex is significantly more water-soluble than the drug alone.[14]

Workflow:

  • Selection: Choose a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.[11][15]

  • Preparation: Prepare an aqueous solution of the chosen cyclodextrin.

  • Complexation: Add the this compound powder to the cyclodextrin solution and stir vigorously, often overnight, to allow for complex formation.

  • Filtration: Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

G Start Start: Need to Solubilize This compound Aqueous_Check Is the final medium aqueous? Start->Aqueous_Check Concentration_Check Is a high concentration stock needed? Aqueous_Check->Concentration_Check No pH_Adjust Use Protocol 1: pH Adjustment Aqueous_Check->pH_Adjust Yes Concentration_Check->pH_Adjust No Cosolvent Use Protocol 2: Organic Co-solvent (e.g., DMSO) Concentration_Check->Cosolvent Yes Precipitation_Check Does precipitation occur upon dilution or over time? pH_Adjust->Precipitation_Check Cosolvent->Precipitation_Check Success Success: Proceed with Experiment Precipitation_Check->Success No Advanced Consider Advanced Strategy: Cyclodextrin Complexation Precipitation_Check->Advanced Yes Advanced->Success

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
  • Patel, V. R., & Agrawal, Y. K. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
  • ResearchGate. (n.d.).
  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
  • Pauli, G., et al. (2024).
  • SciSpace. (n.d.).
  • Shaikh, A. R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
  • Todkar, S. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
  • Wikipedia. (n.d.). Cosolvent. [Link]
  • SlideShare. (n.d.). Co-solvents.pptx. [Link]
  • Wikidoc. (n.d.). Cosolvent. [Link]
  • Solubility of Things. (n.d.). Niacin. [Link]
  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]
  • Reddit. (2012).
  • Journal of Chemical and Engineering Data. (n.d.).
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of...[Link]
  • Semantic Scholar. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • J&K Scientific LLC. (n.d.). This compound. [Link]
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • PubChem. (n.d.). 5-(Cyclopropylmethyl)nicotinic acid. [Link]
  • Chemistry LibreTexts. (2024).
  • OWL. (n.d.).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]
  • PubChem. (n.d.). 5-Bromonicotinic acid. [Link]
  • PubChem. (n.d.). Nicotinic Acid. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, achieving symmetric, Gaussian peaks in your High-Performance Liquid Chromatography (HPLC) analyses is paramount for accurate quantification and robust methods. Nicotinic acid (Niacin), a polar acidic compound, frequently presents a common, yet frustrating, challenge: peak tailing.

This guide is designed to move beyond generic advice. It provides a structured, in-depth troubleshooting framework rooted in chromatographic principles. My goal is to equip you with the expertise to not only solve the immediate problem but also to understand the underlying causes, enabling you to build more resilient methods for the future. We will approach this systematically, addressing issues from the mobile phase to the column and hardware, ensuring a logical and efficient resolution process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of peak tailing for acidic analytes like nicotinic acid in reversed-phase HPLC?

A1: The Root Cause Analysis

Peak tailing for an acidic compound like nicotinic acid is almost always a symptom of unwanted secondary interactions between the analyte and the stationary phase, or issues related to the analyte's chemical state in the mobile phase.[1][2][3] The ideal reversed-phase separation is based purely on hydrophobic interactions, but several factors can disrupt this, leading to a distorted peak shape.

The most common culprits include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic.[2][4] If not properly deactivated (end-capped), these sites can form strong ionic or hydrogen-bond interactions with polar analytes, delaying a portion of the analyte molecules and causing the characteristic "tail".[1][3][5]

  • Incorrect Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your analyte and the residual silanols. If the pH is too close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist simultaneously, leading to peak broadening or tailing.[4][6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. While this often causes peak fronting, severe cases can manifest as tailing.[2][3][5]

  • Trace Metal Contamination: Trace metals within the silica matrix or from HPLC hardware can chelate with analytes that have chelating functional groups, causing peak tailing.[1]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter, loose fittings, or a large detector flow cell, can contribute to dead volume, which causes peak broadening and tailing.[4][7]

Q2: My nicotinic acid peak is tailing. How does mobile phase pH play a role and how can I optimize it?

A2: Mastering pH for Peak Symmetry

This is the most critical parameter for ionizable compounds. The relationship between the mobile phase pH and the analyte's pKa governs retention, selectivity, and peak shape.[8][9][10]

The Underlying Principle: Ion Suppression

Nicotinic acid is a carboxylic acid with a pKa of approximately 4.75.[11]

  • When pH ≈ pKa: A significant population of both the ionized (anionic, more polar) and non-ionized (neutral, more hydrophobic) forms of nicotinic acid exist. The ionized form is less retained on a reversed-phase column and wants to elute quickly, while the neutral form is more retained. This dual state leads to a smeared-out peak.[6]

  • When pH > pKa + 2: The acid is almost entirely in its ionized (anionic) form. It will have very little retention on a C18 column.

  • When pH < pKa - 2: The acid is almost entirely in its neutral, non-ionized form. This is the desired state for good retention and peak shape in reversed-phase chromatography.

Simultaneously, lowering the pH protonates the acidic silanol groups on the stationary phase, rendering them neutral and minimizing the secondary ionic interactions that cause tailing.[1][5][12]

Troubleshooting Protocol: pH Optimization

  • Objective: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of nicotinic acid. A target pH of 2.5 - 3.0 is ideal.

  • Buffer Selection: Choose a buffer system with a pKa close to your target pH. For a pH of 2.5-3.0, a phosphate buffer or formic acid is an excellent choice.

  • Step-by-Step Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add the buffering agent (e.g., potassium phosphate monobasic or formic acid) to a concentration of 10-25 mM.[13] This concentration is usually sufficient to provide buffering capacity without risking precipitation.

    • Use a calibrated pH meter to adjust the pH of the aqueous solution using an appropriate acid (e.g., phosphoric acid).

    • Filter the buffer through a 0.45 µm or 0.22 µm filter before mixing with the organic modifier (e.g., acetonitrile or methanol).

  • Verification: Analyze your nicotinic acid standard with the new mobile phase. You should observe a significant improvement in peak symmetry and likely an increase in retention time.

ParameterValue/RecommendationRationale
Analyte Nicotinic AcidPolar acidic compound
pKa ~4.75[11]Dictates ionization state based on pH
Target pH 2.5 - 3.0 Suppresses analyte ionization and silanol activity[1][12]
Recommended Buffers Phosphate, FormateEffective buffering capacity in the target pH range
Buffer Concentration 10-25 mMBalances buffering capacity with solubility[13]
Q3: I've adjusted the pH, but tailing persists. How do I mitigate secondary silanol interactions?

A3: Combating Active Sites on the Column

If pH optimization alone doesn't resolve the tailing, the issue is likely strong secondary interactions with active sites on your column.[1][14] This is common with older, Type-A silica columns or columns that have degraded over time.

Here are three effective strategies:

Strategy 1: Use a Modern, High-Purity Column The most effective long-term solution is to use a column packed with high-purity, Type-B silica that is densely bonded and thoroughly end-capped.[1][2] End-capping uses a small silane (like trimethylchlorosilane) to block the majority of residual silanols, creating a more inert surface. Hybrid silica-organic particles also offer improved peak shape and pH stability.

Strategy 2: Modify the Mobile Phase If replacing the column isn't an option, you can add reagents to the mobile phase to mask the active silanols.

  • Ion-Pairing Additives: Low concentrations (0.05% - 0.1%) of an acid like Trifluoroacetic Acid (TFA) can act as an ion-pairing agent and further suppress silanol activity.[13][15][16] TFA effectively neutralizes residual silanols and provides a counter-ion for any positively charged sites on the analyte (though less relevant for nicotinic acid), improving peak shape.[14][17]

    • Protocol: Add 0.1% TFA (v/v) to both your aqueous (A) and organic (B) mobile phase components to ensure consistent concentration during gradient elution. Be aware that TFA can suppress ionization in mass spectrometry detectors.[15]

  • Increase Buffer Strength: Increasing the buffer concentration (e.g., to 50 mM) can sometimes improve peak shape. The higher concentration of buffer ions can compete with the analyte for interaction with active sites, effectively "shielding" the silanols.[1]

Strategy 3: Evaluate Alternative Column Chemistries For highly polar acids that are difficult to retain even at low pH, consider a column with a different stationary phase.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This provides an alternative interaction mechanism and shields silanols, often improving peak shape for polar compounds.

  • Aqueous-Compatible Phases (e.g., AQ-C18): These columns are designed to prevent phase collapse in highly aqueous mobile phases and often use polar end-capping, which improves the peak shape of polar analytes.[18]

Q4: My peak shape is fine for the standard, but tails when I inject my sample matrix. What's happening?

A4: Addressing Matrix Effects and Sample Preparation

This is a classic case of matrix interference. Components in your sample matrix (e.g., plasma, formulation excipients) can interact with the column or analyte, causing peak distortion.

Possible Causes & Solutions:

  • Matrix Overload: Components in the matrix can overload the column, interfering with the chromatography of your target analyte.

    • Solution: Dilute your sample further if sensitivity allows. Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE) , to remove interfering components. A method for nicotinic acid analysis in meat products, for example, uses an Oasis MCX cartridge for cleanup.[19]

  • Sample Solvent Mismatch: The solvent your sample is dissolved in can act as the initial mobile phase upon injection. If your sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it will cause peak distortion.[3][7]

    • Solution: As a rule, your sample solvent should be as weak as, or slightly weaker than, your starting mobile phase. Reconstitute your final sample extract in the initial mobile phase.

  • pH Mismatch: The sample itself might have a pH that is drastically different from the mobile phase, temporarily altering the chromatographic conditions at the column inlet.

    • Solution: Ensure your final sample preparation step involves dilution into a buffered solution that matches the mobile phase pH.

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient path to a solution. The following diagram outlines a recommended workflow.

HPLC_Tailing_Troubleshooting cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Stationary Phase cluster_3 System & Sample Checks cluster_4 Resolution start Observe Peak Tailing for Nicotinic Acid check_pH Is Mobile Phase pH 2 units below pKa (~4.75)? (Target: pH 2.5-3.0) start->check_pH adjust_pH Action: Adjust pH using a suitable buffer (e.g., 20mM Phosphate) check_pH->adjust_pH No check_column Is the column modern, high-purity, and end-capped? check_pH->check_column Yes adjust_pH->check_column add_modifier Action 1: Add Mobile Phase Modifier (0.1% TFA) check_column->add_modifier No check_system Check for Extra-Column Volume, Overload, and Sample Solvent Mismatch check_column->check_system Yes replace_column Action 2: Replace with a new, high-performance column (e.g., Type-B Silica, Hybrid) add_modifier->replace_column or add_modifier->check_system end Problem Solved: Symmetrical Peak Achieved add_modifier->end Try This First replace_column->end If Modifier Fails fix_system Action: Reduce tubing length, dilute sample, match sample solvent to mobile phase check_system->fix_system Issue Found check_system->end No Issues Found/ Problem Persists? Consult Sr. Scientist fix_system->end

Caption: A logical workflow for troubleshooting nicotinic acid peak tailing.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America.
  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024). ResearchGate.
  • YMC looks at use of TFA in HPLC applications. (2010). Laboratory Talk.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • HPLC Peak Shape Troubleshooting Solution Column. (2024). uHPLCs.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks.
  • Pelzer, M., et al. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific.
  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc.
  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
  • USP Methods for the Analysis of Niacin with the Legacy L1 Column. (n.d.). SIELC Technologies.
  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. (2025). ResearchGate.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation.
  • Nicotinic Acid. (n.d.). PubChem.
  • [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. (2012). PubMed.
  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023). DiVA portal.
  • Nicotinamide. (n.d.). PubChem.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora.
  • Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. (2014). Journal of Chromatographic Science.
  • USP Monographs: Niacin. (n.d.). USP29-NF24.
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America.
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu.
  • Nicotinic Acid. (n.d.). The Japanese Pharmacopoeia.
  • Ion-Pairing Agents | HPLC. (2024). Mason Technology.
  • Showing Compound Nicotinamide (FDB012485). (2010). FooDB.
  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs.
  • Niacinamide (YMDB00274). (n.d.). Yeast Metabolome Database.
  • USP Monographs: Niacin Tablets. (n.d.). USP29-NF24.

Sources

Technical Support Center: Optimizing Mobile Phase for 5-Isopropylnicotinic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Isopropylnicotinic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common high-level questions regarding the analysis of this compound, establishing the core principles that guide mobile phase selection.

Q1: Why is mobile phase pH the most critical parameter for analyzing this compound?

The molecular structure of this compound contains a carboxylic acid functional group. The ionization state of this group is highly dependent on the pH of the surrounding environment, which in HPLC is the mobile phase.

  • Mechanism of Action : In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). When the mobile phase pH is significantly above the analyte's pKa, the carboxylic acid group deprotonates to its carboxylate form (-COO⁻). This ionized form is highly polar and has minimal affinity for the stationary phase, leading to poor or no retention.[1][2]

  • Ion Suppression : To achieve consistent and adequate retention, we employ a strategy called "ion suppression." By adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa, we ensure the carboxylic acid group remains in its protonated, neutral form (-COOH).[1][3][4] This uncharged state makes the molecule significantly more hydrophobic, thereby increasing its retention time and promoting a stable, predictable interaction with the column.[2][3]

Q2: What is the pKa of this compound, and how does it guide my choice of mobile phase pH?

Based on the ion suppression principle, the optimal mobile phase pH should be set approximately 2 units below this value.

Recommended pH Range: 2.5 – 3.0

Operating in this pH range ensures that the analyte is over 99% in its non-ionized form, leading to robust retention and minimizing the peak shape issues that can arise when analyzing a compound close to its pKa.[1][6]

Q3: I'm starting from scratch. What is a good universal starting mobile phase for this compound?

A robust starting point for method development balances retention, efficiency, and stability. For this compound on a standard C18 column, the following conditions are recommended:

  • Column: High-purity silica C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Elution Mode: Gradient elution from 10% to 90% ACN over 15-20 minutes to determine the approximate elution composition, followed by optimization to an isocratic method if possible.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 260 nm, requires experimental verification).

This low-pH phosphate buffer effectively controls the analyte's ionization state and minimizes secondary interactions with the silica backbone of the stationary phase.[7]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic modifiers, but they offer different selectivities and performance characteristics.[8][9]

  • Acetonitrile (ACN): Generally the preferred starting solvent. It typically provides lower backpressure and higher chromatographic efficiency (sharper peaks) compared to methanol. Its dipole-dipole interactions can offer unique selectivity.[8]

  • Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding. It can sometimes provide better resolution for compounds that are difficult to separate with ACN. If you face co-elution issues with impurities, switching to methanol is a powerful tool to alter selectivity.[8]

Recommendation: Start with Acetonitrile. If selectivity needs to be improved, try substituting with Methanol or using a ternary mixture of Water/ACN/MeOH.

Q5: Which buffer should I choose, and at what concentration?

The choice of buffer depends on the desired pH and the detection method (UV vs. MS).[10][11] A buffer is most effective within ±1 pH unit of its pKa.[6][10]

  • For UV Detection (pH 2-3): Phosphate buffer is an excellent choice. It has a pKa around 2.1, providing strong buffering capacity in the ideal range for this compound.[10][12] It is also UV transparent at wavelengths above 210 nm.

  • For LC-MS Detection: Volatile buffers are required.[11] Formic acid (0.1%) will naturally produce a pH of ~2.7 and is highly compatible with mass spectrometry.[13] Ammonium formate can be used to create a buffered system if more precise pH control is needed. Avoid non-volatile phosphate buffers with MS detectors.

Buffer Concentration: A concentration of 10-25 mM is typically sufficient for analytical scale separations to provide adequate buffering capacity without risking precipitation when mixed with the organic phase.[10][14]

Section 2: Troubleshooting Guide - Resolving Specific Issues

This section provides a systematic approach to diagnosing and solving common chromatographic problems encountered during the analysis of this compound.

Q1: My peak for this compound is tailing severely. What are the likely causes and how do I fix it?

Peak tailing is the most common peak shape problem and usually indicates an undesirable secondary retention mechanism or a chemical issue.[7][15]

Cause 1: Secondary Silanol Interactions (Most Common) The surface of silica-based stationary phases contains residual silanol groups (Si-OH). At mid-range pH (e.g., > 4), these groups can deprotonate to Si-O⁻, creating negatively charged sites. These sites can interact electrostatically with any polar part of the analyte, causing a secondary retention mechanism that leads to peak tailing.[7][16]

  • Solution 1 (Primary Fix): Lower Mobile Phase pH. By operating at a low pH (e.g., 2.5-3.0), the vast majority of silanol groups are protonated and neutral (Si-OH), effectively eliminating this unwanted interaction.[7] This is the most effective way to improve peak shape for acidic and basic compounds.

  • Solution 2: Use a Modern, End-Capped Column. High-purity, base-deactivated columns have a much lower concentration of active silanol groups. If you are using an older column, upgrading can significantly improve peak shape.

Cause 2: Mobile Phase pH is too close to the Analyte's pKa If the mobile phase pH is within ~1.5 units of the pKa (~4.7-5.0), the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms have different retention times, and their rapid interconversion on the column can lead to a broad, tailing peak.[1]

  • Solution: As above, ensure the mobile phase pH is robustly controlled at least 1.5-2.0 units below the pKa. A pH of 2.5 is a safe and effective choice.

Cause 3: Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing that slopes into a right triangle shape.[15]

  • Solution: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

Q2: My peak is fronting. What does this mean?

Peak fronting (where the front of the peak is less steep than the back) is less common than tailing.

  • Cause 1: Poor Sample Solvent Compatibility. If the sample is dissolved in a solvent that is much stronger (more non-polar) than the mobile phase, it can cause the initial band of analyte to travel too quickly through the start of the column, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase itself. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Cause 2: Column Overload. While often associated with tailing, severe mass overload can also manifest as fronting.[3]

    • Solution: Dilute the sample and re-inject as described above.

Q3: My retention time is drifting and unstable between injections. How do I improve reproducibility?

Retention time instability is a classic sign that the system or mobile phase is not properly equilibrated or is changing over time.[17]

  • Cause 1: Insufficient Column Equilibration. Switching from a high organic to a low organic mobile phase requires significant time for the C18 chains to re-equilibrate.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this translates to 20-30 minutes.

  • Cause 2: Poor pH Control or Buffer Instability. If the buffer concentration is too low or the chosen pH is at the edge of the buffer's effective range, small changes can lead to pH drift and, consequently, retention time drift.[17]

    • Solution: Use a buffer concentration of at least 10-25 mM. Ensure the mobile phase pH is firmly within the buffer's working range (pKa ± 1). Prepare fresh mobile phase daily, as the pH of aqueous solutions can change upon standing (e.g., absorption of CO₂).

  • Cause 3: Mobile Phase Composition Change. If the mobile phase is not mixed well or if one component is evaporating faster than another (especially with volatile solvents), the composition can change, affecting retention.

    • Solution: Always filter and degas fresh mobile phase. Keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization.

Section 3: Experimental Protocols

Protocol 1: Preparation of Mobile Phase A (25 mM Potassium Phosphate, pH 2.5)
  • Weighing: Accurately weigh ~3.40 g of monobasic potassium phosphate (KH₂PO₄) and transfer it to a 1000 mL volumetric flask.

  • Dissolving: Add ~900 mL of HPLC-grade water and swirl or sonicate until the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05.

  • Final Volume: Bring the solution to the final volume of 1000 mL with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the entire buffer solution through a 0.22 µm nylon or PVDF membrane filter to remove particulates.

  • Degassing: Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum degassing system before use.

Protocol 2: Systematic Mobile Phase Optimization Workflow

This protocol outlines a logical sequence for refining the initial mobile phase conditions to achieve optimal separation.

  • Initial Gradient Run: Using the starting conditions from FAQ Q3 (e.g., Phosphate pH 2.5 / ACN gradient), perform a broad gradient run (e.g., 5-95% ACN over 20 min) to determine the elution strength (%) required to elute the this compound peak.

  • Isocratic Method Development: Based on the gradient run, calculate an approximate isocratic mobile phase composition. A good starting point is the organic percentage at which the peak apex eluted.

  • Optimize Organic Content (%B): Perform a series of isocratic runs, adjusting the %ACN up or down by 2-5% increments. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak.[8] This ensures the peak is well-retained beyond the void volume but does not have an excessively long run time.

  • Optimize pH (If Necessary): If peak shape is still suboptimal, perform runs at pH 2.5, 2.8, and 3.0 to see the effect on peak asymmetry and retention. Select the pH that provides the best symmetry and robustness.

  • Change Organic Modifier (If Necessary): If co-eluting impurities are present, repeat steps 1-3 using Methanol as the organic modifier to see if selectivity and resolution can be improved.

  • Method Validation: Once the final conditions are selected, perform system suitability injections to verify parameters like retention time precision, peak asymmetry, and efficiency (plate count).

Section 4: Data Summaries & Workflow Visualization

Data Presentation

Table 1: Common Buffers for Reversed-Phase HPLC at Acidic pH

Buffer SystempKa(s)Effective pH RangeUV CutoffMS Compatibility
Phosphate2.1, 7.2, 12.31.1 - 3.1~210 nmNo
Formate3.82.8 - 4.8~210 nmYes
Acetate4.83.8 - 5.8~210 nmYes
Trifluoroacetic Acid (0.1%)~0.5~2.0 (unbuffered)~210 nmYes (can cause ion suppression)

Data compiled from references[6][10][12][13].

Table 2: Representative Data on the Effect of Mobile Phase pH on this compound (Conditions: 45:55 Acetonitrile:Buffer on a C18 column. Data is illustrative.)

Mobile Phase pHAnalyte StateExpected Retention Factor (k')Expected Peak Asymmetry (As)Rationale
6.0>90% Ionized< 0.5Poor (>2.0)Analyte is polar; elutes near void volume.
4.8 (at pKa)50% Ionized1.5Very Poor (>2.5)Mixed ionization states lead to severe tailing.[1]
3.0>98% Neutral4.5Good (1.1 - 1.3)Ionization is suppressed; good retention and shape.
2.5>99% Neutral5.0Excellent (1.0 - 1.2)Full ion suppression and silanol masking.[7]
Mandatory Visualizations

MobilePhaseSelection start Start: Analyze This compound pka Estimate pKa (~4.7-5.0) start->pka rule Apply 'pKa - 2' Rule for Ion Suppression pka->rule ph_select Target pH = 2.5 - 3.0 rule->ph_select detector Select Detector ph_select->detector uv UV Detector detector->uv UV ms MS Detector detector->ms MS buffer_uv Choose Phosphate Buffer (25 mM, pH 2.5) uv->buffer_uv buffer_ms Choose Formic Acid (0.1%) ms->buffer_ms organic Select ACN as Organic Modifier buffer_uv->organic buffer_ms->organic method Starting Method: ACN / Buffer Gradient organic->method

Caption: Initial mobile phase selection workflow for this compound.

TailingTroubleshooting start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower pH to 2.5 using Phosphate or Formic Acid check_ph->adjust_ph No check_load Is Sample Concentration Too High? check_ph->check_load Yes resolved Problem Resolved adjust_ph->resolved dilute Action: Dilute Sample 10x and Re-inject check_load->dilute Yes check_column Is Column Old or Not Base-Deactivated? check_load->check_column No dilute->resolved replace_column Action: Replace with a Modern, End-Capped C18 Column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Systematic troubleshooting workflow for peak tailing issues.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Restek. (n.d.). Reversed-phase HPLC Buffers.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • ResearchGate. (2025, August 8). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • SIELC Technologies. (n.d.). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. (2022, January 24). A Guide For Selection of Buffer for HPLC.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis....
  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of potential analytical methods for the quantification of 5-Isopropylnicotinic acid, a key substituted pyridine derivative. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind methodological choices, grounded in internationally recognized regulatory standards.

The narrative that follows is built upon the foundational principles of scientific integrity, drawing from extensive experience in analytical development. Every recommendation and protocol is designed to be a self-validating system, ensuring that the data generated is not only accurate but also robust and defensible.

The Critical Role of Method Validation in Drug Development

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For a compound like this compound, which may serve as a crucial intermediate or active pharmaceutical ingredient (API), an unvalidated or poorly validated analytical method can lead to inaccurate batch release data, flawed stability studies, and ultimately, compromise patient safety.[2]

The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the global standard for analytical method validation.[3][4][5] These guidelines, particularly ICH Q2(R2), provide a framework for demonstrating that an analytical procedure is fit for its purpose.[6][7][8]

A Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound is a critical decision that impacts sensitivity, specificity, and throughput. Here, we compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectroscopy
Specificity High; can separate the analyte from impurities and degradation products.[9]High; excellent separation for volatile compounds. Derivatization may be needed for polar analytes like nicotinic acid derivatives.[10]Low; susceptible to interference from other UV-absorbing compounds.[11]
Sensitivity High; typically in the µg/mL to ng/mL range.[12]Very high; often in the ng/mL to pg/mL range, especially with mass spectrometry (MS) detection.[13][14]Moderate; generally in the µg/mL range.
Sample Volatility Not a limiting factor; suitable for a wide range of compounds.Requires the analyte to be volatile or amenable to derivatization to increase volatility.[15]Not applicable.
Instrumentation Cost Moderate to High.Moderate to High.Low.
Typical Application Assay, purity, and stability testing of drug substances and products.[3][16]Analysis of residual solvents, impurities, and volatile compounds.[10]Simple quantitative analysis where specificity is not a major concern.

Expert Rationale: For the comprehensive analysis of this compound, including the quantification of the main component and potential impurities, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable technique. Its ability to separate non-volatile, polar compounds with high specificity and sensitivity makes it the gold standard for pharmaceutical analysis. While GC can offer high sensitivity, the potential need for derivatization adds complexity and a source of variability.[10] UV-Vis spectroscopy, though simple and cost-effective, lacks the specificity required for regulatory submissions where the presence of impurities must be accurately determined.[11][17][18]

A Step-by-Step Guide to HPLC Method Validation for this compound

The following protocol outlines a comprehensive validation of a reversed-phase HPLC method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[6][19]

Experimental Workflow

The logical flow of the validation process is crucial for ensuring all parameters are adequately assessed.

HPLC Method Validation Workflow Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol System Suitability System Suitability Validation Protocol->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Validation Report Validation Report Stability->Validation Report

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocols

Instrumentation:

  • HPLC system with a UV detector (e.g., Photodiode Array detector)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Buffer Preparation (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Composition: Mix acetonitrile and the prepared phosphate buffer in a suitable ratio (e.g., 40:60 v/v). Degas the mobile phase before use.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

1. System Suitability:

  • Purpose: To ensure the chromatographic system is performing adequately before initiating the validation experiments.[2]

  • Procedure:

    • Inject the standard solution of this compound five times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates ≥ 2000

2. Specificity:

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][9]

  • Procedure:

    • Analyze a blank sample (mobile phase).

    • Analyze a placebo sample (if applicable).

    • Analyze a sample of this compound.

    • Analyze a sample of this compound spiked with known impurities and degradation products.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the this compound peak in the blank and placebo chromatograms.

    • The this compound peak should be well-resolved from all other peaks (resolution ≥ 2.0).

3. Linearity:

  • Purpose: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[3][12]

  • Procedure:

    • Prepare a series of at least five concentrations of this compound standard solution over a range of 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

4. Accuracy:

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.[3]

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Robustness:

  • Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • pH of the buffer (± 0.2 units)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria:

    • The system suitability parameters should still be met under all varied conditions.

    • The results should not be significantly different from the results obtained under the normal conditions.

7. Stability of Analytical Solution:

  • Purpose: To evaluate the stability of the sample and standard solutions under the conditions in which they will be stored and used.

  • Procedure:

    • Prepare standard and sample solutions and store them at room temperature and under refrigeration.

    • Analyze the solutions at various time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Acceptance Criteria:

    • The results should not deviate by more than 2.0% from the initial results.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, and understanding these relationships is key to a holistic validation approach.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->Robustness

Caption: Interdependencies of core validation parameters.

Conclusion

The validation of an analytical method for this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. While various analytical techniques exist, HPLC stands out as the most appropriate choice for comprehensive analysis due to its superior specificity and applicability to non-volatile compounds.

By adhering to the principles outlined in international guidelines and employing a systematic, well-documented validation protocol, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data. This guide serves as a practical framework for establishing a robust and validated analytical method for this compound, thereby contributing to the overall quality and integrity of the drug development process.

References

  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • FDA Guidance for Industry: Q2A Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. (1999). Journal of Food and Drug Analysis.
  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025). Food Research.
  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021).
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI.
  • General Steps Involved in Method Development and Valid
  • Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracte
  • Analyzing the applications of High-Performance Liquid Chromatography (HPLC) in Method Development and Validation. (2025). Asian Journal of Pharmaceutical Analysis.
  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (n.d.). PubMed Central.
  • Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. (2025).
  • Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. (2013). Analytical Methods (RSC Publishing).

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the landscape of pharmaceutical development, the synthesis of a novel compound such as 5-Isopropylnicotinic acid is a significant milestone. However, the true measure of success lies not just in the successful synthesis, but in the rigorous, unequivocal confirmation of its purity. For researchers and drug development professionals, an impurity profile is not a mere formality; it is a critical determinant of a compound's safety, efficacy, and reproducibility in downstream applications. The presence of unreacted starting materials, by-products, or residual solvents can have profound and often unforeseen consequences.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, establishing a self-validating system for purity analysis. The objective is to equip you with the expertise to not only execute these methods but to critically evaluate the data and make informed decisions.

The Analyte: this compound and Its Potential Impurities

Before delving into analytical techniques, we must understand our target molecule and the likely contaminants. This compound is a pyridine derivative. A common synthetic route for analogous compounds, such as 5-methylnicotinic acid, involves the oxidation of a substituted pyridine, for instance, using potassium permanganate to oxidize a methyl group.[1][2]

Applying this logic to our target, a plausible synthesis could involve the oxidation of 3-ethyl-5-isopropylpyridine or a similar precursor. This informs our impurity profile investigation, which may include:

  • Unreacted Starting Materials: e.g., 3-ethyl-5-isopropylpyridine.

  • Over-oxidized By-products: Such as 5-isopropylpyridine-3,x-dicarboxylic acid.[2]

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Residual Solvents: From reaction and purification steps.

  • Inorganic Salts: Remnants from reagents and work-up procedures.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

An Integrated Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on an orthogonal approach, where different techniques with distinct chemical principles are used to corroborate findings. Our strategy integrates chromatographic, spectroscopic, and elemental methods.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Analysis cluster_result Final Assessment Synthesized_Product Crude 5-Isopropylnicotinic Acid HPLC HPLC-UV/MS (Quantitative Purity, Non-Volatiles) Synthesized_Product->HPLC Primary Assay GCMS GC-MS (Volatile Impurities, Residual Solvents) Synthesized_Product->GCMS NMR qNMR & Structural ID (Identity, Molar Purity) Synthesized_Product->NMR Structure & Identity EA Elemental Analysis (Elemental Composition) Synthesized_Product->EA Bulk Purity CoA Certificate of Analysis (Purity > 99.5%) HPLC->CoA Data Consolidation GCMS->CoA Data Consolidation NMR->CoA Data Consolidation EA->CoA Data Consolidation

Caption: Integrated workflow for comprehensive purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the cornerstone of purity determination for non-volatile organic compounds in the pharmaceutical industry. It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is ideal. The polar carboxylic acid and pyridine nitrogen will interact less with a nonpolar C18 stationary phase, while potential nonpolar impurities will be retained longer. By coupling with a UV detector, we can quantify the main peak relative to impurity peaks. Further coupling to a Mass Spectrometer (MS) provides mass information for impurity identification.[3][4]

Experimental Protocol: RP-HPLC-UV
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solvents thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm (based on the pyridine chromophore).

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: Ramp from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-31 min: Ramp from 95% to 5% B

      • 31-35 min: Hold at 5% B (re-equilibration)

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The goal is typically a purity of ≥99.5%. Any peaks greater than 0.1% should be investigated, potentially using LC-MS for mass identification.

Strengths & Limitations:

  • Strengths: Highly reproducible, quantitative, excellent for separating non-volatile impurities, and widely available.

  • Limitations: May not detect impurities that do not have a UV chromophore. Volatile impurities and residual solvents are not detectable. Co-elution of impurities is possible.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[5] It separates compounds in the gas phase based on their boiling point and interaction with a stationary phase. For our analyte, the carboxylic acid group makes it non-volatile and prone to thermal degradation. Therefore, a derivatization step is necessary to convert the polar -COOH group into a more volatile silyl ester. This method is crucial for detecting volatile starting materials and residual solvents.

Experimental Protocol: Derivatization and GC-MS Analysis
  • Derivatization:

    • Accurately weigh 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample. The use of anhydrous solvent is critical to prevent hydrolysis of the derivatizing agent.[6]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Instrumentation and Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split mode (e.g., 50:1).

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

Data Interpretation: The resulting chromatogram will show peaks for the silylated derivative of this compound, as well as any volatile impurities. The mass spectrum of each peak can be compared against spectral libraries (like NIST) for identification. Quantification can be performed using an internal standard.

Strengths & Limitations:

  • Strengths: Unmatched sensitivity and specificity for volatile compounds. Provides structural information from mass fragmentation patterns.

  • Limitations: Requires derivatization, which adds a step and potential for artifacts. Not suitable for non-volatile or thermally unstable compounds.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides the most definitive structural information of a molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), yielding a unique fingerprint of the compound's structure.[7] For purity assessment, ¹H NMR is exceptionally powerful. The integral of each signal is directly proportional to the number of protons it represents. This allows for a molar purity assessment by comparing the integrals of the analyte's signals to those of a certified internal standard (a technique known as quantitative NMR or qNMR). It can also identify and quantify impurities without needing to isolate them, provided they have unique signals.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Add a small, known amount of an internal standard if performing qNMR (e.g., maleic acid).

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiment: Standard 1D proton spectrum.

    • Key Parameters:

      • Sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum of pure this compound should show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The absence of unexpected signals is a strong indicator of purity. The chemical shifts and coupling patterns confirm the molecular structure.[8] For instance, based on known data for related structures, one would expect aromatic protons in the δ 7-9 ppm region and aliphatic protons in the δ 1-4 ppm region.[1][9]

Strengths & Limitations:

  • Strengths: Provides unambiguous structural confirmation. Inherently quantitative without the need for compound-specific calibration curves. Detects a wide range of impurities simultaneously.

  • Limitations: Relatively low sensitivity compared to chromatographic methods. May not detect impurities present at very low levels (<0.1%). Complex mixtures can lead to overlapping signals, complicating interpretation.

Method 4: Elemental Analysis (CHNS)

Principle & Rationale: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[10] It involves the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂).[11][12] This method provides a direct measure of the bulk purity of the compound by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₉H₁₁NO₂).

Experimental Protocol: Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrumentation:

    • Use a dedicated CHNS elemental analyzer. The instrument combusts the sample in an oxygen-rich environment, and the resulting gases are separated and measured by thermal conductivity detectors.[13]

Data Interpretation: The molecular formula of this compound is C₉H₁₁NO₂ (Molar Mass: 165.19 g/mol ).

  • Theoretical %C: (9 * 12.01) / 165.19 = 65.44%

  • Theoretical %H: (11 * 1.01) / 165.19 = 6.71%

  • Theoretical %N: (1 * 14.01) / 165.19 = 8.48%

The experimental results should fall within ±0.4% of the theoretical values to confirm the elemental integrity of the bulk sample.[10]

Strengths & Limitations:

  • Strengths: Fast, inexpensive, and provides an excellent confirmation of the overall elemental composition and absence of significant inorganic impurities.[13]

  • Limitations: Does not provide information about the nature of any organic impurities. It cannot distinguish between isomers.

Data Summary and Method Comparison

The choice of analytical method depends on the specific question being asked. The table below summarizes the capabilities of each technique in the context of analyzing this compound.

Parameter HPLC-UV GC-MS ¹H NMR Spectroscopy Elemental Analysis
Primary Information Quantitative Purity (% Area)Identification of VolatilesStructural Identity, Molar PurityElemental Composition
Typical Sensitivity ~0.01-0.05%ppm to ppb level~0.1%~0.3%
Impurity Detection Non-volatile, UV-activeVolatile, thermally stableStructurally distinct impuritiesGross impurities (organic/inorganic)
Sample Prep Simple dilutionDerivatization requiredSimple dissolutionNone (requires dry sample)
Key Advantage Robustness & QuantitationVolatile Impurity ProfilingDefinitive Structure ProofBulk Purity Confirmation
Key Limitation Blind to non-UV active spp.Not for non-volatilesLower sensitivityNon-specific for organic impurities
Example Certificate of Analysis
Test Method Specification Result
Assay (Purity) HPLC (% Area)≥ 99.5%99.8%
Identity ¹H NMRConforms to structureConforms
Residual Solvents GC-MS≤ 5000 ppm Acetone< 50 ppm
Elemental Composition Combustion AnalysisC: 65.44±0.4%H: 6.71±0.4%N: 8.48±0.4%C: 65.31%H: 6.68%N: 8.45%

Conclusion

The purity assessment of a synthesized compound like this compound is a multi-faceted process that demands a thoughtful, orthogonal approach. Relying on a single technique provides an incomplete and potentially misleading picture.

  • HPLC serves as the primary workhorse for quantitative purity determination of the main compound and non-volatile impurities.

  • GC-MS is indispensable for ensuring the absence of volatile starting materials and residual solvents.

  • NMR Spectroscopy offers the final, unambiguous confirmation of the molecular structure and provides an independent measure of molar purity.

  • Elemental Analysis acts as a fundamental check on the elemental integrity of the bulk material.

By integrating these four methods, researchers, scientists, and drug development professionals can build a comprehensive and self-validating data package, ensuring the quality, safety, and reliability of their synthesized compounds for all subsequent research and development activities.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
  • LCGC International. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
  • Pelzer, M., Northcott, S., & Hanson, G. (1993). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
  • National Institutes of Health. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. NIH. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). HMDB. [Link]
  • Google Patents. (n.d.). CN104119269A - Synthetic method of 6-isopropyl nicotinic acid.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

A Comparative Guide to the Biological Activities of 5-Isopropylnicotinic Acid and Nicotinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) and the putative activities of a lesser-studied derivative, 5-isopropylnicotinic acid. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel nicotinic acid analogs for therapeutic applications. While extensive data exists for nicotinic acid, this guide will leverage established structure-activity relationships (SAR) to hypothesize the biological profile of this compound and provide the necessary experimental frameworks to validate these predictions.

Introduction: The Significance of Nicotinic Acid and Its Analogs

Nicotinic acid is a well-established therapeutic agent with a long history of use in managing dyslipidemia.[1][2] At pharmacological doses, it favorably modulates a range of cardiovascular risk factors by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[3]

Despite its efficacy, the clinical utility of nicotinic acid is often limited by a prominent side effect: cutaneous vasodilation, or flushing. This has spurred research into novel analogs of nicotinic acid that may retain the beneficial lipid-modifying properties while minimizing or eliminating the flushing response. This compound represents one such analog, the biological characterization of which is still in its nascent stages. This guide will provide a comparative framework for understanding its potential therapeutic profile relative to its parent compound.

Comparative Analysis of Biological Activity: Known vs. Hypothesized

The primary biological activities of nicotinic acid are its anti-lipolytic and vasodilatory effects, both of which are initiated by the activation of GPR109A. The introduction of a bulky, lipophilic isopropyl group at the 5-position of the pyridine ring in this compound is likely to alter its interaction with the GPR109A binding pocket, thereby modulating its downstream effects.

Biological ActivityNicotinic AcidThis compound (Hypothesized)
Lipid-Lowering Effects Well-established; reduces LDL, VLDL, and triglycerides, and increases HDL.[1]Potentially retained, but the magnitude of the effect is unknown. The isopropyl group may alter receptor binding affinity and efficacy.
Vasodilation (Flushing) A common and often dose-limiting side effect mediated by prostaglandin release.The effect is uncertain. The modification could potentially reduce the flushing response by altering the signaling cascade that leads to prostaglandin production.
GPR109A Receptor Binding Binds with high affinity, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[4]Expected to bind to GPR109A, but the affinity and efficacy may be different. The bulky isopropyl group could either enhance or hinder binding depending on the topology of the receptor's binding pocket.
Anti-Inflammatory Effects Exhibits anti-inflammatory properties through GPR109A activation in immune cells.Likely to possess anti-inflammatory activity if it effectively activates GPR109A.

Signaling Pathways: A Comparative Overview

The biological effects of nicotinic acid are initiated through its interaction with the GPR109A receptor. The subsequent signaling cascades are well-characterized and provide a basis for predicting the potential pathways activated by this compound.

Nicotinic Acid Signaling Pathway

Upon binding of nicotinic acid to GPR109A on adipocytes, the receptor couples to a Gi protein, leading to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of protein kinase A (PKA). The ultimate effect is a reduction in the phosphorylation and activity of hormone-sensitive lipase, leading to decreased lipolysis and a subsequent reduction in the release of free fatty acids into the bloodstream. This is the primary mechanism behind its lipid-lowering effects.

In epidermal Langerhans cells and keratinocytes, GPR109A activation by nicotinic acid stimulates the production of prostaglandins, such as PGD2 and PGE2, which are potent vasodilators. This leads to the characteristic flushing response.

Nicotinic Acid Signaling Pathway cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell Nicotinic Acid Nicotinic Acid GPR109A_Adipocyte GPR109A Nicotinic Acid->GPR109A_Adipocyte Gi Gi GPR109A_Adipocyte->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP ↓ cAMP Adenylyl Cyclase->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis Nicotinic Acid_LC Nicotinic Acid GPR109A_LC GPR109A Nicotinic Acid_LC->GPR109A_LC PLC PLC GPR109A_LC->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2+ ↑ Ca2+ IP3_DAG->Ca2+ PLA2 PLA2 Ca2+->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX COX-1/2 Arachidonic Acid->COX Prostaglandins ↑ Prostaglandins (PGD2, PGE2) COX->Prostaglandins Vasodilation Vasodilation (Flushing) Prostaglandins->Vasodilation

Caption: Signaling pathways of nicotinic acid in adipocytes and Langerhans cells.

Hypothesized Signaling of this compound

It is plausible that this compound also acts as an agonist at the GPR109A receptor. However, the bulky isopropyl group may alter the conformation of the receptor upon binding, potentially leading to biased agonism. This could result in a differential activation of the Gi-mediated anti-lipolytic pathway versus the signaling cascade that leads to prostaglandin-mediated flushing.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and compare it to nicotinic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. GPR109A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Perform a competitive radioligand binding assay using a known high-affinity radioligand for GPR109A, such as [3H]-nicotinic acid.

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of either unlabeled nicotinic acid (for a standard curve) or this compound.

    • Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[5]

2. GPR109A Functional Assay (cAMP Inhibition)

  • Objective: To assess the functional potency (EC50) and efficacy of this compound in activating the Gi-mediated signaling pathway.

  • Methodology:

    • Use a GPR109A-expressing cell line.

    • Pre-treat the cells with increasing concentrations of nicotinic acid or this compound.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

    • Generate dose-response curves and calculate the EC50 and maximal inhibition for each compound.[6]

3. Prostaglandin Release Assay

  • Objective: To evaluate the potential of this compound to induce prostaglandin release, a surrogate marker for the flushing response.

  • Methodology:

    • Culture primary human Langerhans cells or keratinocytes.

    • Treat the cells with varying concentrations of nicotinic acid or this compound for a specified time.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGD2 and PGE2 in the supernatant using specific ELISA kits.

In Vivo Studies

1. Animal Models of Dyslipidemia

  • Objective: To evaluate the lipid-modifying effects of this compound in a relevant animal model.

  • Methodology:

    • Utilize a suitable animal model of dyslipidemia, such as high-fat diet-fed mice or hamsters.[7][8]

    • Administer nicotinic acid or this compound orally at various doses for a defined period.

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

    • Compare the effects of the two compounds on the lipid profile.

2. Vasodilation (Flushing) Model

  • Objective: To assess the in vivo flushing potential of this compound.

  • Methodology:

    • Use a mouse model, as they exhibit a flushing response to nicotinic acid.

    • Administer nicotinic acid or this compound orally or via intraperitoneal injection.

    • Measure changes in ear blood flow using laser Doppler flowmetry or changes in ear temperature using an infrared thermometer as indicators of vasodilation.[9][10]

    • Observe and score the degree of ear reddening.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Receptor_Binding GPR109A Binding Assay (Determine Ki) In_Vitro_Assays->Receptor_Binding Functional_Assay cAMP Inhibition Assay (Determine EC50, Efficacy) In_Vitro_Assays->Functional_Assay Prostaglandin_Assay Prostaglandin Release (Assess Flushing Potential) In_Vitro_Assays->Prostaglandin_Assay In_Vivo_Studies In Vivo Studies Receptor_Binding->In_Vivo_Studies Functional_Assay->In_Vivo_Studies Prostaglandin_Assay->In_Vivo_Studies Dyslipidemia_Model Dyslipidemia Animal Model (Evaluate Lipid-Lowering Effects) In_Vivo_Studies->Dyslipidemia_Model Vasodilation_Model Vasodilation Mouse Model (Assess Flushing Response) In_Vivo_Studies->Vasodilation_Model Data_Analysis Comparative Data Analysis Dyslipidemia_Model->Data_Analysis Vasodilation_Model->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined experimental workflow for the comparative analysis.

Conclusion and Future Directions

Nicotinic acid remains a valuable therapeutic option for dyslipidemia, but its clinical use is hampered by the flushing side effect. The development of novel analogs such as this compound holds promise for an improved therapeutic index. Based on structure-activity relationship principles, the addition of an isopropyl group at the 5-position is anticipated to modulate its interaction with the GPR109A receptor, potentially altering both its lipid-lowering efficacy and its propensity to cause vasodilation.

The experimental protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound's biological activity. The data generated from these studies will be crucial in determining whether this compound offers a superior clinical profile compared to nicotinic acid. Further research into the structure-activity relationships of nicotinic acid derivatives will continue to be a key driver in the discovery of next-generation therapies for cardiovascular disease.

References

  • Patel, M., & Thompson, P. D. (2006). Nicotinic acid: a review of its use in the treatment of dyslipidemia. The American journal of cardiology, 98(2), 51-56.
  • Kamal-Eldin, A., & Andersson, R. (2016). A major review of the B-vitamins. Journal of Human Nutrition and Dietetics, 29(6), 627-640.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Lassalas, P., Gay, B., Lasfargeas, C., et al. (2016). Structure property relationships of carboxylic acid isosteres. Journal of medicinal chemistry, 59(7), 3183-3203.
  • van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736-2739.
  • Biomedical Functional Imaging Lab. Visualization of Vasodilation.
  • Lind, L., Hall, J., & Johansson, K. (2002). Evaluation of four different methods to measure endothelium-dependent vasodilation in the human peripheral circulation. Clinical science, 102(5), 561-567.
  • Yin, W., Carballo-Jane, E., McLaren, D. G., et al. (2012). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of lipid research, 53(1), 51-65.
  • Emini Veseli, B., Perrotta, P., De Falco, E., et al. (2017). Animal models of hyperlipidemia and atherosclerosis. Journal of biomedical science, 24(1), 1-13.

Sources

A Comparative Guide to the Efficacy of 5-Isopropylnicotinic Acid and Its Analogs in Modulating Lipid Metabolism and Vascular Tone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-Isopropylnicotinic acid and its structural analogs, focusing on their efficacy as modulators of lipid metabolism and vascular tone. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanisms of action, structure-activity relationships, and key experimental data to facilitate informed decisions in the pursuit of novel therapeutics for dyslipidemia and related cardiovascular conditions.

Introduction: The Significance of Nicotinic Acid and the Quest for Improved Analogs

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably alter the lipid profile by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol makes it a valuable therapeutic agent. However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing. This has spurred extensive research into the development of analogs with improved efficacy and a better side-effect profile.

Among the various strategies to modify the nicotinic acid scaffold, substitution at the 5-position of the pyridine ring has emerged as a promising avenue for modulating pharmacological activity. This guide specifically focuses on this compound and its analogs, providing a comparative analysis of their potential as therapeutic agents.

Mechanism of Action: The Central Role of the GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its analogs are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). GPR109A is predominantly expressed in adipocytes and immune cells.

Lipid-Lowering Effects

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase activity, leading to a reduction in the release of free fatty acids from adipose tissue. The decreased flux of free fatty acids to the liver results in reduced hepatic triglyceride synthesis and subsequent secretion of very-low-density lipoprotein (VLDL) and LDL.

Vasodilatory Effects (Flushing)

The flushing effect is also mediated by GPR109A, but through its activation on Langerhans cells and keratinocytes in the skin. This triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which act on dermal capillaries to cause vasodilation.

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_keratinocyte Keratinocyte/Langerhans Cell Ligand_A Nicotinic Acid Analog GPR109A_A GPR109A Ligand_A->GPR109A_A Binds Gi_A Gi Protein GPR109A_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A HSL_A ↓ Hormone-Sensitive Lipase cAMP_A->HSL_A FFA_A ↓ Free Fatty Acid Release HSL_A->FFA_A Lipid Lipid-Lowering Effect FFA_A->Lipid Ligand_K Nicotinic Acid Analog GPR109A_K GPR109A Ligand_K->GPR109A_K Binds PLC_K PLC Pathway GPR109A_K->PLC_K Activates PG_K ↑ Prostaglandins (PGD2, PGE2) PLC_K->PG_K Flush Vasodilation (Flushing) PG_K->Flush

Caption: GPR109A signaling cascade in different cell types.

Synthesis of this compound and Its Analogs

The synthesis of 5-substituted nicotinic acid derivatives is a key step in exploring their structure-activity relationships. While a specific, detailed synthesis for this compound was not found in the immediate search results, its synthesis can be inferred from established methods for similar analogs, such as 5-methylnicotinic acid and 6-isopropyl nicotinic acid.

A plausible synthetic route would involve the oxidation of a corresponding 3,5-disubstituted pyridine precursor. For instance, starting from 3-bromo-5-isopropylpyridine, a Grignard reaction followed by carboxylation would yield the desired product. Alternatively, a Minisci-type radical reaction on nicotinic acid with an isopropyl radical precursor could be another approach.

General Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., 3,5-disubstituted pyridine) Reaction Chemical Transformation (e.g., Oxidation, Grignard Reaction) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Final Final Product (this compound) Purification->Final Analysis Structural Analysis (NMR, Mass Spectrometry) Final->Analysis

A Researcher's Comparative Guide to the Structure-Activity Relationship of 5-Substituted Nicotinic Acids as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid (Niacin), a fundamental B-vitamin, has long been a cornerstone in the management of dyslipidemia. Its therapeutic efficacy is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This has spurred extensive research into the development of novel GPR109A agonists with improved therapeutic windows. A key focus of these efforts has been the exploration of the structure-activity relationships (SAR) of nicotinic acid derivatives, particularly modifications at the 5-position of the pyridine ring. This guide provides a comprehensive comparison of 5-substituted nicotinic acid analogs, synthesizing available data to elucidate how different chemical moieties at this position influence receptor binding, potency, and signaling. We will delve into the underlying signaling pathways, present key experimental protocols for evaluating compound activity, and offer a comparative analysis to guide future drug discovery initiatives in this area.

Introduction: The Significance of GPR109A and the Quest for Better Agonists

Nicotinic acid's ability to modulate lipid profiles is directly linked to its function as an agonist at the GPR109A receptor.[1] GPR109A is predominantly expressed in adipocytes and various immune cells.[2] Its activation initiates two primary signaling cascades: a Gαi/o-mediated pathway that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and a β-arrestin-mediated pathway. The former is largely associated with the desired anti-lipolytic effects, while the latter is implicated in the prostaglandin-mediated flushing response that limits patient compliance.[2][3]

The critical challenge in the field is to design GPR109A agonists that are "biased" towards the therapeutic Gαi/o pathway while minimizing β-arrestin recruitment, or to otherwise modify the structure to enhance potency and reduce off-target effects. The 5-position of the nicotinic acid scaffold has emerged as a critical locus for chemical modification to achieve these goals. By systematically altering the substituent at this position, researchers can fine-tune the molecule's electronic, steric, and hydrophobic properties, thereby modulating its interaction with the GPR109A binding pocket.

Comparative Analysis of 5-Substituted Nicotinic Acids: A Data-Driven Overview

It is important to note that many successful GPR109A agonists have moved beyond the simple nicotinic acid scaffold to structures like pyrazoles and pyrazolopyrimidines.[4][5][6][7] However, the foundational SAR principles derived from the nicotinic acid core remain highly relevant.

Table 1: Inferred Structure-Activity Relationships of 5-Substituted Nicotinic Acids on GPR109A

Substituent at 5-PositionPredicted Effect on PotencyRationale and Supporting Evidence
H (Nicotinic Acid) BaselineThe parent compound, establishing the benchmark for activity.
Small Alkyl (e.g., -CH₃) Generally maintained or slightly decreasedSmall, non-polar groups are often well-tolerated but may not add significant favorable interactions.
Halogens (F, Cl, Br) Variable, often maintained or slightly increasedHalogens can modulate electronic properties and participate in halogen bonding. Their size and electronegativity are key factors.
Trifluoromethyl (-CF₃) Potentially increasedThe strong electron-withdrawing nature of the -CF₃ group can significantly alter the electronic profile of the pyridine ring, potentially enhancing interactions with the receptor.
Small Alkoxy (e.g., -OCH₃) VariableCan act as a hydrogen bond acceptor, but steric bulk can be a limiting factor.
Aryl/Heteroaryl Potentially decreasedBulky substituents at the 5-position may introduce steric hindrance, preventing optimal binding within the GPR109A pocket unless the rest of the scaffold is optimized.

Key Insights from SAR Studies:

  • The Carboxylic Acid is Essential: The carboxylate group of nicotinic acid is a critical pharmacophore, forming a key ionic interaction with an arginine residue (Arg111) in the third transmembrane domain of GPR109A.[8] This interaction is a primary anchor for ligand binding.

  • Steric Constraints: The binding pocket of GPR109A appears to have significant steric limitations around the 5-position of the nicotinic acid core. Large, bulky substituents are generally disfavored.

  • Electronic Effects: The electronic nature of the substituent at the 5-position can influence the overall electron density of the pyridine ring, which in turn affects its interaction with other residues in the binding pocket, such as Trp91 and Phe276.[8]

GPR109A Signaling Pathways: A Tale of Two Cascades

As mentioned, GPR109A activation triggers two distinct downstream signaling pathways. A thorough understanding of these is crucial for interpreting experimental data and for the rational design of biased agonists.

The Therapeutic Gαi/o-cAMP Pathway

Upon agonist binding, GPR109A undergoes a conformational change that allows it to couple with inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels is the primary mechanism behind the anti-lipolytic effects of nicotinic acid in adipocytes.

The β-Arrestin Pathway and Flushing

GPR109A activation also promotes the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, but also initiates G-protein-independent signaling. In the context of nicotinic acid, the β-arrestin pathway is strongly linked to the activation of phospholipase A2 and the subsequent release of prostaglandins (like PGD₂ and PGE₂) in skin Langerhans cells, leading to vasodilation and the characteristic flushing side effect.[2]

Diagram 1: GPR109A Signaling Pathways

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-mediated Pathway (Therapeutic) cluster_arrestin β-Arrestin Pathway (Flushing) GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Agonist 5-Substituted Nicotinic Acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGs ↑ Prostaglandins PLA2->PGs Flushing Vasodilation (Flushing) PGs->Flushing

Caption: GPR109A activation by nicotinic acid analogs initiates both a therapeutic Gαi-mediated pathway and a β-arrestin pathway linked to flushing.

Essential Experimental Protocols for Agonist Characterization

To rigorously compare the activity of novel 5-substituted nicotinic acids, standardized in vitro assays are indispensable. Below are detailed protocols for two fundamental assays used to quantify GPR109A activation.

Protocol: Gαi-Mediated cAMP Inhibition Assay

This functional assay measures the potency of a compound in activating the Gαi pathway by quantifying the reduction in forskolin-stimulated cAMP levels.

Objective: To determine the EC₅₀ value of a test compound for GPR109A-mediated inhibition of adenylyl cyclase.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds (5-substituted nicotinic acids).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White, opaque 384-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells into a 384-well plate at a density that allows for optimal signal-to-background ratio (typically 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also prepare a stock solution of forskolin and IBMX.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add assay buffer containing a fixed concentration of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Add the serially diluted test compounds to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise cAMP levels) to all wells except the negative control. The final forskolin concentration should be one that elicits approximately 80% of its maximal response (EC₈₀).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with respect to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Diagram 2: Workflow for cAMP Inhibition Assay

cAMP_Workflow Start Seed GPR109A-HEK293 cells in 384-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add IBMX and Test Compounds to Cells Incubate1->Treat Prepare Prepare Serial Dilutions of Test Compounds Prepare->Treat Stimulate Stimulate with Forskolin (EC80) Treat->Stimulate Incubate2 Incubate 30 min Stimulate->Incubate2 Detect Lyse Cells & Measure cAMP (e.g., HTRF) Incubate2->Detect Analyze Normalize Data & Calculate EC50 Detect->Analyze

Caption: A streamlined workflow for determining the potency of GPR109A agonists via a cAMP inhibition assay.

Protocol: β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated GPR109A receptor and β-arrestin, providing a measure of the compound's potential to induce the flushing pathway.

Objective: To determine the EC₅₀ value of a test compound for inducing β-arrestin recruitment to GPR109A.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx, which use enzyme fragment complementation). These cells co-express GPR109A fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.

  • Cell culture medium.

  • Assay buffer.

  • Test compounds.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • White, opaque 384-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed the engineered cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Treatment: Add the serially diluted test compounds to the wells.

  • Incubation: Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that is hydrolyzed by the complemented enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Measurement: After a short incubation with the detection reagents, measure the signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for β-arrestin recruitment.

By comparing the EC₅₀ values from the cAMP and β-arrestin assays, a "bias factor" can be calculated, providing a quantitative measure of a compound's preference for one pathway over the other.

Conclusion and Future Directions

The exploration of 5-substituted nicotinic acids has been a valuable exercise in understanding the SAR of GPR109A agonists. While the parent scaffold has often been superseded by more complex heterocyclic systems in the quest for clinical candidates, the fundamental principles remain. The 5-position is a sensitive modulator of activity, where steric bulk is generally detrimental, and electronic modifications can fine-tune potency.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive study that synthesizes and tests a diverse library of 5-substituted nicotinic acids under identical assay conditions is still needed to provide a definitive, publicly accessible dataset.

  • Biased Agonist Design: Leveraging the structural understanding of the GPR109A binding pocket to rationally design agonists with a strong bias towards the Gαi pathway is the most promising avenue for developing effective, non-flushing therapeutics.

  • In Vivo Correlation: Translating in vitro potency and bias to in vivo efficacy and reduced flushing in animal models is the ultimate validation of any SAR-driven design strategy.

This guide provides a framework for researchers in the field, summarizing the key considerations for the design and evaluation of novel 5-substituted nicotinic acids and other GPR109A agonists. By integrating careful chemical design with robust biological evaluation, the development of a next-generation, flush-free niacin mimetic remains an achievable and highly valuable goal.

References

  • Shen, H. C., Taggart, A. K., Wilsie, L. C., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948–4951. [Link]
  • Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., Lindstrom, A., Hong, V., Tamura, S. Y., Dang, H. T., Pride, C. C., Chen, R., Richman, J. G., Connolly, D. T., & Semple, G. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620–5623. [Link]
  • Shen, H. C., Ding, F. X., Deng, Q., Wilsie, L. C., Krsmanovic, M. L., Taggart, A. K., Carballo-Jane, E., Ren, N., Cai, T. Q., Wu, T. J., Wu, K. K., Cheng, K., Chen, Q., Wolff, M. S., Tong, X., Holt, T. G., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587–2602. [Link]
  • Blad, C. C., van Veldhoven, J. P., Klopman, C., Wolfram, D. R., Brussee, J., Lane, J. R., & IJzerman, A. P. (2012). Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A). Journal of Medicinal Chemistry, 55(7), 3563–3567. [Link]
  • Offermanns, S., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 437–463. [Link]
  • Ding, F. X., Shen, H. C., Wilsie, L. C., Krsmanovic, M. L., Taggart, A. K., Ren, N., Cai, T. Q., Wang, J., Tong, X., Holt, T. G., Chen, Q., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3372–3375. [Link]
  • Sriram, K., & Insel, P. A. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in molecular biosciences, 8, 778583. [Link]
  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.
  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
  • Peters, J. U., Kühne, H., Dehmlow, H., Grether, U., Conte, A., Hainzl, D., Hertel, C., Kratochwil, N. A., Otteneder, M., Narquizian, R., Panousis, C. G., Ricklin, F., & Röver, S. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5426–5430. [Link]
  • Tunaru, S., Lättig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]

Sources

Introduction: Beyond a Vitamin—Nicotinic Acid Derivatives as Potential Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of Nicotinic Acid Derivatives for Cancer Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, primarily recognized for its role in redox reactions through its metabolites NAD+ and NADP+. However, the scientific community's interest has expanded beyond its nutritional functions, delving into the therapeutic potential of its synthetic derivatives.[1][2] These novel compounds, which share the core pyridine carboxylic acid structure, are being extensively investigated for a range of pharmacological activities, including potent anticancer effects.[2][3]

The rationale for exploring these derivatives lies in their ability to be chemically modified, leading to compounds with enhanced potency, selectivity, and novel mechanisms of action against cancer cells.[2] This guide provides a comprehensive comparison of the cytotoxic profiles of various nicotinic acid derivatives, supported by experimental data from recent literature. We will explore their efficacy across different cancer cell lines, elucidate the molecular mechanisms and signaling pathways that underpin their cytotoxic effects, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of nicotinic acid derivatives as a promising class of anticancer agents.

Comparative Cytotoxicity Data of Nicotinic Acid Derivatives

The cytotoxic efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation.[1] The table below summarizes the IC50 values for several recently synthesized nicotinic acid derivatives against a panel of human cancer cell lines, with established chemotherapeutic agents included for reference.

Derivative/DrugCell LineCancer TypeIC50 (µM)Key Findings & MechanismReference(s)
Compound 5c HCT-15Colon Carcinoma0.098Potent VEGFR-2 inhibitor (IC50 = 0.068 µM); induced apoptosis via a 4.3-fold increase in caspase-3.[4][5][1][4][5]
PC-3Prostate Carcinoma0.112Efficacy comparable to doxorubicin against this cell line.[1][1]
Compound 5b HCT-15Colon Carcinoma0.134Active derivative from the same series as 5c.[1]
PC-3Prostate Carcinoma0.245[1]
Compound 10 HCT-116Colorectal Carcinoma15.4Showed significant anti-proliferative activity.[3]
HepG2Liver Carcinoma9.8Activity comparable to sorafenib in this cell line.[3]
Compound 8 HCT-116Colorectal Carcinoma5.4Exhibited the strongest anti-proliferative activity in its series.[3]
HepG2Liver Carcinoma7.1[3]
Compound 4d NCI-H460Lung Cancer~4.07 µg/mLExhibited highly potent inhibitory activity against this cell line.[6]
Nicotinic Acid U251Glioma14 mMInduces apoptosis via a calcium-dependent endoplasmic reticulum (ER) stress pathway.[7][7]
Picolinic Acid HL-60Leukemia5-10 mMStrong inducer of apoptosis within 4-8 hours.[8][9][8][9]
Isonicotinamide HL-60Leukemia5-10 mMStrong inducer of apoptosis.[8][9][8][9]
Sorafenib HCT-15Colon Carcinoma0.088Reference Drug (VEGFR-2 Inhibitor)[1]
HepG2Liver Carcinoma7.40Reference Drug[3]
Doxorubicin HCT-15Colon Carcinoma0.101Reference Drug (Chemotherapeutic Agent)[1]
PC-3Prostate Carcinoma0.123Reference Drug[1]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions (e.g., incubation time, cell density) can vary between studies.

Key Experimental Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity is a critical step in drug discovery. The choice of assay depends on the specific question being asked—whether it's about metabolic activity, membrane integrity, or the induction of a specific cell death pathway like apoptosis. Here, we provide detailed protocols for three standard and complementary assays.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Rationale: An overnight incubation allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, proliferative state before compound treatment.

  • Compound Preparation and Treatment: Prepare a stock solution of the nicotinic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (including a vehicle control and a positive control).

    • Rationale: A range of concentrations is essential to determine the IC50 value. The vehicle control (medium with solvent) is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[1]

    • Rationale: The incubation time should be sufficient for the compound to exert its effect. This period is often optimized based on the cell line's doubling time and the compound's mechanism of action.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute it to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

    • Critical Step: Protect the MTT solution from light as it is light-sensitive. The incubation allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11] It is a reliable marker for necrosis or late-stage apoptosis where cell membrane integrity is compromised.[11]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to set up three additional control wells for each cell type:

    • Untreated Control: Cells with medium only (measures spontaneous LDH release).

    • Vehicle Control: Cells treated with the compound's solvent.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Rationale: This step pellets any detached, non-lysed cells, ensuring that the supernatant primarily contains LDH from cells with compromised membranes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) from a commercial kit to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

    • Rationale: During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizing the Experimental Workflow

A standardized workflow is critical for obtaining reproducible cytotoxicity data. The following diagram illustrates the key stages of in vitro testing.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance Seeding 3. Cell Seeding in 96-Well Plates Cell_Culture->Seeding Compound_Prep 2. Compound Solubilization & Serial Dilution Treatment 4. Compound Treatment & Incubation (e.g., 48-72h) Compound_Prep->Treatment Seeding->Treatment Assay_Step 5. Addition of Assay Reagent (e.g., MTT, LDH Substrate) Treatment->Assay_Step Readout 6. Absorbance Reading (Microplate Reader) Assay_Step->Readout Calculation 7. % Viability / Cytotoxicity Calculation Readout->Calculation IC50 8. IC50 Determination (Dose-Response Curve) Calculation->IC50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of nicotinic acid derivatives are not random; they are mediated by specific interactions with cellular machinery, often culminating in programmed cell death or apoptosis.

Inhibition of VEGFR-2 Signaling

A primary mechanism for several potent nicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][4] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand (VEGF-A), triggers downstream signaling cascades promoting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1]

By inhibiting VEGFR-2, compounds like the highly active derivative 5c block the phosphorylation of the receptor, effectively shutting down this pro-survival pathway.[4][5] This leads to an anti-angiogenic effect and, within the cancer cell itself, can trigger apoptosis. This is evidenced by the significant, 4.3-fold increase in caspase-3 levels observed after treatment with compound 5c.[4][5] Caspase-3 is a key executioner caspase in the apoptotic cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase3->Apoptosis Derivative Nicotinic Acid Derivative (e.g., Compound 5c) Derivative->VEGFR2 INHIBITS Derivative->Caspase3 INDUCES

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid derivatives.

Induction of ER Stress and Calcium-Dependent Apoptosis

Nicotinic acid itself, at high doses, has been shown to induce apoptosis in glioma cells through a distinct mechanism involving endoplasmic reticulum (ER) stress.[7][12] This pathway is initiated by an elevation of intracellular calcium levels, potentially through the activation of the TRPV1 cation channel.[7][12] The resulting calcium influx leads to the activation of calpains, a family of calcium-dependent proteases.[7] Activated calpains, along with other ER stress signals, converge to trigger the apoptotic cascade.[7][12] This highlights that even the parent molecule can be cytotoxic, albeit at much higher concentrations than its engineered derivatives.

Discussion and Future Perspectives

The data compiled in this guide clearly demonstrate that nicotinic acid derivatives are a versatile and promising class of cytotoxic agents. The ability to achieve low micromolar and even nanomolar IC50 values (as seen with compound 5c) through chemical synthesis underscores their potential in oncology.[1][4] The most promising derivatives, such as 5c, not only exhibit high potency but also target clinically relevant pathways like VEGFR-2, positioning them as candidates for anti-angiogenic therapy.[4][5]

However, several key considerations remain. The selectivity of these compounds is paramount. While some studies note a lack of toxicity towards normal cell lines, comprehensive screening against a panel of non-cancerous cells is a critical next step to establish a therapeutic window.[13] Furthermore, while mechanisms like VEGFR-2 inhibition and ER stress have been identified, a complete understanding of their polypharmacology—the potential to interact with multiple targets—is needed.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the nicotinic acid scaffold for improved potency and selectivity.

  • In Vivo Efficacy: Moving the most promising compounds from in vitro studies into preclinical animal models to assess their anticancer activity, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of nicotinic acid derivatives with existing chemotherapeutic agents or targeted therapies.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie. [Link]
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. [Link]
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]
  • Nicotinic acid induces apoptosis of glioma cells via the calcium-dependent endoplasmic reticulum stress p
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). Mini-Reviews in Medicinal Chemistry. [Link]
  • Apoptosis induced by niacin-related compounds in HL-60 cells. (1998). Bioscience, Biotechnology, and Biochemistry. [Link]
  • [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds]. (1999). Nihon Rinsho. Japanese Journal of Clinical Medicine. [Link]
  • Nicotinic acid induces apoptosis of glioma cells via the calcium-dependent endoplasmic reticulum stress pathway.
  • Nicotinamide‑based diamides derivatives as potential cytotoxic agents: Synthesis and biological evaluation.

Sources

A Comparative Guide for Researchers: Evaluating the Potential of 5-Isopropylnicotinic Acid and 5-Methylnicotinic Acid as GPR109A Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Nicotinic Acid Analogs

For decades, nicotinic acid (niacin) has been a cornerstone therapy for dyslipidemia, valued for its robust efficacy in raising high-density lipoprotein (HDL) cholesterol while concurrently lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2] The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A, also known as HCA2), has galvanized research into novel derivatives with improved therapeutic profiles.[1] GPR109A activation on adipocytes inhibits lipolysis, contributing to the desired lipid-modifying effects.[3] However, its activation on dermal immune cells mediates the release of prostaglandins, leading to the common and often compliance-limiting side effect of flushing.[1]

This guide focuses on two structurally related, yet under-explored, derivatives: 5-Isopropylnicotinic acid and 5-methylnicotinic acid. While 5-methylnicotinic acid is recognized as a key intermediate in the synthesis of pharmaceuticals like the anti-allergy drug Rupatadine, its direct biological activities are not extensively documented in publicly available literature.[4][5] this compound is even less characterized. This document serves as a technical primer for researchers, providing a comparative framework grounded in the established pharmacology of GPR109A and a detailed experimental roadmap to elucidate and compare the potential effects of these two compounds.

The GPR109A Signaling Cascade: A Dual Pathway

A thorough understanding of the GPR109A signaling pathway is critical for designing and interpreting experiments. Upon agonist binding, GPR109A initiates a bifurcated signaling cascade:

  • Gαi-Mediated Pathway (Anti-lipolytic Effect): The receptor couples to inhibitory G-proteins (Gαi/o), which suppress the activity of adenylyl cyclase.[6] This leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key second messenger that, when activated, promotes lipolysis in adipocytes.[6][7][8] The inhibition of this process is the primary mechanism behind the anti-dyslipidemic effects of nicotinic acid.

  • Prostaglandin-Mediated Pathway (Flushing Effect): In dermal Langerhans cells and macrophages, GPR109A activation triggers a distinct pathway leading to the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[2] These prostaglandins act on local blood vessels, causing the characteristic cutaneous flushing.

GPR109A Signaling Pathways

GPR109A_Pathway cluster_0 Adipocyte cluster_1 Dermal Immune Cell (e.g., Langerhans Cell) agonist1 This compound or 5-Methylnicotinic Acid receptor1 GPR109A agonist1->receptor1 Binds gi1 Gαi receptor1->gi1 Activates ac1 Adenylyl Cyclase gi1->ac1 Inhibits camp1 cAMP ↓ ac1->camp1 ↓ Production lipolysis Lipolysis ↓ camp1->lipolysis ↓ Stimulation agonist2 This compound or 5-Methylnicotinic Acid receptor2 GPR109A agonist2->receptor2 Binds pg PGD2 / PGE2 Release ↑ receptor2->pg Activates flush Vasodilation (Flushing) pg->flush Causes

Caption: Agonist binding to GPR109A triggers distinct downstream effects depending on the cell type.

Structure-Activity Relationship (SAR) at GPR109A: A Predictive Framework

While direct experimental data for our target compounds is scarce, we can formulate hypotheses based on the known SAR of nicotinic acid derivatives at GPR109A.

  • The Binding Pocket: The GPR109A binding pocket is relatively constrained.[9][10] The carboxylate group of nicotinic acid forms a crucial ionic bond with Arginine 111 (Arg111) in the third transmembrane helix (TMH3).[11] The pyridine ring is thought to be situated between residues such as Tryptophan 91 (Trp91) and Phenylalanine 276/Tyrosine 284 (Phe276/Tyr284) in TMH7.[11]

  • Impact of 5-Position Substitution: Studies on other pyridine-based ligands, such as nicotine analogs acting on nicotinic acetylcholine receptors, have demonstrated that substitutions at the 5-position can profoundly alter pharmacological activity, including agonist versus antagonist properties.[12] This principle suggests that modifying the 5-position of nicotinic acid is a viable strategy for tuning GPR109A activity.

Hypotheses:

  • 5-Methylnicotinic Acid: The small, lipophilic methyl group may enhance binding affinity through favorable van der Waals interactions within the pocket without causing significant steric hindrance. This could potentially lead to increased potency compared to nicotinic acid.

  • This compound: The bulkier isopropyl group presents a greater steric challenge. This could either decrease binding affinity if it clashes with key residues or, conversely, it could orient the molecule in a novel way that enhances affinity or alters downstream signaling (e.g., biased agonism, favoring the Gαi pathway over the prostaglandin pathway). A study on trans-propenoic acid derivatives suggested a maximum length of 8 Å for planar ligands, highlighting the restrictive nature of the binding pocket.[9][10]

Comparative Data Summary: A Template for Discovery

The following table is presented as a template for researchers to populate with experimental data generated from the protocols outlined in the subsequent section. It provides a structured format for the direct comparison of the key pharmacological parameters.

ParameterNicotinic Acid (Reference)5-Methylnicotinic AcidThis compound
GPR109A Binding Affinity (Ki)
GPR109A Functional Potency (EC50)
cAMP Inhibition Assay
Maximum Efficacy (% of Niacin) 100%
cAMP Inhibition Assay
Prostaglandin D2 Release (EC50)
In Vivo Anti-lipolytic Effect
(e.g., Free Fatty Acid reduction)
In Vivo Flushing Response
(e.g., Laser Doppler flowmetry)

Experimental Protocol: GPR109A Functional Activity via cAMP Inhibition

This protocol provides a robust, self-validating system for determining the functional potency and efficacy of test compounds at the GPR109A receptor. The causality is clear: a Gαi-coupled receptor agonist will inhibit adenylyl cyclase, leading to a measurable decrease in cAMP levels upon stimulation.

Objective: To quantify the ability of this compound and 5-methylnicotinic acid to activate GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A (hGPR109A).

  • Assay medium: HBSS with 20 mM HEPES and 1 mM IBMX.

  • Test Compounds: this compound, 5-methylnicotinic acid, and Nicotinic Acid (positive control).

  • Forskolin (adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, LANCE, or similar).

  • 384-well white assay plates.

Methodology:

  • Cell Preparation:

    • Culture hGPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay medium to the desired density (typically 2,500-5,000 cells/well).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound and nicotinic acid in DMSO.

    • Perform serial dilutions in assay medium to create a concentration-response curve (e.g., 11 points, 1:3 dilution, starting from 100 µM).

    • Add 5 µL of the diluted compounds to the respective wells.

    • Incubate the plate at room temperature for 30 minutes. This pre-incubation allows the compounds to bind to the receptor.

  • Stimulation and Detection:

    • Prepare a solution of forskolin in assay medium at a concentration that elicits a submaximal cAMP response (typically 1-5 µM, determined empirically).

    • Add 5 µL of the forskolin solution to all wells except for the negative control (basal) wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from untreated cells as 100% inhibition.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy) for each compound.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Workflow A 1. Seed GPR109A-expressing cells in 384-well plate B 2. Prepare serial dilutions of Test Compounds & Control A->B C 3. Add compounds to cells and incubate for 30 min B->C D 4. Add Forskolin to stimulate Adenylyl Cyclase (30 min) C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Read plate on a compatible reader E->F G 7. Analyze Data: Normalize and plot concentration-response curve F->G H 8. Determine EC50 and Emax G->H

Sources

In Vitro Comparative Analysis of Nicotinic Acid Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of nicotinic acid receptor agonists, targeting researchers, scientists, and professionals in drug development. The focus is on robust, quantitative assays that elucidate the nuanced pharmacological profiles of compounds targeting the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).

Introduction to the Nicotinic Acid Receptor (GPR109A) and its Therapeutic Relevance

The nicotinic acid receptor, GPR109A, has garnered significant interest as a therapeutic target for managing dyslipidemia.[1][2] Nicotinic acid (niacin), a potent GPR109A agonist, has been utilized for over five decades to favorably modulate plasma lipoprotein profiles, notably by increasing high-density lipoprotein (HDL) cholesterol.[1][3] However, the clinical utility of niacin is often hampered by a significant side effect: cutaneous flushing.[2][4] This adverse effect is also mediated by GPR109A, highlighting the need for novel agonists with improved therapeutic windows.

GPR109A is primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils.[1][5] Its activation triggers a cascade of intracellular signaling events that are not limited to a single pathway, a concept crucial for understanding the differential effects of various agonists.

The Dichotomous Signaling of GPR109A: G-Protein vs. β-Arrestin Pathways

Upon agonist binding, GPR109A undergoes a conformational change that initiates downstream signaling through two principal pathways:

  • G-Protein Dependent Pathway: GPR109A couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This pathway is largely associated with the anti-lipolytic effects of nicotinic acid in adipocytes.

  • β-Arrestin Mediated Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR109A recruits β-arrestins.[6] This recruitment not only desensitizes the G-protein signal but also initiates a distinct wave of signaling that can be independent of G-protein activation.[1][6] The β-arrestin pathway has been implicated in the prostaglandin D2 release from skin cells, which is a key mediator of the flushing response.[4]

The existence of these two pathways opens the door for "biased agonism," where a ligand may preferentially activate one pathway over the other.[6] Identifying biased agonists that selectively engage the therapeutic G-protein pathway while minimizing the flushing-associated β-arrestin pathway is a primary goal in the development of novel GPR109A-targeting drugs.[4]

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A G_protein Gαi/o-GDP GPR109A->G_protein Activates GRK GRK GPR109A->GRK Activates GPR109A_P GPR109A-P GPR109A->GPR109A_P Agonist Agonist (e.g., Nicotinic Acid) Agonist->GPR109A Binds G_protein_active Gαi-GTP G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Therapeutic Therapeutic Effects (Anti-lipolysis) cAMP->Therapeutic GRK->GPR109A Phosphorylates Beta_Arrestin β-Arrestin GPR109A_P->Beta_Arrestin Recruits Flushing Adverse Effects (Flushing) Beta_Arrestin->Flushing

GPR109A Signaling Pathways

Key In Vitro Assays for Comparative Analysis

To dissect the pathway-specific activities of GPR109A agonists, a combination of functional assays is essential. The following sections detail two widely adopted, robust in vitro assays: the β-arrestin recruitment assay and the inositol monophosphate (IP1) accumulation assay.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated GPR109A receptor.[7] It is a critical tool for identifying compounds that may trigger the signaling cascade associated with flushing.[6] Various technologies can be employed, with enzyme fragment complementation (EFC) being a common and robust method.[6][7]

Principle: In the EFC-based PathHunter® assay, the GPR109A receptor is tagged with a small enzyme fragment (ProLink or PK), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor or EA).[7] Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]

Beta_Arrestin_Workflow Start Start Plate_Cells Plate GPR109A-PK/ β-arrestin-EA cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Agonist Add Nicotinic Acid Receptor Agonist Incubate_Overnight->Add_Agonist Incubate_RT Incubate at RT Add_Agonist->Incubate_RT Add_Substrate Add Detection Reagent (Substrate) Incubate_RT->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Read_Luminescence Read Luminescence Incubate_Dark->Read_Luminescence End End Read_Luminescence->End

β-Arrestin Recruitment Assay Workflow

Inositol Monophosphate (IP1) Accumulation Assay

While GPR109A primarily couples to Gαi/o, it can also couple to Gαq in certain cellular contexts, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3), which is rapidly metabolized to the more stable inositol monophosphate (IP1).[8] Therefore, measuring IP1 accumulation serves as a reliable method for quantifying Gαq-coupled receptor activation.[8]

Principle: This assay typically utilizes Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[8] It is a competitive immunoassay where IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 antibody.[8] An increase in cellular IP1 leads to a decrease in the HTRF signal.[8] Lithium chloride (LiCl) is often added to inhibit the degradation of IP1, allowing for its accumulation and more sensitive detection.[8]

IP1_Accumulation_Workflow Start Start Plate_Cells Plate GPR109A expressing cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Agonist_LiCl Add Agonist and LiCl Incubate_Overnight->Add_Agonist_LiCl Incubate_RT Incubate at RT Add_Agonist_LiCl->Incubate_RT Add_Antibodies Add HTRF Antibodies (Anti-IP1-Cryptate & IP1-d2) Incubate_RT->Add_Antibodies Incubate_Dark Incubate in Dark Add_Antibodies->Incubate_Dark Read_HTRF Read HTRF Signal Incubate_Dark->Read_HTRF End End Read_HTRF->End

IP1 Accumulation Assay Workflow

Data Interpretation and Comparative Analysis

The data generated from these assays allow for the quantitative comparison of different nicotinic acid receptor agonists. Key parameters to determine are the potency (EC50) and efficacy (Emax) for each agonist in each signaling pathway.

Agonistβ-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, % of Nicotinic Acid)IP1 Accumulation (EC50, nM)IP1 Accumulation (Emax, % of Nicotinic Acid)Bias Factor (β-arrestin vs. IP1)
Nicotinic Acid 1001001501001.0
Agonist A 50110200950.7
Agonist B 8004010010512.0
Agonist C 15090160981.1

Interpretation of the Table:

  • Agonist A is more potent and slightly more efficacious than nicotinic acid in the β-arrestin pathway, suggesting it may have a similar or slightly higher potential for causing flushing.

  • Agonist B demonstrates a clear bias towards the IP1 accumulation pathway. It is significantly less potent and efficacious in β-arrestin recruitment, indicating a potentially lower flushing liability. This profile is highly desirable for a therapeutic candidate.

  • Agonist C has a pharmacological profile very similar to nicotinic acid, suggesting it would likely have a similar therapeutic and side-effect profile.

Detailed Experimental Protocols

Protocol: β-Arrestin Recruitment Assay (EFC-based)

Materials:

  • PathHunter® U2OS or HEK 293 cells stably co-expressing GPR109A-PK and β-arrestin-EA.[6]

  • Culture Medium: MEM (or DMEM), 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics.[6]

  • Assay Plates: 384-well white, solid-bottom, tissue-culture treated plates.[6]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).[6]

  • PathHunter Detection Reagent Kit.[6]

  • Test agonists and reference agonist (Nicotinic Acid).

Procedure:

  • Cell Plating:

    • Culture and harvest cells at 80-90% confluency.[6]

    • Resuspend cells in fresh, antibiotic-free culture medium to a concentration of 200,000 cells/mL.[6]

    • Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate.[6]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[6]

  • Agonist Addition:

    • Prepare serial dilutions of test and reference agonists in Assay Buffer.

    • Add 5 µL of the diluted agonists to the appropriate wells.

    • Incubate the plate for 90 minutes at room temperature or 37°C.

  • Detection:

    • Prepare the PathHunter detection reagent according to the manufacturer's instructions.

    • Add 12 µL of the detection reagent to each well.

    • Incubate the plate for 60 minutes in the dark at room temperature.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

Protocol: IP1 Accumulation Assay (HTRF®)

Materials:

  • HEK 293 cells expressing GPR109A.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin.

  • Assay Plates: 384-well white, low-volume plates.

  • Stimulation Buffer: HBSS, 10 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 50 mM LiCl.

  • IP-One HTRF® detection kit (containing IP1-d2 and anti-IP1-cryptate).

  • Test agonists and reference agonist (Nicotinic Acid).

Procedure:

  • Cell Plating:

    • Culture and harvest cells.

    • Resuspend cells in culture medium to the desired concentration.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Agonist Stimulation:

    • Prepare serial dilutions of test and reference agonists in Stimulation Buffer.

    • Add 5 µL of the diluted agonists to the cells.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Prepare the HTRF® detection reagents by diluting IP1-d2 and anti-IP1-cryptate in the provided lysis buffer.

    • Add 2.5 µL of IP1-d2 solution to each well.

    • Add 2.5 µL of anti-IP1-cryptate solution to each well.

    • Incubate for 60 minutes in the dark at room temperature.

  • Data Acquisition:

    • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665nm/620nm).

Conclusion

The in vitro comparison of nicotinic acid receptor agonists requires a multi-assay approach to fully characterize their pharmacological profiles. By employing assays that independently query the G-protein and β-arrestin signaling pathways, researchers can identify biased agonists with the potential for improved therapeutic efficacy and reduced side effects. The detailed protocols and comparative data analysis framework provided in this guide offer a robust starting point for these critical investigations in the pursuit of next-generation GPR109A-targeted therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Inositol Monophosphate (IP1) Accumulation Assay.
  • Plaisance, K. B., & Tigno, X. T. (2014). GPR109A and Vascular Inflammation.
  • Plaisance, E. P., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 10(9), 359.
  • BenchChem. (n.d.). Application Note: Measuring β-Arrestin Recruitment Induced by the GPR109A Agonist GSK256073.
  • Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036.
  • Dukes, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Nature Reviews Drug Discovery, 6(10), 809-820.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
  • Martin, P. M. (2019). GPR109A activation and aging liver. Aging, 11(19), 7948–7949.
  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway.
  • Wikipedia. (n.d.). Nicotinic agonist.
  • YouTube. (2024, June 17). Nicotinic Receptor Agonists ; Examples and clinical application.
  • Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. The Journal of Pharmacology and Experimental Therapeutics, 328(3), 677-695.
  • Taylor & Francis. (n.d.). Nicotinic agonists – Knowledge and References.
  • Bristow, L. J., et al. (2017). Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 154-164.
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 118-130.
  • Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269345.
  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • Digby, J. E., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62934.
  • Xu, W., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?.
  • ResearchGate. (2025). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid.
  • ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A.
  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0263374.
  • Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay.
  • Harmel, R. K., et al. (2022). Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network. ACS Central Science, 8(12), 1696-1707.
  • Wikipedia. (n.d.). NFE2L2.
  • Digby, J. E., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.

Sources

Comparative analysis of the anti-inflammatory effects of nicotinic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Anti-inflammatory Effects of Nicotinic Acid Derivatives

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of nicotinic acid (Niacin) and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, presents comparative experimental data, and offers detailed protocols for evaluating anti-inflammatory efficacy. Our objective is to synthesize current knowledge, explain the causality behind experimental choices, and provide a self-validating framework for future research in this domain.

Introduction: Beyond Lipid Metabolism

Nicotinic acid, or Niacin (Vitamin B3), is a well-established therapeutic agent for dyslipidemia, valued for its ability to lower low-density lipoprotein (LDL) cholesterol and raise high-density lipoprotein (HDL) cholesterol. However, a growing body of evidence reveals that the therapeutic benefits of nicotinic acid and its derivatives extend significantly beyond lipid modulation, encompassing potent anti-inflammatory effects. These properties are mediated through distinct molecular pathways, positioning these compounds as promising candidates for treating a range of inflammatory conditions, from atherosclerosis to neuroinflammation and dermatological disorders.

This guide will dissect and compare the anti-inflammatory mechanisms of four key nicotinic acid derivatives: Nicotinic Acid itself, Nicotinamide , the potent synthetic agonist Acifran , and the dual-action compound Etofibrate . We will explore their differential engagement with cellular targets and signaling cascades, supported by experimental data and validated protocols.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of nicotinic acid derivatives are not monolithic. They operate through distinct, and sometimes overlapping, molecular pathways. Understanding these differences is critical for selecting the appropriate compound for a specific therapeutic application.

Nicotinic Acid & Acifran: The GPR109A-Mediated Pathway

Nicotinic acid's primary anti-inflammatory actions are mediated by its activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This receptor is highly expressed on various immune cells, including monocytes, macrophages, and neutrophils, as well as on adipocytes. Acifran , a synthetic analog, is also a full and potent agonist of GPR109A, often with greater potency than nicotinic acid itself.

Activation of GPR109A by these ligands initiates a signaling cascade with profound anti-inflammatory consequences:

  • Suppression of the NF-κB Pathway : GPR109A activation inhibits the canonical pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This is a critical control point, as NF-κB governs the expression of numerous pro-inflammatory genes. The inhibition of NF-κB leads to a significant reduction in the secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Monocyte Chemoattractant Protein-1 (MCP-1) .

  • Inhibition of Leukocyte Recruitment : By downregulating the expression of vascular adhesion molecules (e.g., VCAM-1), nicotinic acid reduces the adhesion and infiltration of immune cells into inflamed tissues, a crucial step in the inflammatory process.

  • Induction of Cytoprotective Pathways : Some evidence suggests that nicotinic acid can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.

A Head-to-Head Comparison of 5-Isopropylnicotinic Acid and Other Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in metabolic and inflammatory diseases, the G protein-coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin), remains a target of significant interest. Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its beneficial effects through this receptor, but its clinical use is often hampered by side effects such as flushing.[1][2] This has spurred extensive research into novel nicotinic acid derivatives with improved therapeutic profiles. This guide provides a detailed comparison of 5-isopropylnicotinic acid and other key derivatives, offering insights into their structure-activity relationships and the experimental methodologies crucial for their evaluation.

The GPR109A Receptor: A Key Target in Metabolic and Inflammatory Regulation

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi alpha subunit-coupled GPCR primarily expressed in adipocytes and immune cells.[1] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, this cascade inhibits lipolysis, reducing the release of free fatty acids into circulation and subsequently lowering triglyceride synthesis in the liver.[1] Beyond its role in lipid metabolism, GPR109A activation on immune cells, such as macrophages and neutrophils, has been shown to mediate anti-inflammatory effects.[1]

The therapeutic potential of targeting GPR109A is clear; however, the development of agonists with a favorable side-effect profile remains a key challenge. This necessitates a thorough understanding of the structure-activity relationships (SAR) of nicotinic acid derivatives.

Structure-Activity Relationship of Nicotinic Acid Derivatives at GPR109A

The fundamental pharmacophore for GPR109A agonism consists of a pyridine ring with a carboxylic acid at the 3-position. The carboxylate group is crucial for binding, forming a key interaction with a positively charged residue within the receptor's binding pocket.[3] Modifications to the pyridine ring at other positions can significantly impact potency, selectivity, and pharmacokinetic properties.

Substitutions at the 5-position of the nicotinic acid scaffold have been a key area of exploration for medicinal chemists. The size, electronics, and lipophilicity of the substituent at this position can modulate the compound's interaction with the receptor and its overall pharmacological profile.

Head-to-Head Comparison: this compound vs. Other Derivatives

DerivativeSubstituent at 5-PositionExpected Impact on GPR109A ActivityRationale
Nicotinic Acid -H (Hydrogen)Baseline AgonistThe parent compound, provides the fundamental scaffold for GPR109A activation.
5-Methylnicotinic Acid -CH₃ (Methyl)Potentially maintained or slightly altered potency.Small alkyl groups are generally well-tolerated at this position. The modest increase in lipophilicity could influence binding and cell permeability.
5-Ethylnicotinic Acid -CH₂CH₃ (Ethyl)Similar to 5-methyl derivative, with potential for nuanced effects on potency and pharmacokinetics.The slightly larger alkyl group continues to explore the steric and lipophilic tolerance of the binding pocket at this position.
This compound -CH(CH₃)₂ (Isopropyl)Potentially reduced potency compared to smaller alkyl groups.The branched and bulkier isopropyl group may introduce steric hindrance in the binding pocket, potentially leading to a decrease in binding affinity and, consequently, agonist activity. The increased lipophilicity could also affect solubility and pharmacokinetic properties.
5-Halonicotinic Acids (e.g., 5-Fluoro, 5-Chloro) -F, -Cl (Halogens)Variable, can either increase or decrease potency depending on the specific halogen and its electronic effects.Halogen substitution can alter the electronic distribution of the pyridine ring and introduce new potential interactions within the binding pocket.
5-Aminonicotinic Acid -NH₂ (Amino)Likely to significantly alter activity.The introduction of a polar, hydrogen-bonding group at this position would drastically change the physicochemical properties and could lead to different binding orientations or loss of affinity.

Expert Insights: The general trend observed for substitutions at the 5-position of nicotinic acid suggests that the binding pocket in this region is sterically constrained. While small, lipophilic groups may be tolerated or even slightly beneficial, larger, and bulkier groups like isopropyl are likely to be detrimental to potent GPR109A agonism. However, without direct experimental data, this remains a well-informed hypothesis. The increased lipophilicity of this compound could also influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered in vivo efficacy and safety compared to nicotinic acid.

Experimental Protocols for Evaluating GPR109A Agonists

To rigorously assess the performance of this compound and other derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Assays

a) Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the test compounds for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.[4]

    • Calculate the Ki value using the Cheng-Prusoff equation.

b) cAMP Measurement Assay:

  • Objective: To determine the functional potency (EC50) of the test compounds as agonists or antagonists of GPR109A.

  • Methodology:

    • Culture GPR109A-expressing cells in a suitable medium.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay.

    • Generate a dose-response curve to determine the EC50 value.

c) Calcium Mobilization Assay:

  • Objective: To assess GPR109A activation through an alternative signaling pathway.

  • Methodology:

    • Load GPR109A-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the EC50 from the dose-response curve.

In Vivo Assays

a) Free Fatty Acid (FFA) Reduction Assay:

  • Objective: To evaluate the in vivo efficacy of the test compounds in reducing plasma FFA levels.

  • Methodology:

    • Administer the test compound to a suitable animal model (e.g., mice or rats).

    • Collect blood samples at various time points post-administration.

    • Measure the plasma FFA concentrations using a commercially available kit.

    • Compare the FFA levels in treated animals to a vehicle-treated control group.

b) Flushing Assessment:

  • Objective: To assess the potential of the test compounds to induce the flushing side effect.

  • Methodology:

    • Administer the test compound to a suitable animal model (e.g., mice).

    • Measure the ear temperature or blood flow as an indicator of vasodilation.

    • Observe and score the degree of erythema (redness) in the ears.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the GPR109A signaling pathway and a typical experimental workflow for agonist screening.

Caption: GPR109A Signaling Pathway.

Experimental_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Assay (Determine EC50) Binding->Functional Selectivity Counter-screening Assays Functional->Selectivity Hit_ID Hit Identification Selectivity->Hit_ID Efficacy FFA Reduction Assay Safety Flushing Assessment Efficacy->Safety PK Pharmacokinetic Studies Safety->PK Candidate Preclinical Candidate PK->Candidate Start Compound Library of Nicotinic Acid Derivatives Start->Binding Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Efficacy

Sources

A Comparative Guide to the Cross-Reactivity of 5-Isopropylnicotinic Acid: Navigating On-Target Potency and Off-Target Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 5-Isopropylnicotinic acid, a nicotinic acid analogue. Aimed at researchers, scientists, and drug development professionals, this document delves into the methodologies for assessing compound selectivity and presents a comparative overview of this compound against structurally related compounds. By understanding the on-target potency and potential off-target interactions, researchers can better predict the therapeutic window and potential side effects of this and similar molecules.

Introduction: The Significance of Selectivity in Nicotinic Acid Analogues

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-modifying properties, which are mediated through the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2).[1] The development of nicotinic acid analogues, such as this compound, is driven by the pursuit of improved therapeutic profiles, including enhanced potency, better pharmacokinetics, and reduced side effects. A critical aspect of this development process is the characterization of the compound's selectivity – its ability to interact with its intended target with high affinity while avoiding interactions with other biological molecules.

Undesired off-target interactions can lead to a range of adverse effects. For nicotinic acid derivatives, this includes the potential for drug-drug interactions through the inhibition of metabolic enzymes like Cytochrome P450s (CYPs) or unintended signaling through interaction with structurally related receptors such as nicotinic acetylcholine receptors (nAChRs).[2] Therefore, a thorough investigation of a compound's cross-reactivity is paramount for its preclinical and clinical development.

This guide will compare this compound with its parent compound, nicotinic acid, and another structurally related analogue, pyrazole-3-carboxylic acid. The comparison will focus on their binding affinities for the primary target, GPR109A, and their inhibitory potential against key off-targets, namely CYP2D6, CYP3A4, CYP2E1, and a panel of nAChR subtypes.

Comparative Analysis of On-Target and Off-Target Activities

The selectivity of a compound is quantified by comparing its potency at the intended target with its activity at potential off-targets. The following tables summarize the available data for this compound and its comparators. It is important to note that direct experimental data for this compound is limited in the public domain. Therefore, for the purpose of this guide, we will extrapolate potential values based on structure-activity relationship (SAR) trends observed for other nicotinic acid analogues.[3][4] These extrapolated values are denoted with an asterisk (*) and should be confirmed by direct experimentation.

Table 1: On-Target Binding Affinity for GPR109A
CompoundStructureBinding Affinity (Ki) for GPR109A
Nicotinic AcidPyridine-3-carboxylic acid~1 µM
This compound5-isopropylpyridine-3-carboxylic acid~0.5 µM*
Pyrazole-3-carboxylic acid1H-pyrazole-3-carboxylic acid~50 nM

Rationale for extrapolated value: The addition of a small, lipophilic isopropyl group at the 5-position of the pyridine ring is predicted to enhance binding affinity for GPR109A by making favorable hydrophobic interactions within the binding pocket.[5]

Table 2: Off-Target Inhibitory Activity against Cytochrome P450 Enzymes
CompoundCYP2D6 (Ki)CYP3A4 (Ki)CYP2E1 (Ki)
Nicotinic Acid3.8 mM>10 mM>10 mM
This compound~2.5 mM>10 mM>10 mM*
Nicotinamide19 mM13 mM13 mM

Rationale for extrapolated values: The isopropyl substitution is not expected to dramatically alter the interaction with the heme iron of CYPs, which is the primary mechanism of inhibition for nicotinic acid. A slight increase in potency against CYP2D6 is predicted due to increased lipophilicity.

Table 3: Off-Target Inhibitory Activity against Nicotinic Acetylcholine Receptors (nAChRs)
Compoundα4β2 nAChR (IC50)α7 nAChR (IC50)α3β4 nAChR (IC50)
Nicotinic Acid>100 µM>100 µM>100 µM
This compound>100 µM>100 µM>100 µM*
Nicotine~0.1 µM~10 µM~1 µM

Rationale for extrapolated values: Nicotinic acid and its simple derivatives generally show very low affinity for nAChRs. The isopropyl group is unlikely to confer significant binding affinity to these ion channels.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of a compound like this compound, a series of well-defined in vitro assays are essential. The following section provides detailed methodologies for key experiments.

GPR109A Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the GPR109A receptor by measuring its ability to displace a known radioligand.

GPR109A_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize GPR109A- expressing cells prep2 Centrifuge to pellet nuclei prep1->prep2 prep3 High-speed centrifugation to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]-Nicotinic Acid and test compound prep4->assay1 assay2 Separate bound and free radioligand via filtration assay3 Quantify bound radioactivity (scintillation counting) analysis1 Plot % inhibition vs. log[test compound] assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for GPR109A competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of [3H]-Nicotinic acid (e.g., 5 nM)

      • Increasing concentrations of the unlabeled test compound (e.g., this compound, from 10⁻¹⁰ M to 10⁻⁴ M)

      • Membrane preparation (e.g., 20 µg of protein per well)

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Incubate at 30°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through a GF/B filter plate pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the IC50 value of a test compound against specific CYP isoforms using human liver microsomes and isoform-specific probe substrates.[6][7]

CYP_Inhibition_Assay cluster_incubation Incubation cluster_analysis Analysis inc1 Pre-incubate human liver microsomes with test compound inc2 Add CYP-specific probe substrate inc1->inc2 inc3 Initiate reaction with NADPH inc2->inc3 inc4 Incubate at 37°C inc3->inc4 inc5 Terminate reaction with cold acetonitrile inc4->inc5 ana1 Centrifuge to pellet protein inc5->ana1 ana2 Analyze supernatant by LC-MS/MS to quantify metabolite formation ana1->ana2 ana3 Calculate % inhibition and determine IC50 ana2->ana3

Caption: Workflow for in vitro Cytochrome P450 inhibition assay.

  • Reagents and Solutions:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (in DMSO)

    • CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4, Chlorzoxazone for CYP2E1)

    • Internal standard

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound at various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

    • Add the CYP-specific probe substrate and pre-incubate for another 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C with shaking.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Discussion and Mechanistic Insights

The comparative data, although partially extrapolated for this compound, provides valuable insights into its potential cross-reactivity profile.

  • On-Target Potency: The predicted higher affinity of this compound for GPR109A compared to nicotinic acid is consistent with SAR studies of nicotinic acid analogues, where small lipophilic substituents at the 5-position can enhance binding.[3][4] This suggests that this compound could be a more potent agonist at the target receptor. Pyrazole-3-carboxylic acid represents a different scaffold that achieves even higher potency, highlighting the potential for scaffold hopping in the design of GPR109A agonists.[8][9]

  • CYP Inhibition: The inhibitory effect of nicotinic acid on CYP2D6 is attributed to the coordination of the pyridine nitrogen with the heme iron of the enzyme. While the isopropyl group in this compound may slightly enhance this interaction through increased lipophilicity, the overall inhibitory potency is expected to remain in the millimolar range, suggesting a low risk of clinically significant drug-drug interactions via this mechanism at therapeutic concentrations.

  • nAChR Selectivity: Nicotinic acid and its simple derivatives lack the key structural features required for high-affinity binding to nAChRs. These receptors typically recognize a cationic nitrogen and a hydrogen bond acceptor separated by a specific distance, a pharmacophore not present in nicotinic acid.[10] Therefore, significant cross-reactivity with nAChRs is not anticipated for this compound.

Signaling Pathway Considerations

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Gi Gαi GPR109A->Gi Activates Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand 5-Isopropylnicotinic Acid Ligand->GPR109A Binds ATP ATP PKA PKA cAMP->PKA Activates Response Therapeutic Effects (e.g., anti-lipolytic) PKA->Response Leads to

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of key analytical methodologies for confirming the identity of 5-Isopropylnicotinic acid. We will explore the establishment of an in-house reference standard and detail the orthogonal analytical techniques essential for its comprehensive characterization, supported by predictive experimental data.

The Imperative of Identity Confirmation

In the landscape of pharmaceutical research and development, the certainty of a compound's structure is non-negotiable. An incorrectly identified molecule can lead to flawed biological data, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity. This guide will walk you through a robust, self-validating workflow for confirming the identity of this compound, a substituted pyridine carboxylic acid of interest in medicinal chemistry.

Establishing an In-House Reference Standard: The First Principle

While Certified Reference Materials (CRMs) from national metrology institutes represent the highest level of accuracy and traceability, they are not always available for novel or less common compounds like this compound.[1][2] In such cases, the establishment of a well-characterized in-house reference standard is a critical first step.

What is the difference between a Certified Reference Material (CRM) and a Reference Standard (RS)?

A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] An in-house, or secondary, reference standard is qualified against a primary standard (if available) or thoroughly characterized to confirm its identity, purity, and potency.[3]

Workflow for Qualifying an In-House Reference Standard

The qualification of an in-house reference standard is a rigorous process that involves a battery of tests to ensure its suitability for its intended use. The following workflow outlines the essential steps.

G cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Finalization & Release Source Material Source Material Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC) Source Material->Purity Assessment (e.g., HPLC) Initial Screening Characterization Characterization Purity Assessment (e.g., HPLC)->Characterization High Purity Confirmed Documentation Documentation Characterization->Documentation Data Compilation NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Mass_Spec Mass Spectrometry (High Resolution) FTIR_Spec FTIR Spectroscopy Elemental_Analysis Elemental Analysis Final_COA Certificate of Analysis (In-house) Stability_Study Stability Assessment Final_COA->Stability_Study Ongoing Release Release as In-house RS Stability_Study->Release

Caption: Workflow for qualifying an in-house reference standard.

Orthogonal Confirmatory Analyses: A Multi-Pronged Approach

To build a robust and scientifically sound confirmation of identity, it is essential to employ multiple, independent (orthogonal) analytical techniques. This approach minimizes the risk of misidentification by providing complementary structural information. For this compound, the key techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environments in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.08d1HH-2
8.75d1HH-6
8.25t1HH-4
3.15sept1HCH (isopropyl)
1.30d6HCH₃ (isopropyl)

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

Predicted Chemical Shift (ppm)Assignment
167.5C=O (acid)
154.0C-6
151.5C-2
139.0C-4
135.0C-5
124.0C-3
34.0CH (isopropyl)
23.5CH₃ (isopropyl)

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample and the in-house reference standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing and Analysis: Process the spectra using appropriate software. Compare the chemical shifts, multiplicities, and integration of the sample spectrum with those of the in-house reference standard and the predicted data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.

m/z (predicted)Proposed Fragment
165.08[M]+ (Molecular Ion)
150.06[M - CH₃]+
122.05[M - C₃H₇]+
78.03[Pyridine ring fragment]+

Note: Predicted data generated using online mass spectrometry fragmentation prediction tools. Actual experimental values may vary.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the this compound sample and the in-house reference standard in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan from m/z 50-500.

  • Data Analysis: Compare the accurate mass of the molecular ion in the sample spectrum to the theoretical mass and the spectrum of the in-house reference standard. Analyze the fragmentation pattern and compare it to the predicted fragmentation.

G Sample Sample HPLC HPLC Separation Sample->HPLC Reference_Standard Reference_Standard Reference_Standard->HPLC Mass_Spec Mass Spectrometry (High Resolution) HPLC->Mass_Spec Eluent Data_Analysis Data Comparison Mass_Spec->Data_Analysis Spectral Data

Caption: A simplified workflow for LC-MS based identity confirmation.

High-Performance Liquid Chromatography (HPLC): Purity and Retention Time Matching

HPLC is a powerful technique for separating components in a mixture and is essential for both purity assessment and identity confirmation through retention time matching.

  • Sample and Standard Preparation: Prepare solutions of the this compound sample and the in-house reference standard at the same concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A typical starting point could be 70:30 aqueous:organic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the chromophore of the pyridine ring).

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the reference standard solution multiple times to ensure system suitability (e.g., consistent retention time and peak area).

    • Inject the sample solution.

    • Perform a co-injection by mixing equal volumes of the sample and reference standard solutions and injecting the mixture.

  • Data Analysis:

    • The retention time of the major peak in the sample chromatogram must match that of the reference standard.

    • In the co-injection chromatogram, a single, sharp peak should be observed, confirming that the analyte in the sample and the reference standard are the same.

Trustworthiness Through Self-Validation

The combination of these orthogonal techniques creates a self-validating system. A match in retention time by HPLC, coupled with identical NMR spectra and mass spectral data between the sample and a well-characterized in-house reference standard, provides an exceptionally high degree of confidence in the identity of this compound. This rigorous approach aligns with regulatory expectations for analytical data integrity.[4][5][6]

Conclusion

Confirming the identity of a molecule like this compound is a cornerstone of scientific rigor in drug discovery and development. By establishing a well-characterized in-house reference standard and employing a suite of orthogonal analytical techniques—NMR, Mass Spectrometry, and HPLC—researchers can achieve an unambiguous and defensible confirmation of their compound's structure. This comprehensive approach not only ensures the reliability of subsequent research but also upholds the principles of scientific integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. (n.d.).
  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. [Link][1]
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][6]
  • Labsert. (2019). Differences Between RM, CRM and QCM. [Link][2]
  • Chemistry Stack Exchange. (2017).
  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS)
  • NMRDB.org. (n.d.).
  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link][4]
  • European Pharmacopoeia. (2012). Nicotinic Acid Monograph.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link][10]
  • Science Ready. (n.d.).
  • Wikipedia. (n.d.).
  • NMRium. (n.d.). NMRium demo - Predict. [Link][13]
  • International Association of Geoanalysts. (n.d.).
  • PROSPRE. (n.d.). 1H NMR Predictor. [Link][15]
  • Mestrelab Research. (n.d.). Download NMR Predict. [Link][16]
  • ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][3]
  • Pharma Beginners. (2020).
  • Wikipedia. (n.d.). List of mass spectrometry software. [Link][18]
  • Pharmaceutical Technology. (2009).
  • NIST/EPA/NIH Mass Spectral Library. (n.d.).
  • ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link][21]
  • Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link][23]
  • National Center for Biotechnology Information. (n.d.).
  • Pharmaceutical Information. (2024).
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. [Link][27]

Sources

A Guide to Inter-laboratory Validation for the Quantification of 5-Isopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the ability to reliably and accurately quantify active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Isopropylnicotinic acid, a crucial component in various research and development pipelines. We will explore the nuances of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and detail a rigorous inter-laboratory validation protocol to ensure cross-site consistency and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods.

The Criticality of Method Validation in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing and validation. A cornerstone of this process is the analytical method validation, which provides documented evidence that a specific method will consistently produce a result meeting pre-determined acceptance criteria. For a compound like this compound, establishing a validated quantification method is essential for pharmacokinetic studies, dose-response analysis, and ultimately, ensuring patient safety and drug efficacy.

International regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, which are largely harmonized under the International Council for Harmonisation (ICH) guidelines. These guidelines emphasize the importance of demonstrating a method's suitability for its intended purpose through a series of validation experiments.

Comparing Analytical Techniques for this compound Quantification

The choice of analytical technique is a critical first step and is largely dependent on the specific requirements of the assay, such as required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare two powerful and widely used techniques for the quantification of small molecules like this compound: HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which contains a chromophore in its pyridine ring structure, UV detection is a suitable and cost-effective quantification method.

Principle: The separation is typically achieved on a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will be retained on the column and can be eluted by adjusting the mobile phase composition. Quantification is based on the principle that the absorbance of UV light by the analyte is directly proportional to its concentration (Beer-Lambert Law).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex biological matrices where interfering substances can be a significant challenge.

Principle: After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional specificity and reduces background noise, leading to lower limits of detection.

Inter-laboratory Validation Protocol

An inter-laboratory validation, also known as a collaborative study, is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. This is a critical step before a method can be considered standardized and implemented for routine use across multiple sites.

The following protocol is designed in accordance with ICH and FDA guidelines and outlines the key steps for a comprehensive inter-laboratory validation of this compound quantification methods.

Experimental Workflow for Inter-laboratory Validation

Inter-laboratory Validation Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Centralized Preparation of Validation Samples P2 Aliquotting & Blinding of Samples P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Sample Receipt & Storage P3->A1 A2 Method Implementation & Calibration A1->A2 A3 Analysis of Validation Samples A2->A3 D1 Data Submission to Central Coordinator A3->D1 D2 Statistical Analysis (Accuracy, Precision, Reproducibility) D1->D2 D3 Final Validation Report D2->D3

Caption: Workflow for the Inter-laboratory Validation Study.

Key Validation Parameters

The following performance characteristics must be evaluated:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within a single laboratory, but on different days, with different analysts, and/or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Step-by-Step Experimental Protocol
  • Preparation of Validation Samples: A central laboratory will prepare bulk samples of a relevant matrix (e.g., human plasma) spiked with known concentrations of this compound. These will include a blank sample, and samples at the Lower Limit of Quantitation (LLOQ), low, medium, and high concentrations.

  • Sample Distribution: Aliquots of the validation samples will be blinded and shipped under appropriate temperature-controlled conditions to a minimum of three participating laboratories.

  • Method Transfer and Implementation: Each laboratory will be provided with the detailed analytical method protocols for both HPLC-UV and LC-MS/MS. A familiarization phase is recommended for each laboratory to ensure proper implementation.

  • Sample Analysis: Each laboratory will perform the analysis of the validation samples in triplicate on three separate days.

  • Data Reporting: All raw data, including chromatograms, peak areas/heights, and calculated concentrations, will be reported to the central coordinating laboratory.

Data Presentation and Comparison

The following tables present illustrative data from a hypothetical inter-laboratory study comparing the performance of the HPLC-UV and LC-MS/MS methods for the quantification of this compound across three laboratories.

Table 1: Comparison of HPLC-UV and GC Method Performance Characteristics
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Selectivity/Specificity High; capable of separating Isopropyl Nicotinate from related substances and degradation products.High; excellent separation

Safety Operating Guide

Navigating the Disposal of 5-Isopropylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Isopropylnicotinic acid, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the causality behind these essential procedures.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from analogous nicotinic acid derivatives indicate that this compound should be handled as a hazardous substance.[1][2]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]

  • Aquatic Toxicity: While specific data for this compound is limited, related nicotinic acid derivatives are classified as harmful to aquatic life.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood to mitigate exposure risks.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste streams.[3][4]

Step 1: Waste Segregation - The Foundation of Safe Disposal

Proper segregation is the most critical step to prevent inadvertent and potentially dangerous chemical reactions.[4][5]

  • Solid Waste: This stream includes:

    • Unused or expired this compound powder.

    • Contaminated consumables such as weighing boats, spatulas, and filter papers.

    • Personal protective equipment (PPE) that has come into direct contact with the chemical, such as gloves.[4]

  • Liquid Waste: Any solutions containing dissolved this compound must be collected as hazardous liquid waste. This includes reaction mixtures, analytical solutions, and rinsing from contaminated glassware.

Step 2: Containerization - Ensuring Secure Containment

The choice of waste container is crucial for preventing leaks and ensuring the safety of personnel handling the waste.

  • Container Selection: Use only chemically compatible and leak-proof containers.[4][6] For solid waste, a clearly labeled, sealable polyethylene bag or a wide-mouthed plastic container is suitable. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is required.[6] Never use metal containers for acidic waste.[7]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[3][4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant")

    • The date of accumulation.

Step 3: Accumulation and Storage - Maintaining a Safe Laboratory Environment
  • Storage Location: Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[3][5] This area should be away from general laboratory traffic and incompatible materials.

  • Segregation in Storage: Store containers of this compound waste separately from bases, oxidizing agents, and reactive chemicals to prevent accidental mixing.[5]

  • Container Integrity: Regularly inspect waste containers for any signs of degradation, leaks, or spills. Keep containers securely closed when not in use.[7]

Step 4: Final Disposal - Professional Handling

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7] Do not attempt to neutralize the waste unless it is a specifically approved and documented laboratory procedure for very small quantities. For most organic acids, direct disposal as hazardous waste is the safer and recommended approach.[5][8]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves a significant release of dust, evacuate the laboratory.

  • Personal Protective Equipment: Before attempting to clean a small spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][5]

  • Containment and Cleanup: For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[5] For small liquid spills, use an inert absorbent material (such as vermiculite or sand), and then place the absorbed material into a sealed, labeled waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if compatible) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

start Start: Generation of this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Powder, Contaminated PPE, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) is_solid->liquid_waste Liquid solid_container Place in a labeled, sealed, compatible solid waste container. solid_waste->solid_container liquid_container Place in a labeled, sealed, compatible liquid waste container. liquid_waste->liquid_container storage Store in a designated hazardous waste accumulation area, segregated from incompatibles. solid_container->storage liquid_container->storage disposal Arrange for pickup by Environmental Health & Safety or a licensed waste disposal contractor. storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their work is conducted not only at the forefront of innovation but also with the utmost commitment to safety and regulatory compliance.

References

  • Organic Acid SOP - UW Environmental Health & Safety - University of Washington. [Link]
  • Standard Oper
  • Organic-Acids_SOP_Template.
  • Acid Handling - University of Utah. [Link]
  • Safety in the Organic Chemistry Laboratory - California St
  • Proper & Legal Disposals Of Nicotine Oils. [Link]
  • Safety Data Sheet: Nicotinic acid - Carl ROTH. [Link]
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. [Link]
  • Safety Data Sheet: Isopropyl nicotin
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. [Link]
  • Chemical Properties of Isopropyl nicotin
  • Hazardous Materials Disposal Guide | Nipissing University. [Link]
  • Safety Data Sheet: Nicotinic acid - Carl ROTH. [Link]
  • 5-(Cyclopropylmethyl)nicotinic acid | C10H11NO2 | CID 129916662 - PubChem. [Link]
  • 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem. [Link]
  • Propionic acid 99,5+% pure - Labor

Sources

A Senior Application Scientist's Guide to Handling 5-Isopropylnicotinic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work's integrity is matched only by our commitment to safety. Handling novel or specialized compounds like 5-Isopropylnicotinic acid requires a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in established industrial hygiene principles.

Hazard Assessment: Understanding the Risks of this compound

This compound is an organic acid solid, typically a powder. Based on Safety Data Sheets (SDS) for the compound and structurally similar nicotinic acid derivatives, the primary hazards are well-defined.[1][2][3]

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): The compound can cause significant, serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (H335): As a dust or powder, it may cause respiratory irritation if inhaled.[1][2][3][4]

Given that no specific Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA or NIOSH for this compound, we must adopt a conservative approach to control exposure.[3] This is a common scenario for many research chemicals.[5][6] In these cases, the principle of Control Banding is the most responsible and expert-recommended strategy. This technique groups chemicals into "bands" based on their hazard information to guide risk management decisions.[1][3][4][5][6] Given its irritant properties, this compound falls into a category that requires diligent control of skin contact and inhalation of dust.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety plan always starts with engineering and administrative controls to minimize the hazard at its source.

  • Engineering Controls: The most effective control is to handle the material in a way that minimizes its release.

    • Chemical Fume Hood: All weighing and handling of this compound powder should be performed within a certified chemical fume hood. This contains the dust and prevents it from entering the laboratory environment.

    • Ventilation: Ensure the laboratory has adequate general ventilation to exchange the air and dilute any fugitive emissions.[2]

  • Administrative Controls: These are the procedures and work practices that reduce exposure.

    • Designated Areas: Clearly mark the specific area within the fume hood where the compound will be handled.

    • Standard Operating Procedures (SOPs): Develop and train all personnel on a detailed SOP for handling this specific chemical.

    • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Contaminated work clothing should not be allowed out of the workplace.[7]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against residual exposure.

Because this compound causes serious eye irritation, robust eye protection is mandatory.[1][2][3]

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses do not offer sufficient protection from fine dust that can become airborne.[8]

  • Face Shield: When handling larger quantities (e.g., >100g) or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[8][9]

The directive to "wear protective gloves" requires further expert analysis. The choice of glove material is critical and depends on its resistance to the specific chemical class.[10] Key terms to understand are:

  • Permeation: The process where a chemical passes through the glove material at a molecular level.[7]

  • Breakthrough Time: The time it takes for the chemical to be detected on the inside of the glove.[7][10]

  • Degradation: The physical change in the glove material (e.g., swelling, cracking) upon chemical contact.[7][10]

For organic acids, neoprene and nitrile gloves are generally recommended.[11][12]

  • Recommended: Nitrile or Neoprene gloves. For laboratory applications involving incidental contact, a standard thickness nitrile glove (minimum 5-mil) is typically sufficient.[13]

  • Inspection: Always inspect gloves for any signs of damage (punctures, tears) before use.

  • Replacement: If direct contact occurs, remove the gloves immediately, wash your hands, and put on a new pair. Disposable gloves should never be reused.

The need for respiratory protection depends on the scale and procedure.

  • Standard Handling: For small quantities handled exclusively within a fume hood, respiratory protection is typically not required as the engineering control contains the hazard.

  • Potential for Dust Exposure: If you are performing an operation outside of a fume hood (not recommended) or a procedure that could generate significant dust (e.g., cleaning a large spill), a respirator is necessary. A NIOSH-approved N95 dust mask may be suitable for low-level exposure, but a half-mask or full-face respirator with P100 (particulate) cartridges offers a higher level of protection.[9]

Data Summary: Hazards and Protective Measures

Hazard ClassificationRoute of ExposurePrimary Control MeasuresMinimum Required PPE
Serious Eye Irritation [1][2]EyesHandle in fume hood, avoid dustChemical splash goggles
Skin Irritation [1][2]SkinAvoid direct contactNitrile or Neoprene gloves, Lab coat
Respiratory Irritation [1][2]InhalationHandle powder in a chemical fume hood(If needed) NIOSH-approved respirator

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Task Assessment cluster_small_scale Small Scale (<10g) cluster_large_scale Large Scale (≥10g) or High Dust Potential start Start: Plan to handle This compound task_scale What is the scale of the task? start->task_scale fume_hood_check Is a certified fume hood available? task_scale->fume_hood_check < 10g ppe_large_hood Enhanced PPE: - Chemical Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Consider respirator task_scale->ppe_large_hood ≥ 10g or high dust potential ppe_small_hood Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood_check->ppe_small_hood Yes seek_expert STOP Consult EHS for guidance fume_hood_check->seek_expert No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.